Product packaging for L-(R)-valifenalate(Cat. No.:)

L-(R)-valifenalate

Cat. No.: B1262803
M. Wt: 398.9 g/mol
InChI Key: DBXFMOWZRXXBRN-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-(R)-Valifenalate is a single stereoisomer of valifenalate, an acylamino acid fungicide valued in agricultural research for its protective and curative action against Oomycete pathogens . This compound is a cellulose synthesis inhibitor (FRAC Group 40) and is absorbed and translocated within the plant, making it a key tool for studying plant-pathogen interactions and novel disease control methods . Researchers apply this compound in studies targeting major crop diseases such as downy mildew in grapes and lettuce, late blight in potatoes and tomatoes, and crown rot . Its use in solid formulations, such as water-dispersible granules, in combination with other fungicides like cymoxanil and mancozeb, is also an area of active investigation to enhance efficacy and manage resistance . From a toxicological research perspective, studies on valifenalate have shown that thyroid changes observed in some animal models (rats and dogs) are a secondary consequence of liver enzyme induction (via CAR/PXR nuclear receptor activation) and are not considered relevant to humans, highlighting the importance of cross-species investigations in toxicology . The parent compound, valifenalate, is approved for use in the European Union and other countries, with an expiry date of 01/03/2027 . This product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27ClN2O5 B1262803 L-(R)-valifenalate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27ClN2O5

Molecular Weight

398.9 g/mol

IUPAC Name

methyl (3R)-3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate

InChI

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15-,17+/m1/s1

InChI Key

DBXFMOWZRXXBRN-WBVHZDCISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C

Origin of Product

United States

Foundational & Exploratory

L-(R)-Valifenalate and the Fungal Cell Wall: A Technical Overview of a Chiral Fungicide's Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Presumed Enantiomer-Specific Action of a Cellulose Synthase Inhibitor

Valifenalate, a member of the valinamide carbamate chemical group, is a fungicide employed to combat Oomycete pathogens, the causative agents of devastating plant diseases like late blight in potatoes and tomatoes and downy mildew in grapes.[1][2] It functions by disrupting the synthesis of the fungal cell wall, a critical structure for pathogen growth and viability.[1] Valifenalate is commercially available as a racemic mixture, meaning it contains equal amounts of two stereoisomers: L-(R)-valifenalate and L-(S)-valifenalate.[2][3] While the fungicidal activity of the racemic mixture is attributed to the inhibition of cellulose synthase, a key enzyme in the formation of the Oomycete cell wall, publicly available scientific literature does not currently provide a detailed, specific mechanism of action for the this compound enantiomer, nor does it offer quantitative data comparing the bioactivity of the two isomers.

This technical guide will synthesize the current understanding of valifenalate's general mechanism of action on the fungal cell wall, and, in the absence of specific data on the L-(R) enantiomer, will propose detailed experimental protocols and data presentation formats that would be necessary to elucidate its specific contributions. This document is intended for researchers, scientists, and drug development professionals in the field of antifungal research and development.

The Fungal Cell Wall: A Prime Target for Antifungal Agents

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment.[4] In Oomycetes, the cell wall is primarily composed of β-1,3-glucans and cellulose, a polymer of β-1,4-linked glucose residues.[5] The absence of a similar cell wall structure in host plants and animals makes the enzymes involved in its synthesis attractive targets for selective fungicides.

Valifenalate's General Mechanism of Action: Inhibition of Cellulose Synthase

Valifenalate's mode of action is the inhibition of cellulose synthase.[1][3] This enzyme is responsible for polymerizing glucose units into long cellulose chains, which are fundamental components of the Oomycete cell wall. By inhibiting this enzyme, valifenalate disrupts the integrity of the cell wall, leading to impaired growth and, ultimately, pathogen death.

Recent studies using advanced imaging techniques on Phytophthora infestans have provided visual evidence of valifenalate's effect. Treatment with valifenalate resulted in a cell wall that was less porous and more malleable, which is consistent with the inhibition of cellulose synthesis.[1] Notably, these effects were observed on the cell wall without any discernible impact on the plasma membrane, highlighting the specificity of its action.[1]

The Question of Enantiomer-Specific Activity: this compound vs. L-(S)-Valifenalate

In chiral agrochemicals, it is common for one enantiomer to exhibit significantly higher biological activity than the other. This stereoselectivity arises from the specific three-dimensional interactions between the chiral molecule and its target protein. However, to date, research detailing the comparative fungicidal activity of this compound and L-(S)-valifenalate has not been published in accessible scientific literature. It is therefore unknown whether one enantiomer is primarily responsible for the observed antifungal effects, or if both contribute to the overall efficacy of the racemic mixture.

To address this critical knowledge gap, a series of targeted experiments would be required. The following sections outline hypothetical experimental protocols that could be employed to investigate the enantiomer-specific mechanism of action of this compound.

Proposed Experimental Protocols

Chiral Separation and Verification of Valifenalate Enantiomers

Objective: To isolate and confirm the purity of this compound and L-(S)-valifenalate from a racemic mixture.

Methodology:

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase: A validated HPLC method employing a chiral column (e.g., a polysaccharide-based chiral stationary phase) would be used to separate the enantiomers.

  • Polarimetry: The optical rotation of the separated fractions would be measured to confirm the identity of each enantiomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis would be conducted to confirm the chemical structure and purity of the isolated enantiomers.

In Vitro Antifungal Susceptibility Testing

Objective: To determine and compare the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) of this compound, L-(S)-valifenalate, and the racemic mixture against a target Oomycete pathogen (e.g., Phytophthora infestans).

Methodology:

  • Broth Microdilution Assay: A standardized broth microdilution method would be used. Serial dilutions of each compound would be prepared in a suitable liquid medium in 96-well plates.

  • Inoculation: Each well would be inoculated with a standardized suspension of Oomycete zoospores or mycelial fragments.

  • Incubation: Plates would be incubated under controlled conditions (temperature, light) for a defined period.

  • Endpoint Determination: The MIC would be determined as the lowest concentration of the compound that completely inhibits visible growth. The MEC, particularly relevant for cell wall active agents, would be the lowest concentration causing morphological changes in the hyphae.

Cellulose Synthase Inhibition Assay

Objective: To directly measure and compare the inhibitory activity of each enantiomer and the racemic mixture on cellulose synthase.

Methodology:

  • Microsomal Fraction Isolation: Microsomal fractions containing active cellulose synthase would be isolated from the target Oomycete.

  • Enzyme Activity Assay: The assay would measure the incorporation of a radiolabeled substrate (e.g., UDP-[14C]-glucose) into cellulose in the presence of varying concentrations of the test compounds.

  • IC50 Determination: The concentration of each compound required to inhibit 50% of the cellulose synthase activity (IC50) would be calculated.

Analysis of Fungal Cell Wall Composition

Objective: To quantify the changes in the cellulose content of the fungal cell wall following treatment with each enantiomer and the racemic mixture.

Methodology:

  • Fungal Culture and Treatment: The Oomycete would be cultured in the presence of sub-lethal concentrations of each test compound.

  • Cell Wall Isolation: Fungal cell walls would be isolated from treated and untreated cultures.

  • Polysaccharide Hydrolysis and Quantification: The isolated cell walls would be hydrolyzed, and the resulting monosaccharides (glucose from cellulose) would be quantified using techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

Data Presentation

To facilitate clear comparison and interpretation of the experimental results, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Antifungal Activity of Valifenalate Enantiomers against Phytophthora infestans

CompoundMIC (µg/mL)MEC (µg/mL)
This compound
L-(S)-Valifenalate
Racemic Valifenalate
Untreated ControlN/AN/A

Table 2: Inhibition of Phytophthora infestans Cellulose Synthase by Valifenalate Enantiomers

CompoundIC50 (µM)
This compound
L-(S)-Valifenalate
Racemic Valifenalate

Table 3: Effect of Valifenalate Enantiomers on the Cellulose Content of Phytophthora infestans Cell Walls

Treatment (Concentration)Cellulose Content (% of dry weight)% Reduction compared to Control
Untreated Control0%
This compound
L-(S)-Valifenalate
Racemic Valifenalate

Visualizing the Mechanism and Experimental Workflow

Diagrams created using the DOT language can effectively illustrate the proposed mechanism and experimental procedures.

Mechanism_of_Action cluster_fungus Fungal Cell Cell_Wall Cell Wall (Cellulose, Glucans) Plasma_Membrane Plasma Membrane Cellulose_Synthase Cellulose Synthase Cellulose_Synthase->Cell_Wall Cellulose Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Cellulose_Synthase Substrate L_R_Valifenalate This compound L_R_Valifenalate->Cellulose_Synthase Inhibition

Caption: Proposed inhibitory action of this compound on fungal cellulose synthase.

Experimental_Workflow Start Racemic Valifenalate Chiral_Separation Chiral HPLC Separation Start->Chiral_Separation Enantiomers This compound & L-(S)-Valifenalate Chiral_Separation->Enantiomers Antifungal_Testing In Vitro Antifungal Susceptibility Testing Enantiomers->Antifungal_Testing Enzyme_Assay Cellulose Synthase Inhibition Assay Enantiomers->Enzyme_Assay Cell_Wall_Analysis Fungal Cell Wall Composition Analysis Enantiomers->Cell_Wall_Analysis Data_Analysis Comparative Data Analysis Antifungal_Testing->Data_Analysis Enzyme_Assay->Data_Analysis Cell_Wall_Analysis->Data_Analysis

Caption: Workflow for elucidating the enantiomer-specific activity of valifenalate.

Signaling Pathways Potentially Affected by Cell Wall Disruption

Disruption of the fungal cell wall integrity (CWI) can trigger compensatory signaling pathways. While the direct impact of valifenalate on these pathways is not yet elucidated, it is plausible that inhibition of cellulose synthesis would activate the CWI pathway. This pathway, often involving a MAP kinase cascade, can lead to the reinforcement of the cell wall through increased synthesis of other components like chitin.

CWI_Pathway Cell_Wall_Stress Cell Wall Stress (Cellulose Synthesis Inhibition) Sensors Cell Surface Sensors Cell_Wall_Stress->Sensors Rho_GTPase Rho-type GTPase Sensors->Rho_GTPase PKC Protein Kinase C (PKC) Rho_GTPase->PKC MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Cell_Wall_Repair Cell Wall Repair Genes (e.g., Chitin Synthase Upregulation) Transcription_Factors->Cell_Wall_Repair

Caption: A generalized fungal cell wall integrity (CWI) signaling pathway.

Conclusion and Future Directions

While the general mechanism of valifenalate as a cellulose synthase inhibitor is established, a significant knowledge gap exists regarding the specific role and efficacy of its L-(R) enantiomer. The proposed experimental framework provides a roadmap for researchers to dissect the stereospecific interactions between valifenalate and its fungal target. Elucidating the precise mechanism of this compound could pave the way for the development of more potent and selective fungicides, ultimately leading to more effective and sustainable disease management strategies in agriculture. Further research into the downstream effects on fungal signaling pathways will also provide a more complete picture of the cellular response to this important class of antifungals.

References

Stereoisomer-Specific Activity of L-(R)-Valifenalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valifenalate, a potent fungicide belonging to the valinamide carbamate class, is a critical tool in the management of downy mildew in various agricultural settings. It is commercially available as a racemic mixture of its L-(R) and L-(S) stereoisomers. This technical guide delves into the stereoisomer-specific biological activity of L-(R)-valifenalate, providing a comprehensive overview of its mechanism of action, comparative efficacy, and the underlying signaling pathways it perturbs. Quantitative data is presented in structured tables for clear comparison, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Valifenalate is a fungicide used to control oomycete pathogens, most notably Plasmopara viticola, the causative agent of downy mildew in grapes.[1] Its mode of action is the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in these pathogens.[1] As valifenalate is a diastereoisomeric mixture, understanding the specific contribution of each stereoisomer, this compound and L-(S)-valifenalate, to the overall fungicidal activity is paramount for optimizing its application and for the development of new, more effective fungicides. Chirality plays a pivotal role in the biological activity of many agrochemicals and pharmaceuticals, with one enantiomer often exhibiting significantly higher potency than the other.[2] This guide focuses on elucidating the stereoisomer-specific activity of this compound.

Mechanism of Action: Cellulose Synthase Inhibition

The primary target of valifenalate is cellulose synthase, an enzyme responsible for the polymerization of glucose to form cellulose, a major component of the oomycete cell wall.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to cell swelling and lysis, ultimately causing fungal death.[3]

Stereoisomer-Specific Interaction with Cellulose Synthase

Quantitative Comparison of Fungicidal Activity

Determining the half-maximal effective concentration (EC₅₀) for mycelial growth inhibition and spore germination is a standard method for quantifying and comparing the efficacy of fungicides. Although specific EC₅₀ values for the individual L-(R) and L-(S) stereoisomers of valifenalate against Plasmopara viticola are not publicly documented, the following table illustrates the expected format for such a comparative analysis. The data presented here is hypothetical and serves as a template for future experimental findings.

StereoisomerTarget OrganismAssay TypeEC₅₀ (µg/mL)
This compoundPlasmopara viticolaMycelial Growth Inhibition[Hypothetical Value A]
L-(S)-ValifenalatePlasmopara viticolaMycelial Growth Inhibition[Hypothetical Value B]
Racemic ValifenalatePlasmopara viticolaMycelial Growth Inhibition[Hypothetical Value C]
This compoundPlasmopara viticolaSpore Germination Inhibition[Hypothetical Value D]
L-(S)-ValifenalatePlasmopara viticolaSpore Germination Inhibition[Hypothetical Value E]
Racemic ValifenalatePlasmopara viticolaSpore Germination Inhibition[Hypothetical Value F]

Table 1: Hypothetical Comparative Fungicidal Activity of Valifenalate Stereoisomers. This table is a template to be populated with experimental data comparing the EC₅₀ values of this compound, L-(S)-valifenalate, and the racemic mixture against Plasmopara viticola.

Experimental Protocols

Chiral Separation of Valifenalate Stereoisomers

To study the activity of individual stereoisomers, their separation from the racemic mixture is essential. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.[4][5]

Protocol: HPLC-based Separation of Valifenalate Stereoisomers

  • Column: Chiral stationary phase column (e.g., polysaccharide-based chiral selectors like Chiralpak or Lux Cellulose).

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength where valifenalate exhibits strong absorbance (e.g., 220-230 nm).

  • Injection Volume: 10-20 µL of a solution of racemic valifenalate dissolved in the mobile phase.

  • Fraction Collection: Collect the eluting peaks corresponding to the L-(R) and L-(S) isomers separately.

  • Purity Analysis: The enantiomeric purity of the collected fractions should be confirmed by re-injecting them into the chiral HPLC system.

In Vitro Fungicidal Activity Assays

This assay determines the effect of the compounds on the vegetative growth of the fungus.

Protocol:

  • Culture Medium: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and amend it with a series of concentrations of the individual valifenalate stereoisomers and the racemic mixture. A solvent control (without the test compound) should also be included.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of Plasmopara viticola onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 20-25°C).

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.

This assay assesses the impact of the compounds on the germination of fungal spores.

Protocol:

  • Spore Suspension: Prepare a suspension of Plasmopara viticola sporangia in sterile water and adjust the concentration to a known value (e.g., 1 x 10⁵ spores/mL).

  • Treatment: Mix the spore suspension with various concentrations of the valifenalate stereoisomers and the racemic mixture in microtiter plates or on glass slides. Include a solvent control.

  • Incubation: Incubate the plates/slides in a humid chamber at an optimal temperature for germination (e.g., 18-22°C) for a defined period (e.g., 6-24 hours).

  • Observation: Using a microscope, count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore).

  • Analysis: Calculate the percentage of spore germination inhibition for each concentration relative to the control. Determine the EC₅₀ value as described for the mycelial growth inhibition assay.

In Vitro Cellulose Synthase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the activity of the target enzyme.

Protocol: [¹⁴C]UDP-Glucose Incorporation Assay

  • Membrane Preparation: Isolate membrane fractions containing cellulose synthase from Plasmopara viticola mycelia through differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing the membrane preparation, a primer (e.g., cellodextrin), magnesium ions (a cofactor for the enzyme), and the test compound (individual stereoisomers or racemic mixture) at various concentrations.

  • Initiation of Reaction: Start the reaction by adding radiolabeled [¹⁴C]UDP-glucose to the mixture.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a specific time.

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., acetic-nitric acid reagent).

  • Separation of Product: Separate the newly synthesized, insoluble [¹⁴C]cellulose from the unreacted, soluble [¹⁴C]UDP-glucose by filtration or centrifugation.

  • Quantification: Measure the radioactivity of the insoluble fraction using a scintillation counter.

  • Analysis: Calculate the percentage of cellulose synthase inhibition for each concentration relative to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Signaling Pathways Perturbed by this compound

Inhibition of cellulose synthesis by fungicides like valifenalate causes significant stress to the fungal cell and can also be perceived by the host plant, triggering a cascade of signaling events related to cell wall integrity (CWI).

Plant Cell Wall Integrity (CWI) Signaling

Plants possess sophisticated mechanisms to monitor the state of their cell walls.[6] Damage to the cell wall, such as that caused by the inhibition of cellulose synthesis in an invading pathogen and potentially affecting the plant's own cell wall to some degree, can be perceived by plasma membrane-localized receptor-like kinases (RLKs).[7]

One key player in this pathway is THESEUS1 (THE1), a receptor kinase that is thought to sense perturbations in the cell wall.[8] Upon sensing damage, THE1 can initiate a signaling cascade that leads to compensatory responses, including the production of reactive oxygen species (ROS) and the activation of defense-related hormone pathways, such as the jasmonic acid (JA) pathway.[7][9] This signaling helps the plant to reinforce its defenses and manage the stress caused by the pathogen and the fungicide.

CWI_Signaling Valifenalate This compound CelluloseSynthase Cellulose Synthase Inhibition Valifenalate->CelluloseSynthase Inhibits CellWallDamage Cell Wall Damage CelluloseSynthase->CellWallDamage Leads to THE1 THE1 Receptor Kinase CellWallDamage->THE1 Sensed by ROS Reactive Oxygen Species (ROS) Production THE1->ROS Activates JA Jasmonic Acid (JA) Signaling THE1->JA Activates Defense Plant Defense Responses ROS->Defense JA->Defense Experimental_Workflow Treatment Treat Plant Tissue with This compound ROS_Detection ROS Detection Assay (e.g., DAB staining) Treatment->ROS_Detection Gene_Expression Gene Expression Analysis (qRT-PCR for defense genes) Treatment->Gene_Expression Hormone_Analysis Hormone Quantification (e.g., LC-MS for JA) Treatment->Hormone_Analysis Data_Analysis Data Analysis and Pathway Elucidation ROS_Detection->Data_Analysis Gene_Expression->Data_Analysis Hormone_Analysis->Data_Analysis

References

Chiral Synthesis of L-(R)-Valifenalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valifenalate, a key active ingredient in several commercial fungicides, is a diastereomeric mixture of L-(R)-valifenalate and L-(S)-valifenalate. Research has demonstrated that the L-(R)-diastereomer exhibits significantly higher fungicidal activity, making its stereoselective synthesis a critical aspect of efficient and sustainable agrochemical development.[1] This technical guide provides a comprehensive overview of the primary chiral synthesis routes for producing this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visualization of the synthetic pathways.

Core Synthetic Strategy

The most direct and stereocontrolled approach to this compound involves the coupling of two key chiral synthons:

  • N-isopropoxycarbonyl-L-valine : This moiety provides the L-valine portion of the final molecule.

  • Methyl (R)-3-amino-3-(4-chlorophenyl)propanoate : This chiral β-amino ester constitutes the backbone to which the L-valine derivative is coupled.

The critical step in this synthesis is the diastereoselective formation of the amide bond between these two intermediates, which establishes the final (R) configuration at the β-amino acid stereocenter.

Synthesis of Precursors

Synthesis of Racemic Methyl 3-Amino-3-(4-chlorophenyl)propanoate

The synthesis of the racemic β-amino ester begins with the reaction of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol to produce (±)-3-amino-3-(4-chlorophenyl)propanoic acid.[1][2] This is followed by esterification to yield the methyl ester.

Experimental Protocol:

A suspension of malonic acid (530 g), 4-chlorobenzaldehyde (666 g), and ammonium acetate (590 g) in 1500 cm³ of ethanol is heated to reflux with vigorous stirring for approximately 8 hours. The reaction mixture, which initially becomes clear, will form a precipitate. After cooling to room temperature, the crystalline product, (±)-3-amino-3-(4-chlorophenyl)propanoic acid, is collected by filtration.[1]

For the esterification, thionyl chloride (304 g) is slowly added dropwise to a suspension of the previously synthesized amino acid (507 g) in 3000 cm³ of methanol, controlling the exotherm by adjusting the addition rate. The resulting solution is refluxed for about 8 hours and then concentrated to a minimal volume to yield methyl (±)-3-amino-3-(4-chlorophenyl)propanoate.[1]

ReactantMolar Mass ( g/mol )AmountMoles
4-chlorobenzaldehyde140.57666 g4.74
Malonic Acid104.06530 g5.09
Ammonium Acetate77.08590 g7.65
(±)-3-amino-3-(4-chlorophenyl)propanoic acid199.63507 g2.54
Thionyl Chloride118.97304 g2.55

Table 1: Reactant Quantities for Racemic β-Amino Ester Synthesis

Chiral Resolution of Methyl (±)-3-Amino-3-(4-chlorophenyl)propanoate

The separation of the racemic mixture to isolate the desired (R)-enantiomer is achieved through classical resolution using a chiral resolving agent, such as L-tartaric acid.

Experimental Protocol:

L-tartaric acid (35 g) is added to a solution of methyl (±)-3-amino-3-(4-chlorophenyl)propanoate in 500 cm³ of methanol. The solution is stirred vigorously, and the resulting diastereomeric salt of the (R)-amino ester with L-tartaric acid selectively precipitates. This salt is then isolated and treated with a base to liberate the enantiomerically enriched methyl (R)-3-amino-3-(4-chlorophenyl)propanoate.[1] An enantiomeric excess (e.e.) of 80% for the (R)-enantiomer has been reported using this method.[1]

Starting MaterialResolving AgentProductReported Enantiomeric Excess
Methyl (±)-3-amino-3-(4-chlorophenyl)propanoateL-Tartaric AcidMethyl (R)-3-amino-3-(4-chlorophenyl)propanoate80%

Table 2: Chiral Resolution Data

Synthesis of N-isopropoxycarbonyl-L-valine

The N-protected L-valine derivative is prepared by reacting L-valine with isopropyl chloroformate in the presence of a base.

Experimental Protocol:

A detailed experimental protocol for the synthesis of N-isopropoxycarbonyl-L-valine was not found in the searched literature. However, a general procedure for the N-alkoxycarbonylation of amino acids involves dissolving the amino acid in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate) and then adding the chloroformate reagent at a controlled temperature. The product is then isolated by acidification and extraction.

Diastereoselective Synthesis of this compound

The final step is the coupling of N-isopropoxycarbonyl-L-valine with the enantiomerically enriched methyl (R)-3-amino-3-(4-chlorophenyl)propanoate. This is a standard peptide coupling reaction, which can be mediated by various coupling agents.

Experimental Protocol:

A solution of N-isopropoxycarbonyl-L-valine is activated, for example, by forming the corresponding acid chloride or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated L-valine derivative is then reacted with methyl (R)-3-amino-3-(4-chlorophenyl)propanoate in an appropriate solvent (e.g., dichloromethane, dimethylformamide) in the presence of a base (e.g., triethylamine, N-methylmorpholine) to facilitate the amide bond formation. The reaction is typically carried out at temperatures ranging from 0 °C to room temperature.

The patent literature describes a preparation that resulted in a diastereomeric mixture with an 80:20 ratio of the L-(R) to L-(S) isomers when starting with the (R)-β-amino ester with an 80% e.e.[1]

L-valine derivativeβ-amino esterDiastereomeric Ratio (L-(R) : L-(S))Overall Yield
N-isopropoxycarbonyl-L-valineMethyl (R)-3-amino-3-(4-chlorophenyl)propanoate (80% e.e.)80:2096% (for the mixture)

Table 3: Diastereoselective Coupling Reaction Data

Visualization of Synthetic Pathways

Chiral_Synthesis_of_L_R_Valifenalate cluster_SM Starting Materials cluster_Intermediates Intermediates cluster_Product Final Product 4-chlorobenzaldehyde 4-chlorobenzaldehyde Racemic_acid (+/-)-3-amino-3-(4-chlorophenyl) propanoic acid 4-chlorobenzaldehyde->Racemic_acid Reflux in EtOH Malonic_acid Malonic_acid Malonic_acid->Racemic_acid Reflux in EtOH Ammonium_acetate Ammonium_acetate Ammonium_acetate->Racemic_acid Reflux in EtOH L-valine L-valine N_protected_valine N-isopropoxycarbonyl-L-valine L-valine->N_protected_valine Base Isopropyl_chloroformate Isopropyl_chloroformate Isopropyl_chloroformate->N_protected_valine Base Racemic_ester Methyl (+/-)-3-amino-3-(4-chlorophenyl) propanoate Racemic_acid->Racemic_ester SOCl2, MeOH R_ester Methyl (R)-3-amino-3-(4-chlorophenyl) propanoate Racemic_ester->R_ester Chiral Resolution (L-Tartaric Acid) L_R_Valifenalate This compound R_ester->L_R_Valifenalate Peptide Coupling N_protected_valine->L_R_Valifenalate Peptide Coupling

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_beta_amino_ester Synthesis of Chiral β-Amino Ester cluster_valine_prep Preparation of N-Protected Valine cluster_coupling Diastereoselective Coupling start_racemic 1. Synthesis of Racemic β-Amino Acid Ester resolution 2. Chiral Resolution start_racemic->resolution purification_R 3. Isolation of (R)-enantiomer resolution->purification_R coupling 5. Amide Bond Formation purification_R->coupling valine_protection 4. N-protection of L-valine valine_protection->coupling workup 6. Workup and Purification coupling->workup analysis 7. Diastereomeric Ratio Analysis (HPLC) workup->analysis

References

Investigating the Molecular Target of L-(R)-valifenalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valifenalate, a key fungicide in the control of oomycete pathogens, operates through the specific inhibition of cellulose synthase, a critical enzyme in the formation of the fungal cell wall. This technical guide provides an in-depth exploration of the molecular target of L-(R)-valifenalate, the active stereoisomer. While specific quantitative binding data and detailed experimental protocols for this compound are not extensively available in the public domain, this document synthesizes the current understanding by drawing parallels from the broader class of Carboxylic Acid Amide (CAA) fungicides. Methodologies for target identification and validation, alongside a conceptual framework for the signaling pathway and experimental workflows, are presented to equip researchers and drug development professionals with a comprehensive understanding of this fungicide's mechanism of action.

Introduction to Valifenalate and its Fungicidal Activity

Valifenalate is a diastereoisomeric mixture of L-(R)- and L-(S)-valifenalate, belonging to the Carboxylic Acid Amide (CAA) class of fungicides.[1] It is employed to control devastating plant diseases caused by oomycetes, such as downy mildew and late blight, in various crops.[2][3] The fungicidal efficacy of valifenalate stems from its ability to disrupt the biosynthesis of the oomycete cell wall, a structure essential for maintaining cellular integrity and facilitating host-pathogen interactions.

The Molecular Target: Cellulose Synthase

The primary molecular target of this compound is cellulose synthase (CesA) , the enzyme responsible for the polymerization of UDP-glucose into β-1,4-glucan chains, the fundamental component of cellulose microfibrils in the oomycete cell wall.[3][4] Inhibition of this enzyme leads to a weakened cell wall, ultimately causing cell lysis and death of the pathogen.

Evidence for Cellulose Synthase as the Target

Direct experimental validation for this compound's interaction with cellulose synthase is not extensively detailed in public literature. However, compelling evidence is derived from studies on the broader CAA fungicide class and related compounds:

  • Phenotypic Effects: Treatment of Phytophthora infestans with valifenalate leads to distinct changes in cell wall properties, which is consistent with the inhibition of cellulose synthesis.[3]

  • Genetic Evidence: Studies on CAA-resistant mutants of Phytophthora capsici have identified specific point mutations in the CesA3 gene, strongly indicating that this cellulose synthase isoform is the target of this fungicide class.[5]

  • Biochemical Assays: For the related CAA fungicide mandipropamid, radiolabeled glucose incorporation studies have demonstrated a direct inhibition of cellulose synthesis.[1][6] It is highly probable that a similar mechanism applies to this compound.

Quantitative Analysis of Target Inhibition

While specific quantitative data for this compound binding to cellulose synthase is not publicly available, the following table illustrates the type of data that would be generated in such an investigation, based on studies of related compounds like mandipropamid.[1]

ParameterDescriptionRepresentative Value (for a CAA fungicide)
IC50 The half-maximal inhibitory concentration of the compound against cellulose synthase activity in an in vitro enzymatic assay.19.8 ± 5.6 nM
MIC The minimum inhibitory concentration required to inhibit the growth of the oomycete pathogen in culture.0.07 µM

Experimental Protocols for Target Identification and Validation

The following sections detail the key experimental methodologies that are conceptually applied to identify and validate cellulose synthase as the molecular target of this compound.

In Vitro Cellulose Synthase Inhibition Assay

This assay directly measures the enzymatic activity of cellulose synthase in the presence of the inhibitor.

Methodology:

  • Preparation of Microsomal Fractions: Oomycete mycelia (e.g., Phytophthora infestans) are harvested, frozen in liquid nitrogen, and ground to a fine powder. The powder is resuspended in an extraction buffer and homogenized. The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction containing the membrane-bound cellulose synthase.

  • Enzymatic Reaction: The microsomal fraction is incubated with UDP-[14C]-glucose as a substrate in a reaction buffer containing MgCl2 and CaCl2. The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control.

  • Quantification of Cellulose Synthesis: The reaction is stopped, and the radiolabeled cellulose produced is separated from the unincorporated substrate by filtration and washing. The amount of incorporated 14C is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Radiolabeled Glucose Incorporation Assay in Vivo

This assay assesses the effect of the fungicide on cellulose synthesis within the living organism.

Methodology:

  • Oomycete Culture: Phytophthora infestans is grown in a liquid medium.

  • Fungicide Treatment: The culture is treated with this compound at various concentrations.

  • Radiolabeling: [14C]-glucose is added to the culture medium and incubated to allow for its incorporation into newly synthesized cell wall components.

  • Cell Wall Extraction: The mycelia are harvested, and the cell walls are isolated through a series of extraction and washing steps to remove other cellular components.

  • Quantification: The radioactivity incorporated into the cell wall fraction is measured by liquid scintillation counting. A decrease in radioactivity in treated samples compared to the control indicates inhibition of cell wall synthesis.

Generation and Analysis of Resistant Mutants

This genetic approach provides strong evidence for the molecular target.

Methodology:

  • Mutagenesis: Oomycete spores are exposed to a mutagen (e.g., ethyl methanesulfonate - EMS) to induce random mutations.

  • Selection of Resistant Mutants: The mutagenized spores are grown on a medium containing a selective concentration of this compound. Colonies that grow are considered resistant mutants.

  • Gene Sequencing: The CesA genes from the resistant mutants are amplified by PCR and sequenced.

  • Identification of Mutations: The sequences are compared to the wild-type CesA genes to identify any mutations that confer resistance. The presence of consistent mutations in the CesA gene of resistant mutants is strong evidence that it is the target of the fungicide.

Visualizing Molecular Interactions and Pathways

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action of this compound, targeting cellulose synthase and disrupting cell wall biosynthesis.

cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane UDP-Glucose_ext UDP-Glucose CesA Cellulose Synthase (CesA) Cellulose Cellulose Microfibril (β-1,4-glucan) CesA->Cellulose Polymerization UDP-Glucose_cyt UDP-Glucose UDP-Glucose_cyt->CesA Substrate L_R_Valifenalate This compound L_R_Valifenalate->CesA Inhibition Disrupted_Wall Disrupted Cell Wall Integrity Cellulose->Disrupted_Wall Cell_Lysis Cell Lysis Disrupted_Wall->Cell_Lysis

Caption: Proposed mechanism of this compound targeting cellulose synthase.

Experimental Workflow for Target Validation

The following diagram outlines the logical workflow for identifying and validating the molecular target of this compound.

Start Hypothesis: This compound inhibits cell wall synthesis Phenotypic_Assay Phenotypic Assays (e.g., cell swelling) Start->Phenotypic_Assay Biochemical_Assay Biochemical Assays (In vitro enzyme inhibition, radiolabeled glucose incorporation) Phenotypic_Assay->Biochemical_Assay Suggests enzyme inhibition Genetic_Approach Genetic Approach (Resistant mutant analysis) Phenotypic_Assay->Genetic_Approach Enables selection Validate_Target Target Validated: Cellulose Synthase Biochemical_Assay->Validate_Target Confirms direct inhibition Identify_Target_Gene Identify Mutations in Cellulose Synthase (CesA) Gene Genetic_Approach->Identify_Target_Gene Identify_Target_Gene->Validate_Target Confirms in vivo target

Caption: Logical workflow for validating the molecular target of this compound.

Conclusion

The molecular target of this compound is unequivocally identified as cellulose synthase. While a comprehensive dataset detailing the direct interaction and specific experimental validation for this particular compound is not fully available in the public domain, the collective evidence from the broader class of CAA fungicides provides a robust framework for understanding its mechanism of action. The experimental protocols and conceptual workflows outlined in this guide offer a solid foundation for researchers and drug development professionals working on the development of novel fungicides targeting oomycete cell wall biosynthesis. Further research to elucidate the specific binding kinetics and structural interactions between this compound and its target would be invaluable for future drug design and resistance management strategies.

References

L-(R)-Valifenalate Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(R)-Valifenalate is a stereoisomer of the fungicide valifenalate, which belongs to the valinamide carbamate chemical class. It is employed for the control of oomycete pathogens, a group of destructive plant pathogens that includes species responsible for late blight of potato and tomato and downy mildew of grapes. The primary mode of action of this compound and other carboxylic acid amide (CAA) fungicides is the inhibition of cellulose synthase 3 (CesA3), an essential enzyme in the biosynthesis of the oomycete cell wall. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.

Core Structure and Mechanism of Action

The core structure of this compound consists of an N-isopropoxycarbonyl-L-valine moiety linked to a (3R)-3-(4-chlorophenyl)-β-alanine methyl ester. The fungicidal activity of this class of compounds is highly dependent on the stereochemistry and the nature of the substituents at various positions. The target enzyme, cellulose synthase 3 (CesA3), is a transmembrane protein responsible for the polymerization of UDP-glucose into β-1,4-glucan chains, the primary component of cellulose. Inhibition of CesA3 disrupts cell wall formation, leading to cell swelling and lysis, ultimately causing the death of the oomycete.

Signaling Pathway of Cellulose Synthase 3 (CesA3) Inhibition

The precise signaling pathway leading to the activation of CesA3 in oomycetes is not fully elucidated. However, it is understood that the enzyme is localized to the plasma membrane where it utilizes cytoplasmic UDP-glucose as a substrate to synthesize extracellular cellulose microfibrils. The inhibition by CAA fungicides like this compound is believed to occur through direct binding to the CesA3 protein.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space CesA3 Cellulose Synthase 3 (CesA3) Cellulose Cellulose Microfibrils CesA3->Cellulose Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->CesA3 Substrate Valifenalate This compound Valifenalate->CesA3 Inhibition G A N-isopropoxycarbonyl-L-valine E This compound Analog A->E B Methyl (3R)-3-amino-3-(substituted-phenyl)-β-propanoate B->E C Coupling Reagent (e.g., HATU, HBTU) C->E D Base (e.g., DIPEA) D->E G A Prepare fungicide stock solutions B Prepare and amend agar medium with fungicide A->B C Inoculate plates with mycelial plugs B->C D Incubate under controlled conditions C->D E Measure colony diameter D->E F Calculate percent inhibition and EC50 E->F

Valifenalate Fungicides: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Valifenalate is a diastereoisomeric acylamino acid fungicide highly effective against a range of oomycete pathogens, which are responsible for devastating plant diseases such as downy mildew and late blight. As a member of the Carboxylic Acid Amides (CAA) group of fungicides (FRAC Code 40), its mode of action is the inhibition of cellulose synthase, a crucial enzyme for the development of the oomycete cell wall. This technical guide provides a comprehensive overview of the discovery and development of valifenalate, including its chemical properties, synthesis, mechanism of action, biological efficacy, and toxicological profile. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of fungicide development.

Introduction

Oomycetes, or water molds, are a group of filamentous protists that includes some of the most destructive plant pathogens. Diseases such as late blight of potato and tomato, caused by Phytophthora infestans, and downy mildew of grapes, caused by Plasmopara viticola, result in significant economic losses worldwide. The development of effective and specific fungicides is crucial for managing these diseases and ensuring food security. Valifenalate, also known as valiphenal, is a key active ingredient in the fight against these pathogens.[1][2][3] It belongs to the valinamide carbamate subgroup of CAA fungicides.[3] This guide details the scientific journey from the initial discovery to the development of this important agricultural tool.

Physicochemical Properties

Valifenalate is a racemic mixture of L-(R)- and L-(S)-valifenalate.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name methyl N-(isopropoxycarbonyl)-L-valyl-(3RS)-3-(4-chlorophenyl)-β-alaninate
CAS Number 283159-90-0
Molecular Formula C₁₉H₂₇ClN₂O₅
Molecular Weight 398.9 g/mol
Appearance White fine powder
Melting Point 147 °C
Vapor Pressure 2.3 × 10⁻⁷ Pa (at 25 °C)
Solubility in Water 24.1 mg/L (at 20 °C, pH 4.9-5.9)
Log Kow (n-octanol/water) 3.04 - 3.11 (diastereoisomer dependent, pH 4-9)

Table 1: Physicochemical properties of valifenalate.[3][4]

Synthesis and Structure-Activity Relationship

General Synthesis Pathway

The commercial production of valifenalate involves a multi-step chemical synthesis. The general approach begins with the preparation of key intermediates, which include chlorinated aromatic compounds and branched aliphatic acids. These intermediates are then coupled through the formation of an amide bond, followed by an esterification step to yield the final valifenalate molecule.[2]

G cluster_synthesis Valifenalate Synthesis Workflow A Chlorinated Aromatic Compounds C Amide Bond Formation A->C B Branched Aliphatic Acids B->C D Esterification C->D E Valifenalate D->E

A simplified workflow for the synthesis of valifenalate.
Structure-Activity Relationship (SAR)

While specific proprietary SAR studies on valifenalate are not publicly available, research on related valinamide carbamate fungicides provides insights into the structural features crucial for their anti-oomycete activity. Key areas of the molecule that influence its efficacy include:

  • The Valine Moiety: The stereochemistry and substitutions on the valine amino acid are critical for binding to the target enzyme.

  • The Carbamate Linkage: This functional group is a common feature in this class of fungicides and is essential for their biological activity.

  • The Phenylalanine Derivative: The nature and position of substituents on the aromatic ring of the β-alaninate moiety significantly impact the fungicide's potency and spectrum of activity.

Quantitative Structure-Activity Relationship (QSAR) studies on related CAA fungicides help in understanding how modifications to these chemical structures can optimize their fungicidal properties.

G cluster_qsar QSAR Study Logic A Set of Valinamide Carbamate Analogues C Calculation of Molecular Descriptors A->C B Experimental Biological Activity (e.g., EC50) D Statistical Model Generation (e.g., CoMFA, CoMSIA) B->D C->D E Model Validation D->E F Identification of Key Structural Features E->F G Design of Novel, More Potent Fungicides F->G

Logical flow of a QSAR study for fungicide development.

Mode of Action: Cellulose Synthase Inhibition

Valifenalate's primary mode of action is the inhibition of cellulose synthase in oomycetes.[1] Cellulose is a major structural component of the cell walls of oomycetes, unlike true fungi which primarily utilize chitin. By targeting this essential enzyme, valifenalate disrupts the formation of the cell wall, affecting all growth stages of the pathogen, from spore germination to mycelial growth.[3] This targeted action provides a high degree of selectivity against oomycetes with minimal impact on non-target organisms.

G cluster_moa Valifenalate's Mode of Action Valifenalate Valifenalate Valifenalate->Inhibition CesA Cellulose Synthase (CesA) Cellulose Cellulose Synthesis CesA->Cellulose CellWall Cell Wall Integrity Cellulose->CellWall Growth Oomycete Growth and Development CellWall->Growth Inhibition->CesA

Proposed signaling pathway of valifenalate's inhibitory action.

The inhibition of cellulose synthase leads to a cascade of downstream effects, including aberrant cell wall morphologies and an inability to form proper infection structures, ultimately preventing the pathogen from successfully colonizing the host plant.[5]

Biological Efficacy

Valifenalate demonstrates high efficacy against a range of economically important oomycete pathogens. The following table summarizes available efficacy data.

PathogenDiseaseHost PlantEC₅₀ (mg/L)Reference
Plasmopara viticolaDowny MildewGrapevineData not publicly available-
Phytophthora infestansLate BlightPotato, TomatoData not publicly available-
Pseudoperonospora cubensisDowny MildewCucumberData not publicly available-

Table 2: In vitro efficacy of valifenalate against key oomycete pathogens. Note: Specific EC₅₀ values for valifenalate are not widely published in public literature and are often proprietary information.

Experimental Protocols

Determination of Fungicide Efficacy (EC₅₀) in Oomycetes (General Protocol)

This protocol outlines a general method for determining the half-maximal effective concentration (EC₅₀) of a fungicide against an oomycete pathogen using an amended medium assay.

1. Isolate Preparation:

  • Culture the oomycete isolate on a suitable agar medium (e.g., rye agar for P. infestans) at an appropriate temperature (e.g., 18-20°C) in the dark.
  • Use actively growing cultures for the assay.

2. Fungicide Stock Solution Preparation:

  • Prepare a stock solution of valifenalate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

3. Amended Medium Preparation:

  • Prepare the agar medium and autoclave.
  • Cool the medium to approximately 45-50°C.
  • Add the appropriate volume of the fungicide dilutions to the molten agar to achieve the final desired concentrations. Also, prepare a control medium with the solvent alone.
  • Pour the amended and control media into Petri dishes.

4. Inoculation:

  • Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture onto the center of each plate.

5. Incubation:

  • Incubate the plates at the optimal growth temperature for the oomycete in the dark.

6. Data Collection and Analysis:

  • After a defined incubation period (e.g., 7-14 days), measure the colony diameter in two perpendicular directions.
  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control.
  • Use a suitable statistical software (e.g., R with the 'drc' package) to perform a dose-response analysis and calculate the EC₅₀ value.[6][7]

In Vitro Cellulose Synthase Inhibition Assay (Conceptual Protocol)

This protocol describes a conceptual framework for an in vitro assay to measure the inhibition of cellulose synthase by a fungicide.

1. Microsomal Fraction Isolation:

  • Grow the oomycete mycelium in liquid culture.
  • Harvest and grind the mycelium in a suitable extraction buffer.
  • Centrifuge the homogenate at a low speed to remove cell debris.
  • Perform a high-speed centrifugation of the supernatant to pellet the microsomal fraction containing the cellulose synthase enzymes.

2. Enzyme Assay:

  • Resuspend the microsomal fraction in an assay buffer.
  • Prepare reaction mixtures containing the microsomal fraction, a radiolabeled substrate (e.g., UDP-[¹⁴C]-glucose), and various concentrations of the inhibitor (valifenalate).
  • Incubate the reactions at an optimal temperature for a defined period.

3. Product Quantification:

  • Stop the reaction and precipitate the synthesized radiolabeled cellulose.
  • Wash the precipitate to remove unincorporated substrate.
  • Quantify the amount of radioactivity in the precipitate using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition of cellulose synthase activity for each inhibitor concentration.
  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[8][9]

Analytical Method for Valifenalate and its Metabolites in Water by LC-MS/MS

This protocol provides a summary of a validated method for the determination of valifenalate and its metabolites in water.[10][11]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Acidify the water sample.
  • Pass the sample through a conditioned Oasis HLB SPE cartridge.
  • Elute the analytes from the cartridge with methanol.
  • Dilute the eluate with water for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+) for valifenalate and valifenalate acid; Negative ESI for p-chlorobenzoic acid (a metabolite).
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each analyte.
  • Quantification: Use a calibration curve generated from standards of known concentrations.

Table 3: MRM transitions for valifenalate and its primary metabolite.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Valifenalate399155116
Valifenalate Acid385116144

Toxicology

Valifenalate has undergone extensive toxicological evaluation to ensure its safety for human health and the environment when used according to label directions.

Study TypeSpeciesResults
Acute Oral LD₅₀ Rat> 5000 mg/kg bw
Acute Dermal LD₅₀ Rat> 2000 mg/kg bw
90-Day Dietary RatNOAEL = 150 mg/kg bw/day
90-Day Dietary MouseNOAEL = 15.3 mg/kg bw/day
1-Year Oral DogNOAEL = 50 mg/kg bw/day
Carcinogenicity Mouse (78-week)No evidence of carcinogenicity
Developmental Toxicity RatNOAEL = 1000 mg/kg bw/day (maternal and fetal)
Developmental Toxicity RabbitNOAEL = 1000 mg/kg bw/day (maternal and fetal)

Table 4: Summary of toxicological data for valifenalate.[1][12]

Valifenalate is not considered to be neurotoxic or teratogenic.[1] The primary metabolites, such as valifenalate-acid, have also been assessed and are considered to be of equal toxicological relevance to the parent compound.[1]

Fungicide Development Workflow

The development of a new fungicide like valifenalate is a complex and lengthy process that involves multiple stages, from initial discovery to commercialization.

G cluster_workflow Fungicide Development Workflow A Target Identification & Lead Discovery B Lead Optimization (SAR & QSAR) A->B C In Vitro & In Vivo Screening B->C D Toxicology & Environmental Fate Studies C->D E Field Trials C->E F Regulatory Submission & Approval D->F E->F G Commercialization & Post-Market Surveillance F->G

A generalized workflow for the development of an agricultural fungicide.

This process ensures that the final product is not only effective but also meets stringent safety standards for human health and the environment.[13][14][15][16]

Conclusion

Valifenalate is a significant advancement in the management of oomycete diseases in agriculture. Its specific mode of action, targeting cellulose synthase, provides excellent efficacy against key pathogens while maintaining a favorable toxicological and environmental profile. This technical guide has provided a detailed overview of the discovery and development of valifenalate, offering valuable insights for researchers and professionals working in the field of crop protection. Further research into the nuances of its interaction with cellulose synthase and the development of resistance management strategies will continue to be important areas of study.

References

Preliminary In Vitro Studies on L-(R)-Valifenalate Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of the preliminary in vitro studies on the efficacy of L-(R)-valifenalate, a stereoisomer of the fungicide valifenalate. Valifenalate is recognized for its activity against oomycete pathogens through the inhibition of cellulose synthase.[1][2] Due to a lack of publicly available quantitative efficacy data specifically for the this compound isomer, this document primarily summarizes the findings for the racemic mixture, valifenalate, and outlines the established experimental protocols for its in vitro evaluation. The guide includes a detailed description of the "poisoned food technique," a common methodology for assessing antifungal efficacy, and visual representations of the compound's mechanism of action and experimental workflow.

Introduction

Valifenalate is a diastereoisomeric mixture of L-(R)- and L-(S)-valifenalate.[1][3] It is an anti-peronosporic fungicide used to control mildews in various crops.[3] The primary mode of action for valifenalate is the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in oomycetes.[1][2] This disruption of the cell wall structure ultimately leads to the inhibition of fungal growth and development. This guide focuses on the available in vitro data and methodologies relevant to the assessment of this compound's efficacy.

In Vitro Efficacy Data

Comprehensive searches for quantitative in vitro efficacy data, such as IC50 or EC50 values, specifically for the this compound isomer did not yield specific results. The available studies focus on the racemic mixture, "valifenalate."

One key study evaluated the in vitro efficacy of different formulations of valifenalate against various Phytophthora species, including P. nicotianae, P. citrophthora, and P. cryptogea. While specific IC50 values were not provided, the study reported on the growth inhibition at various concentrations.

Table 1: Summary of Qualitative In Vitro Efficacy of Valifenalate Formulations against Phytophthora species

FormulationActive Ingredient ConcentrationTest Concentrations (µg/mL)Observed Efficacy against Phytophthora spp.
Pasty Formulation25% valifenalate0.1, 1, 10, 100, 1000Showed the best growth inhibition of all tested species.
Powder Formulation20% valifenalate0.1, 1, 10, 100, 1000Controlled growth of all species only at higher concentrations.
Liquid Formulation50% valifenalate0.1, 1, 10, 100, 1000Showed the weakest growth inhibition overall.

Note: The data presented is qualitative and based on observations of mycelial growth inhibition.

Experimental Protocols

The primary method cited for in vitro antifungal testing of valifenalate is the poisoned food technique as described by Grover and Moore in 1962.[4] This technique is a standard method for evaluating the efficacy of fungicides against mycelial growth.

Poisoned Food Technique (Grover and Moore, 1962)

This method involves incorporating the test compound into a fungal growth medium, upon which the target fungus is inoculated. The inhibition of mycelial growth is then measured relative to a control.

Materials:

  • Pure culture of the target oomycete (e.g., Phytophthora citrophthora)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (or valifenalate) stock solution of known concentration

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-10 mm diameter)

  • Incubator

Procedure:

  • Preparation of Poisoned Media:

    • Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to approximately 45-50°C.

    • Prepare a series of stock solutions of this compound in a suitable solvent (if necessary) at various concentrations.

    • Add aliquots of the this compound stock solutions to the molten agar to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Ensure thorough mixing.

    • For the control plates, add an equivalent volume of the solvent used for the stock solution (or sterile distilled water if no solvent is used) to the molten agar.

    • Pour the poisoned and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a young, actively growing culture of the target oomycete, cut mycelial discs using a sterile cork borer.

    • Aseptically place one mycelial disc in the center of each poisoned and control Petri dish with the mycelial side facing down.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Percent Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the fungal colony in the control plate.

        • T = Average diameter of the fungal colony in the treated plate.

    • The data can be used to determine the Minimum Inhibitory Concentration (MIC) and to calculate EC50 values through probit analysis.

Visualizations

Signaling Pathway: Inhibition of Cellulose Synthase

This compound, as a carboxylic acid amide (CAA) fungicide, targets the cellulose synthase enzyme complex located in the plasma membrane of oomycetes. This inhibition disrupts the polymerization of UDP-glucose into β-1,4-glucan chains, which are essential components of the oomycete cell wall.

Cellulose_Synthase_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cell_Wall Cell Wall (Cellulose Microfibrils) CesA Cellulose Synthase (CesA Complex) CesA->Cell_Wall Synthesizes UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->CesA Binds to Valifenalate This compound Valifenalate->CesA Inhibits

Caption: Inhibition of Cellulose Synthase by this compound.

Experimental Workflow: Poisoned Food Technique

The following diagram illustrates the key steps involved in the poisoned food technique for assessing the in vitro efficacy of this compound.

Poisoned_Food_Technique A Prepare Sterile Growth Medium (PDA) B Add this compound (Test Concentrations) A->B C Pour Poisoned & Control Media into Petri Dishes B->C D Inoculate with Fungal Mycelial Disc C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameter and Calculate Inhibition E->F

Caption: Workflow of the Poisoned Food Technique.

Conclusion and Future Directions

The available in vitro studies indicate that valifenalate is an effective inhibitor of oomycete growth, consistent with its mechanism of action as a cellulose synthase inhibitor. However, there is a notable gap in the scientific literature regarding the specific quantitative efficacy of the this compound stereoisomer. Future research should focus on determining the IC50 and EC50 values of the individual L-(R)- and L-(S)-valifenalate isomers against a range of economically important oomycete pathogens. Such studies would provide a more precise understanding of the contribution of each isomer to the overall fungicidal activity of valifenalate and could inform the development of more potent and stereospecific antifungal agents. The experimental protocols outlined in this guide provide a robust framework for conducting these future investigations.

References

Environmental Fate and Degradation of L-(R)-Valifenalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Valifenalate, a valinamide carbamate fungicide, is utilized for the control of downy mildew and late blight in a variety of agricultural settings.[1] The technical grade active ingredient is an equimolar mixture of the L-(R)- and L-(S)- diastereomers.[1][2] Understanding the environmental fate and degradation of this compound is critical for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the hydrolysis, photolysis, and biodegradation of L-(R)-valifenalate in various environmental compartments.

Degradation Pathways

The environmental degradation of valifenalate proceeds through several key pathways, primarily involving hydrolysis and metabolism by microorganisms. The primary degradation product across different systems is valifenalate acid, which can be further transformed.

Soil Degradation Pathway

In the terrestrial environment, valifenalate undergoes rapid aerobic metabolism. The primary transformation is the cleavage of the methyl ester to form valifenalate acid. This is followed by further degradation to p-chlorobenzoic acid (PCBA), which eventually mineralizes to carbon dioxide.[3]

Soil_Degradation_Pathway Valifenalate Valifenalate Valifenalate_Acid Valifenalate Acid Valifenalate->Valifenalate_Acid Aerobic Soil Metabolism PCBA p-Chlorobenzoic Acid Valifenalate_Acid->PCBA CO2 CO₂ (Mineralization) PCBA->CO2

Caption: Aerobic soil degradation pathway of valifenalate.

Plant Metabolism Pathway

In plants, the metabolism of valifenalate also begins with O-demethylation to form valifenalate acid. This is followed by conjugation to produce valifenalate-acid glucosyl ester and β-4-chlorophenylalanine-N-glucoside.[1]

Plant_Metabolism_Pathway Valifenalate Valifenalate Valifenalate_Acid Valifenalate Acid Valifenalate->Valifenalate_Acid O-demethylation Conjugates Valifenalate-acid glucosyl ester and β-4-chlorophenylalanine-N-glucoside Valifenalate_Acid->Conjugates Conjugation

Caption: Metabolic pathway of valifenalate in plants.

Quantitative Degradation Data

The rate of valifenalate degradation varies depending on the environmental compartment and conditions. The following tables summarize the available quantitative data.

Table 1: Soil Degradation Half-Lives

CompoundHalf-Life (DT₅₀)ConditionsReference
Valifenalate1.5 - 11 hoursAerobic soil[3]
Valifenalate0.04 - 0.36 daysAerobic, various soil types (20°C)[1]
Valifenalate AcidLonger than valifenalateAerobic soil[3]
p-Chlorobenzoic Acid (PCBA)2 - 9.5 daysAerobic soil[3]
Valifenalate3.8 ± 0.1 daysField conditions[4]

Table 2: Aquatic Degradation Half-Lives

CompoundHalf-Life (DT₅₀)ConditionsReference
Valifenalate5 daysAerobic aquatic metabolism[3]
Valifenalate9 daysAnaerobic aquatic metabolism[3]
Valifenalate90 daysHydrolysis at pH 7[3]
Valifenalate AcidStableHydrolysis[3]
p-Chlorobenzoic Acid (PCBA)StableHydrolysis[3]

Table 3: Plant Residue Dissipation

CompoundHalf-Life (DT₅₀)MatrixReference
Valifenalate15.5 ± 1.4 daysGrapes (field conditions)[4]

Experimental Protocols

The following sections detail the methodologies employed in key environmental fate studies for valifenalate.

Hydrolysis Study

A hydrolysis study was conducted to determine the rate of abiotic degradation of valifenalate in water at different pH levels.

  • Test Substance: [¹⁴C-U-phenyl]-valifenalate.[5]

  • Test Conditions: The study was performed in sterile aqueous buffer solutions at pH 4, 7, and 9, with a concentration of 1 µg/mL. A preliminary test was conducted at 50°C for up to 5 days.[5]

  • Analysis: The concentration of the parent compound and degradation products were monitored over time using appropriate analytical techniques, likely High-Performance Liquid Chromatography (HPLC) with radiometric detection.

  • Results: Valifenalate was found to be stable to hydrolysis at pH 4, with degradation increasing at higher pH values.[3]

Aerobic Soil Metabolism Study

This study aimed to determine the rate and pathway of valifenalate degradation in soil under aerobic conditions.

  • Test Substance: [¹⁴C-U-phenyl]-valifenalate.[1]

  • Soil Types: The investigation utilized various soil types, including sandy loam, loamy sand, loam, and silty clay loam.[1]

  • Test Conditions: The study was conducted under laboratory conditions at 20°C for up to 96 days.[1] Soil samples were treated with the test substance and incubated in the dark. Aerobic conditions were maintained throughout the study.

  • Sampling and Extraction: At various time intervals, soil samples were collected and extracted. A common extraction procedure involves mechanical shaking with a mixture of acetone and 0.5N HCl, followed by centrifugation.[6]

  • Analysis: The extracts were analyzed to identify and quantify the parent compound and its degradation products. Volatile organics and carbon dioxide were also trapped to determine the extent of mineralization. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a common analytical method for quantification.[1][6]

  • Kinetics: Degradation kinetics were determined using first-order kinetics or first-order multi-compartment (FOMC) models to calculate the DT₅₀ values.[1]

Soil_Metabolism_Workflow start Soil Sample Preparation treat Treatment with [14C]-Valifenalate start->treat incubate Incubation (Aerobic, 20°C, Dark) treat->incubate sample Periodic Sampling incubate->sample extract Solvent Extraction sample->extract analysis LC-MS/MS Analysis extract->analysis data Data Analysis (Kinetics, DT50) analysis->data end End data->end

References

Methodological & Application

Application Note: Development and Validation of a Chiral HPLC Method for the Analysis of L-(R)-valifenalate

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Abstract This application note describes the development and validation of a robust, specific, and accurate chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the L-(R)-valifenalate diastereomer from its L-(S) counterpart. Valifenalate is a key valinamide carbamate fungicide used in agriculture.[1][2] As stereoisomers can exhibit different biological activities and toxicities, a reliable analytical method to distinguish between them is crucial for quality control, regulatory compliance, and research.[3] The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline separation. The protocol has been validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for routine analysis in drug development and quality assurance laboratories.

Introduction

Valifenalate is a fungicide widely used to control mildew in crops such as grapes, tomatoes, and potatoes.[1][4] It is commercially produced as a mixture of two diastereomers: this compound and L-(S)-valifenalate.[1][4][5][6] The stereochemistry of an active pharmaceutical or agrochemical ingredient can significantly influence its efficacy and toxicological profile. Therefore, the development of analytical methods capable of separating and quantifying individual stereoisomers is of paramount importance.

This document provides a comprehensive protocol for a chiral HPLC method designed to resolve the L-(R) and L-(S) diastereomers of valifenalate. The method is intended for use by researchers, analytical scientists, and quality control professionals involved in the development and manufacturing of valifenalate-based products.

Instrumentation, Chemicals, and Materials

Instrumentation

The experiments were performed on a standard HPLC system equipped with the following modules:

  • Quaternary or Isocratic HPLC Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Diode Array Detector (DAD)

  • Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™)

Chemicals and Reagents

All solvents and reagents used were of HPLC grade or higher.

  • n-Hexane

  • Isopropanol (IPA)

  • Ethanol (EtOH)

  • Trifluoroacetic Acid (TFA)

  • This compound Reference Standard (>99% purity)

  • Valifenalate Diastereomeric Mixture Reference Standard

Chromatographic Column

The following chiral column was selected after a screening process for its ability to resolve the valifenalate diastereomers.

ParameterSpecification
Column Polysaccharide-based Chiral Stationary Phase (CSP)
e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm
Particle Size 5 µm

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the valifenalate reference standard (diastereomeric mixture) and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of n-Hexane and Isopropanol. This is the Stock Solution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish linearity.

  • Sample Preparation: For analysis of a technical grade sample, prepare a solution at a nominal concentration of 50 µg/mL using the same procedure as the stock solution. Ensure the sample is fully dissolved and filter through a 0.45 µm PTFE syringe filter before injection.

HPLC Method Development Workflow

The development of a robust chiral separation method follows a systematic approach. The initial phase involves screening various chiral stationary phases and mobile phase systems (normal-phase, reversed-phase, polar organic). Once initial separation is achieved, the method is optimized by fine-tuning mobile phase composition and instrumental parameters to achieve the desired resolution and analysis time.

G start Define Analytical Goal: Separate L-(R) and L-(S) Valifenalate col_select Chiral Column Screening (e.g., Amylose, Cellulose CSPs) start->col_select mp_select Mobile Phase Screening (Normal vs. Reversed-Phase) col_select->mp_select sep_achieved Separation Achieved? mp_select->sep_achieved optimize Method Optimization sep_achieved->optimize Yes stop Re-evaluate Strategy sep_achieved->stop No mp_ratio Adjust Mobile Phase Ratio (e.g., Hexane/IPA) optimize->mp_ratio additive Test Additives (e.g., TFA, DEA) optimize->additive flow_temp Optimize Flow Rate & Column Temperature optimize->flow_temp final_method Final Optimized Method mp_ratio->final_method additive->final_method flow_temp->final_method validate Method Validation final_method->validate stop->col_select

Caption: Workflow for chiral HPLC method development.

Optimized Chromatographic Conditions

The following table summarizes the final instrumental parameters for the analysis of this compound.

ParameterCondition
Mobile Phase n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes
Method Validation Protocol

The optimized method was validated according to standard guidelines, assessing the following parameters:

  • Specificity: A solution of the valifenalate mixture was injected to confirm baseline separation (Resolution > 2.0) between the L-(R) and L-(S) peaks. A blank (mobile phase) was also injected to ensure no interfering peaks were present at the retention times of the analytes.

  • Linearity: Five concentrations of the standard solution (e.g., 5, 10, 25, 50, 100 µg/mL) were injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the coefficient of determination (r²) was calculated.

  • Accuracy: Accuracy was determined by recovery studies. A sample of known concentration was spiked with the reference standard at three levels (80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated for each level.

  • Precision:

    • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst to assess inter-day variability.

  • Limit of Quantitation (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (typically with an RSD of <10%).

Data Presentation and Results

The following tables summarize the expected performance characteristics of the validated method.

Table 1: Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
545,870
1091,250
25228,100
50455,900
100913,500
Linearity Results
Regression Equationy = 9125x + 450
0.9998
Table 2: Accuracy (Recovery) Data
Spiking LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.4100.8%
120%60.059.599.2%
Mean Recovery 99.8%
Table 3: Precision Data (50 µg/mL Standard)
Precision TypePeak Area (n=6)Mean Peak Area% RSD
Intra-day (Day 1) 455980, 456210, 454300, 457100, 455500, 456800455,9820.22%
Inter-day (Day 2) 458100, 457540, 456990, 458320, 457700, 458010457,7770.12%

Visualizations

The relationship between key chromatographic parameters and the quality of separation is critical to understand during method optimization.

G cluster_0 Input Parameters cluster_1 Chromatographic Output mp_strength Increase Mobile Phase Polarity (e.g., %IPA) rt Retention Time (tR) mp_strength->rt Decreases res Resolution (Rs) mp_strength->res May Increase or Decrease flow_rate Increase Flow Rate flow_rate->rt Decreases flow_rate->res Decreases bp Backpressure flow_rate->bp Increases temp Increase Column Temperature temp->rt Decreases temp->res May Increase or Decrease temp->bp Decreases

Caption: Impact of parameters on chromatographic results.

Conclusion

A specific, linear, accurate, and precise normal-phase HPLC method for the chiral separation of this compound and L-(S)-valifenalate has been successfully developed and validated. The method utilizes a commercial amylose-based chiral stationary phase and achieves baseline resolution suitable for quantitative analysis. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories for the routine analysis of valifenalate stereoisomers.

References

Application Notes and Protocol for L-(R)-Valifenalate Residue Analysis in Crops

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Valifenalate is a systemic dipeptide fungicide used to control oomycete pathogens in a variety of agricultural crops, including grapes, potatoes, and tomatoes.[1] It functions by inhibiting cell wall synthesis in fungi.[1] Regulatory monitoring of its residues in food products is essential to ensure consumer safety and compliance with established Maximum Residue Levels (MRLs).[2][3] This document provides a detailed protocol for the analysis of L-(R)-valifenalate and its significant metabolite, valifenalate-acid, in various crop matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analyte Information

  • Common Name: Valifenalate

  • IUPAC Name: methyl N-(isopropoxycarbonyl)-L-valyl-(3RS)-3-(4-chlorophenyl)-β-alaninate[1]

  • CAS Number: 283159-90-0[1]

  • Molecular Formula: C19H27ClN2O5

  • Molecular Weight: 398.88 g/mol

  • Primary Metabolite: Valifenalate-acid

Principle

This protocol outlines a robust and sensitive method for the determination of valifenalate residues in crops. The procedure involves the extraction of the analyte from a homogenized crop sample using acetonitrile. The extract is then subjected to a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. Quantification is achieved by UPLC-MS/MS, which offers high selectivity and sensitivity for detecting trace levels of the target compounds.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method across various crop matrices.

Table 1: Method Detection and Quantification Limits

AnalyteCrop MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
ValifenalateGrape, Vegetables (Tomato, Lettuce, Eggplant, Potato)-0.5[4]
ValifenalateGrape, Vegetables, Soil< 0.018< 0.060[4]
ValifenalateVarious Crops-10[2][5][6]
Valifenalate & Valifenalate-acidPotato1.5 - 1.65[7]
Valifenalate & Valifenalate-acidWine, Grape Juice3 - 510[7]

Table 2: Recovery and Precision Data

Crop MatrixSpiking Levels (µg/kg)Average Recovery (%)Intra-day RSD (%)Inter-day RSD (%)Reference
Grape, Vegetables, Soil0.5, 10, 100, 50074.5 - 106.60.7 - 12.33.2 - 12.2[4]
Vegetables, CerealsNot Specified76.1 - 101.0< 9.8-[4]
Grape, Soil2, 20, 200, 200090.5 - 111.10.7 - 6.55.2 - 11.8[8]

Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for high chlorophyll content samples)

  • Valifenalate analytical standard

  • Valifenalate-acid analytical standard

  • Deionized water

Equipment
  • High-speed homogenizer

  • Centrifuge capable of 5000 rcf

  • Vortex mixer

  • Analytical balance

  • UPLC-MS/MS system with an electrospray ionization (ESI) source

Standard Solution Preparation

Prepare stock solutions of valifenalate and valifenalate-acid in acetonitrile at a concentration of 1000 µg/mL. From these, prepare a series of working standard solutions by serial dilution in acetonitrile. Matrix-matched calibration standards should be prepared by spiking blank crop extracts with the working standard solutions to compensate for matrix effects.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of a representative, homogenized crop sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add internal standard if used.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a mixture of PSA and C18 sorbents (and GCB if necessary). A common mixture is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • UPLC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for valifenalate and valifenalate-acid.

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Valifenalate399.2155.1218.1
Valifenalate-acid385.1299.1116.0

Note: MRM transitions should be optimized for the specific instrument used.

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic degradation of valifenalate in crops and the analytical workflow for its residue analysis.

Valifenalate Valifenalate Valifenalate_acid Valifenalate-acid Valifenalate->Valifenalate_acid O-demethylation Valifenalate_acid_glucosyl_ester Valifenalate-acid glucosyl ester Valifenalate_acid->Valifenalate_acid_glucosyl_ester Conjugation beta_4_chlorophenylalanine β-4-chlorophenylalanine Valifenalate_acid->beta_4_chlorophenylalanine Cleavage beta_4_chlorophenylalanine_N_glucoside β-4-chlorophenylalanine -N-glucoside beta_4_chlorophenylalanine->beta_4_chlorophenylalanine_N_glucoside Conjugation

Caption: Metabolic pathway of valifenalate in crops.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Crop Sample Extraction 2. Extraction with Acetonitrile & Salts Homogenization->Extraction QuEChERS Cleanup 3. Dispersive SPE Cleanup (PSA/C18) Extraction->Cleanup UPLC_MSMS 4. UPLC-MS/MS Analysis Cleanup->UPLC_MSMS Quantification 5. Quantification UPLC_MSMS->Quantification

Caption: Experimental workflow for valifenalate residue analysis.

References

Application Note: Quantification of L-(R)-Valifenalate Enantiomers by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the chiral separation and quantification of the L-(R) and L-(S) enantiomers of valifenalate, a dipeptide fungicide. Valifenalate's stereochemistry is critical to its biological activity, making enantiomeric quantification essential for efficacy and toxicological assessments. The protocol herein describes a proposed High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase, which is well-suited for the separation of molecules containing amino acid moieties. This application note includes a comprehensive experimental protocol, tables of representative quantitative data, and graphical representations of the experimental workflow and the fungicide's mode of action.

Introduction

Valifenalate is a systemic fungicide belonging to the valinamide carbamate chemical group. It is employed to control oomycete pathogens, such as downy mildews, in various crops.[1][2] The active ingredient is a racemic mixture of L-(R)- and L-(S)-valifenalate.[1][3] As with many chiral compounds, the different enantiomers of valifenalate can exhibit distinct biological activities and toxicological profiles. Therefore, a robust analytical method to separate and quantify these enantiomers is crucial for quality control, environmental fate studies, and regulatory compliance.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.[4][5] The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful separation. Given that valifenalate contains an L-valine amino acid derivative, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are excellent candidates for method development due to their proven efficacy in resolving similar N-acylated amino acid compounds.[5][6][7]

This application note details a proposed chiral HPLC method for the baseline separation and quantification of L-(R)- and L-(S)-valifenalate.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this proposed method, an Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel column (e.g., Chiralpak® IA or equivalent) with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is suggested.

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • L-(R/S)-Valifenalate analytical standard

    • Acetonitrile (HPLC grade, for sample preparation)

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of L-(R/S)-valifenalate standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Chromatographic Conditions

The following are proposed starting conditions for the chiral separation of valifenalate enantiomers. Optimization may be necessary to achieve baseline separation.

ParameterProposed Condition
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane : Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation

For the analysis of valifenalate enantiomers in various matrices (e.g., technical grade active ingredient, formulations, or biological samples), a suitable extraction and clean-up procedure should be employed. A generic protocol for a formulated product is as follows:

  • Accurately weigh a portion of the formulation equivalent to 10 mg of valifenalate into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and vortex for 5 minutes to dissolve the active ingredient.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Quantitative Data

The following tables present hypothetical but representative data for the quantification of L-(R)-valifenalate enantiomers based on the proposed HPLC method.

Table 1: Chromatographic Performance

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
L-(S)-Valifenalate12.51.1>5000
This compound15.21.2>5000
Resolution (Rs) > 2.0

Table 2: Method Validation Parameters

ParameterL-(S)-ValifenalateThis compound
Linearity Range (µg/mL) 0.1 - 500.1 - 50
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.030.03
Limit of Quantification (LOQ) (µg/mL) 0.10.1
Precision (RSD%) < 2.0%< 2.0%
Accuracy (Recovery %) 98 - 102%98 - 102%

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing start Weigh Valifenalate Standard/Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Prepare Working Standards & Samples dissolve->dilute inject Inject into HPLC System dilute->inject separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomer Concentrations integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral HPLC Analysis of Valifenalate.

Mode of Action of Valifenalate

Valifenalate is a Carboxylic Acid Amide (CAA) fungicide.[8] Its mode of action is the inhibition of cellulose synthase, an enzyme crucial for the formation of the cell wall in oomycete pathogens.[1][8]

G valifenalate Valifenalate Enantiomers enzyme Cellulose Synthase (CesA3 gene product) valifenalate->enzyme Binds to inhibition Inhibition enzyme->inhibition cell_wall Oomycete Cell Wall Synthesis inhibition->cell_wall Prevents disruption Disruption of Cell Wall Integrity cell_wall->disruption death Pathogen Death disruption->death

Caption: Valifenalate's Inhibition of Cellulose Synthase.

Conclusion

The proposed chiral HPLC method provides a robust framework for the successful separation and quantification of L-(R)- and L-(S)-valifenalate enantiomers. The use of a polysaccharide-based chiral stationary phase is key to achieving the necessary selectivity. This application note serves as a comprehensive guide for researchers and analysts in the agrochemical and pharmaceutical industries, enabling accurate assessment of the enantiomeric composition of valifenalate in various samples. Method optimization may be required depending on the specific sample matrix and available instrumentation.

References

Application Note: Protocols for In Vitro Antifungal Assays of L-(R)-Valifenalate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction L-(R)-valifenalate is the active isomer of valifenalate, a carboxylic acid amide (CAA) fungicide classified under FRAC Group 40.[1] It is employed to control oomycete pathogens, such as those causing downy mildew and late blight in crops like grapes, potatoes, and tomatoes.[2][3] The primary mechanism of action for this compound is the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in oomycetes.[1][4] This disruption of cell wall integrity affects all growth stages of the fungi, from spore germination to mycelial development.[4][5] This application note provides detailed protocols for conducting in vitro antifungal susceptibility testing of this compound to determine its efficacy against target pathogens.

Mechanism of Action Pathway

The fungicidal activity of this compound stems from its targeted inhibition of a key structural process in oomycetes.

MOA_Pathway Valifenalate This compound CelluloseSynthase Cellulose Synthase Valifenalate->CelluloseSynthase Inhibits GrowthInhibition Inhibition of Spore Germination & Mycelial Growth Valifenalate->GrowthInhibition CelluloseSynthesis Cellulose Synthesis CelluloseSynthase->CelluloseSynthesis CellWall Cell Wall Integrity Disruption CelluloseSynthesis->CellWall CellWall->GrowthInhibition CellDeath Fungal Cell Death GrowthInhibition->CellDeath

Caption: Mechanism of action for this compound.

Experimental Protocols

Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) provide a framework for antifungal susceptibility testing.[6] The following protocols are adapted for testing this compound against oomycete pathogens.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[6][7]

  • Sterile 96-well flat-bottom microtiter plates

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Appropriate sterile broth medium (e.g., RPMI-1640 buffered with MOPS, or clarified V8 juice agar for oomycetes)

  • Target fungal isolates (e.g., Phytophthora infestans, Plasmopara viticola)

  • Sterile water and saline (0.85%)

  • Spectrophotometer or hemocytometer

  • Microplate reader (optional)

  • Incubator

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions in the appropriate broth medium to create working solutions at 2x the final desired concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium until sufficient mycelial growth or sporangia are present.

    • For mycelial inoculum, gently scrape the surface of the agar plate with a sterile loop and suspend in sterile saline. Homogenize by vortexing.

    • For spore/zoospore inoculum, flood the agar plate with sterile cold water to induce release.

    • Adjust the inoculum suspension to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.[8]

  • Assay Plate Setup:

    • Add 100 µL of the 2x this compound working solutions to the wells of a 96-well plate, creating a two-fold serial dilution across the plate (e.g., from 128 µg/mL to 0.125 µg/mL).[9]

    • Add 100 µL of the adjusted fungal inoculum to each well. This dilutes the drug concentration to the final 1x concentration.

    • Include a positive control well (inoculum without drug) and a negative control well (broth medium only).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at the optimal temperature for the specific fungus (e.g., 18-25°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.[10]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is a complete inhibition of visible growth compared to the drug-free control well.[6]

    • For some fungi, a significant reduction (≥50% or ≥90%) in growth, often determined spectrophotometrically, may be used as the endpoint.[9]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Fungal Inoculum B2 Add Fungal Inoculum to Wells A1->B2 A2 Prepare this compound Stock & Dilutions B1 Dispense Drug Dilutions into 96-Well Plate A2->B1 B1->B2 B3 Incubate Plate (e.g., 25°C, 48-72h) B2->B3 C1 Read Results Visually or Spectrophotometrically B3->C1 C2 Determine MIC Endpoint C1->C2

Caption: Experimental workflow for the broth microdilution MIC assay.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

The MFC is a secondary test performed after an MIC assay to determine the lowest concentration of an antifungal agent that kills the fungus.[11]

  • Following the MIC determination, select wells showing no visible growth (i.e., at and above the MIC).

  • Mix the contents of each selected well gently.

  • Using a sterile pipette, transfer a fixed volume (e.g., 10-20 µL) from each well and subculture it onto a fresh, drug-free agar plate.

  • Include a subculture from the positive control well (growth control) to ensure the viability of the inoculum.

  • Incubate the agar plates at the optimal temperature until growth is clearly visible in the control spot.

  • The MFC is defined as the lowest drug concentration from the MIC plate from which there is no subsequent fungal growth on the agar plate, representing a 99.9% reduction in the initial inoculum.[11]

Relationship between MIC and MFC

MIC_MFC_Relationship MIC MIC Assay Results (Wells with No Visible Growth) Subculture Subculture onto Drug-Free Agar MIC->Subculture Transfer Aliquot Incubate Incubate Agar Plate Subculture->Incubate MFC Determine MFC (Lowest concentration with no growth) Incubate->MFC Observe for Growth

Caption: Logical flow from MIC determination to MFC assessment.

Data Presentation

Quantitative results from antifungal assays should be summarized for clear interpretation and comparison.

Table 1: Example MIC Data for this compound

Fungal IsolateStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Phytophthora infestansP.i.-011.02.00.5 - 4.0
Phytophthora nicotianaeP.n.-050.51.00.25 - 2.0
Plasmopara viticolaP.v.-030.250.50.125 - 1.0
Pythium ultimumP.u.-112.04.01.0 - 8.0
  • MIC₅₀: Concentration inhibiting 50% of the tested isolates.

  • MIC₉₀: Concentration inhibiting 90% of the tested isolates.

Table 2: Example MIC vs. MFC Data for this compound against Phytophthora infestans

Isolate IDMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
P.i.-A1.02.02Fungicidal
P.i.-B2.04.02Fungicidal
P.i.-C1.0>16>16Fungistatic
P.i.-D2.08.04Fungicidal

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.

References

Application Notes and Protocols for Greenhouse Evaluation of L-(R)-valifenalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(R)-valifenalate is a stereoisomer of valifenalate, a dipeptide fungicide belonging to the carboxylic acid amides (CAA's) chemical class.[1] Valifenalate is known for its efficacy against Oomycete pathogens, such as Phytophthora and Plasmopara species, which cause diseases like late blight and downy mildew in a variety of crops.[2][3] The primary mode of action of valifenalate is the inhibition of cellulose synthase, a crucial enzyme for fungal cell wall biosynthesis.[3][4] This disruption of the cell wall affects all growth stages of the pathogen.[4] this compound is absorbed by the plant and exhibits translaminar and some apoplastic movement, allowing it to spread within the leaf tissue and resist wash-off.[1]

These application notes provide a detailed protocol for designing and conducting greenhouse experiments to evaluate the efficacy and phytotoxicity of this compound on target plant species.

Objective

The primary objective of this greenhouse experiment is to assess the efficacy of this compound in controlling a target Oomycete pathogen on a selected host plant and to evaluate any potential phytotoxic effects of the compound on the host plant under controlled greenhouse conditions.

Experimental Design

A randomized complete block design (RCBD) is recommended to minimize the effects of environmental gradients within the greenhouse.[5]

3.1. Treatments

The following treatments should be included, with a sufficient number of replications (e.g., 5-10 plants per treatment) to ensure statistical significance:[6][7]

  • T1: Negative Control: Plants treated with a blank formulation (vehicle) without this compound and not inoculated with the pathogen.

  • T2: Pathogen Control: Plants treated with the blank formulation and inoculated with the target pathogen.

  • T3: this compound (Low Dose): Plants treated with a low concentration of this compound and inoculated with the target pathogen.

  • T4: this compound (Medium Dose): Plants treated with a medium concentration of this compound and inoculated with the target pathogen.

  • T5: this compound (High Dose): Plants treated with a high concentration of this compound and inoculated with the target pathogen.

  • T6: Positive Control (Commercial Standard): Plants treated with a commercially available fungicide known to be effective against the target pathogen and inoculated with the pathogen.

  • T7: Phytotoxicity Control (Low Dose): Plants treated with a low concentration of this compound and not inoculated with the pathogen.

  • T8: Phytotoxicity Control (Medium Dose): Plants treated with a medium concentration of this compound and not inoculated with the pathogen.

  • T9: Phytotoxicity Control (High Dose): Plants treated with a high concentration of this compound and not inoculated with the pathogen.

3.2. Plant Material and Growing Conditions

  • Plant Species: Select a plant species susceptible to the target Oomycete pathogen (e.g., tomato or potato for Phytophthora infestans, grape for Plasmopara viticola).[2][4]

  • Growing Medium: Use a standardized, sterile potting mix to ensure uniformity.

  • Pots: Use pots of an appropriate size for the selected plant species.

  • Greenhouse Conditions: Maintain optimal growing conditions for the selected plant species, including temperature, humidity, and photoperiod. These conditions should also be conducive to disease development for the efficacy trial.[8]

Experimental Protocols

4.1. Preparation of this compound Solutions

  • Obtain this compound of a known purity.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.[9]

  • Prepare the final application solutions by diluting the stock solution in water containing a surfactant to ensure proper adhesion to the leaf surface. The final concentrations for the low, medium, and high doses should be determined based on preliminary in vitro studies or literature on similar compounds.

4.2. Plant Propagation and Acclimatization

  • Sow seeds or propagate cuttings of the selected plant species.

  • Grow the plants under controlled greenhouse conditions until they reach the desired growth stage for inoculation and treatment (e.g., 4-6 true leaves).

  • Acclimatize the plants to the experimental conditions for at least one week before starting the experiment.

4.3. Pathogen Inoculation

  • Culture the target Oomycete pathogen on a suitable growth medium.

  • Prepare an inoculum suspension (e.g., sporangia or zoospore suspension) of a known concentration.

  • Inoculate the plants in the designated treatment groups (T2, T3, T4, T5, T6) by spraying the inoculum suspension evenly onto the foliage until runoff.

4.4. Application of Treatments

  • Apply the prepared this compound solutions and control treatments to the respective plant groups as a foliar spray.

  • Ensure thorough coverage of all plant surfaces.

  • The timing of the application can be prophylactic (before inoculation) or curative (after inoculation), depending on the experimental objectives. A prophylactic application 7 days before inoculation has been shown to be effective in some studies.[1]

4.5. Data Collection

Collect data at regular intervals (e.g., 3, 7, 14, and 21 days post-inoculation).

4.5.1. Efficacy Assessment

  • Disease Severity: Assess disease severity using a standardized rating scale (e.g., 0-5 or 0-9 scale, where 0 = no symptoms and the highest number = severe disease or plant death).[5]

  • Disease Incidence: Calculate the percentage of plants showing disease symptoms in each treatment group.

4.5.2. Phytotoxicity Assessment

  • Visual Injury: Visually assess plants in the phytotoxicity control groups (T7, T8, T9) for any signs of phytotoxicity, such as chlorosis, necrosis, stunting, or malformation, using a 0-10 rating scale (0 = no injury, 10 = plant death).

  • Plant Height: Measure the height of the plants from the soil surface to the apical meristem.

  • Biomass: At the end of the experiment, harvest the above-ground plant material, and measure the fresh and dry weight.

  • Chlorophyll Content: Use a chlorophyll meter to get a non-destructive measurement of chlorophyll content.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Efficacy of this compound on Disease Severity

TreatmentMean Disease Severity (Day 7)Mean Disease Severity (Day 14)Mean Disease Severity (Day 21)
Negative Control
Pathogen Control
This compound (Low)
This compound (Medium)
This compound (High)
Positive Control

Table 2: Phytotoxicity Assessment of this compound

TreatmentMean Plant Height (cm)Mean Dry Biomass (g)Mean Chlorophyll Content (SPAD units)Mean Visual Injury Rating (0-10)
Negative Control
This compound (Low)
This compound (Medium)
This compound (High)

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis prep_plants Plant Propagation & Acclimatization application Treatment Application prep_plants->application prep_solutions Prepare this compound Solutions prep_solutions->application prep_pathogen Prepare Pathogen Inoculum inoculation Pathogen Inoculation prep_pathogen->inoculation application->inoculation Prophylactic data_collection Data Collection (Efficacy & Phytotoxicity) application->data_collection inoculation->application Curative inoculation->data_collection data_analysis Data Analysis data_collection->data_analysis results Results & Conclusion data_analysis->results

Caption: Greenhouse experimental workflow for this compound testing.

Diagram 2: Proposed Signaling Pathway Disruption

signaling_pathway cluster_fungus Fungal Cell LRV This compound CS Cellulose Synthase LRV->CS Inhibition Cellulose Cellulose CS->Cellulose UDP_G UDP-Glucose UDP_G->CS CW Cell Wall Synthesis Cellulose->CW Growth Mycelial Growth & Spore Germination CW->Growth

References

Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of L-(R)-Valifenalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis and purification of L-(R)-valifenalate, a diastereomer of the fungicide valifenalate. The protocol outlines a multi-step synthesis commencing from L-valine, followed by an amide coupling reaction and concluding with the chromatographic separation of the resulting diastereomers to isolate the target this compound. This guide is intended for researchers in organic synthesis, agrochemical development, and medicinal chemistry, offering comprehensive experimental procedures, data presentation, and workflow visualizations.

Introduction

Valifenalate is a dipeptide fungicide used to control oomycete pathogens in various crops. It exists as a mixture of two diastereomers: this compound and L-(S)-valifenalate, arising from a chiral center in the β-alanine moiety. The specific biological activity of each diastereomer can vary, necessitating methods for their individual synthesis and isolation for further study and potential development. This protocol details a reliable method for the synthesis of a diastereomeric mixture of valifenalate and the subsequent purification of the L-(R)-isomer.

The overall synthetic strategy involves three main stages:

  • Synthesis of N-isopropoxycarbonyl-L-valine: The amino group of L-valine is protected with an isopropoxycarbonyl group.

  • Amide Coupling: The protected L-valine is coupled with racemic methyl 3-amino-3-(4-chlorophenyl)propanoate to form a diastereomeric mixture of L-(R)- and L-(S)-valifenalate.

  • Purification: The desired this compound is isolated from the diastereomeric mixture using preparative High-Performance Liquid Chromatography (HPLC).

Synthetic Workflow and Scheme

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification start L-Valine product_A Intermediate A: N-isopropoxycarbonyl-L-valine start->product_A Protection reagent1 Isopropyl Chloroformate Base (e.g., NaHCO3) reagent1->product_A product_mix Diastereomeric Mixture: L-(R/S)-Valifenalate product_A->product_mix Coupling intermediate_B Intermediate B: Methyl 3-amino-3-(4-chlorophenyl)propanoate (racemic) intermediate_B->product_mix coupling_reagent Coupling Agent (e.g., EDC/HOBt) Base (e.g., DIPEA) coupling_reagent->product_mix purification Preparative HPLC product_mix->purification Separation final_product Final Product: This compound purification->final_product

Figure 1: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

This procedure describes the protection of the amino group of L-valine using isopropyl chloroformate.

Materials:

  • L-Valine: 11.7 g, 100 mmol

  • Sodium bicarbonate (NaHCO₃): 21.0 g, 250 mmol

  • Deionized water: 200 mL

  • 1,4-Dioxane: 100 mL

  • Isopropyl chloroformate: 13.5 g (12.2 mL), 110 mmol

  • Diethyl ether: 300 mL

  • 2 M Hydrochloric acid (HCl): as required

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (500 mL), magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In the 500 mL round-bottom flask, dissolve L-valine and sodium bicarbonate in 200 mL of deionized water.

  • Add 100 mL of 1,4-dioxane to the solution and cool the mixture to 0-5 °C in an ice bath with stirring.

  • Add isopropyl chloroformate dropwise to the cold, stirred solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted isopropyl chloroformate. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2 M HCl. The product will precipitate as a white solid or oil.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-isopropoxycarbonyl-L-valine as a white solid or viscous oil.

This protocol details the coupling of N-isopropoxycarbonyl-L-valine with racemic methyl 3-amino-3-(4-chlorophenyl)propanoate.

Materials:

  • N-isopropoxycarbonyl-L-valine (Intermediate A): 10.2 g, 50 mmol

  • Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (racemic): 13.2 g, 50 mmol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): 10.5 g, 55 mmol

  • 1-Hydroxybenzotriazole (HOBt): 7.4 g, 55 mmol

  • N,N-Diisopropylethylamine (DIPEA): 21.8 mL, 125 mmol

  • Dichloromethane (DCM), anhydrous: 250 mL

  • Saturated aqueous sodium bicarbonate solution: 150 mL

  • 1 M Hydrochloric acid (HCl): 150 mL

  • Brine: 150 mL

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (500 mL), magnetic stirrer, nitrogen atmosphere.

Procedure:

  • To a 500 mL round-bottom flask under a nitrogen atmosphere, add N-isopropoxycarbonyl-L-valine, methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, EDC, and HOBt.

  • Add 250 mL of anhydrous DCM and stir to dissolve/suspend the reagents.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA to the reaction mixture.

  • Remove the ice bath and stir the reaction at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with 100 mL of DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 75 mL), saturated aqueous sodium bicarbonate (2 x 75 mL), and brine (1 x 150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of L-(R/S)-valifenalate as a viscous oil or solid.

The two diastereomers are separated using preparative reverse-phase HPLC.

Equipment and Conditions:

  • HPLC System: Preparative HPLC with a UV detector.

  • Column: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient, for example, 50-80% B over 30 minutes.

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude product in a minimal amount of mobile phase B or DMSO.

Procedure:

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 50% B).

  • Inject the dissolved crude product onto the column.

  • Run the gradient method to separate the two diastereomers. The L-(R) and L-(S) isomers will elute as two distinct peaks. The elution order should be confirmed by analytical standards if available, or by subsequent analysis.

  • Collect the fractions corresponding to the desired this compound peak.

  • Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

  • Lyophilize or extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to isolate the final product.

  • Dry the product under high vacuum to yield pure this compound.

Data Presentation

The following tables summarize typical quantitative data expected from the described protocols.

Table 1: Summary of Reaction Yields and Purity

Step Product Starting Mass (g) Theoretical Yield (g) Actual Yield (g) Yield (%) Purity (by HPLC, %)
1 N-isopropoxycarbonyl-L-valine 11.7 (L-Valine) 20.3 18.1 89 >95
2 L-(R/S)-Valifenalate (Crude) 10.2 (Intermediate A) 19.9 17.5 88 ~90 (Combined Diastereomers)

| 3 | this compound (Pure) | 17.5 (Crude Mix) | ~8.75 | 6.8 | 78* | >99 |

*Yield for the purification step is calculated based on the assumption of a 50:50 diastereomeric ratio in the crude mixture.

Table 2: HPLC Data for Diastereomer Separation

Compound Retention Time (min) Diastereomeric Ratio (Crude) Purity (Post-Prep HPLC)
L-(S)-Valifenalate 18.5 ~50% N/A

| this compound | 20.2 | ~50% | >99% |

(Note: Retention times are illustrative and will vary based on the specific HPLC system, column, and method used.)

Logical Relationship Diagram

The following diagram illustrates the logical progression and quality control checkpoints in the synthesis process.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & QC cluster_purification Purification Phase start Starting Materials (L-Valine, etc.) step1 Step 1: Protection start->step1 step2 Step 2: Amide Coupling step1->step2 qc1 QC 1: Purity of Intermediate A step1->qc1 crude_product Crude Product (Diastereomeric Mix) step2->crude_product qc2 QC 2: Reaction Completion step2->qc2 qc3 QC 3: Diastereomer Ratio crude_product->qc3 separation Step 3: Preparative HPLC crude_product->separation final_product Pure this compound separation->final_product qc4 QC 4: Final Purity & Characterization final_product->qc4

Application Notes and Protocols for the Solid-Phase Extraction of Valifenalate from Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Valifenalate is a systemic dipeptide fungicide used to control oomycete pathogens on a variety of crops. As a chiral compound, it exists as a racemic mixture of L-(R)- and L-(S)-valifenalate.[1] Monitoring its residues in soil is crucial for environmental risk assessment. This document provides a detailed protocol for the extraction of valifenalate from soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a form of solid-phase extraction (SPE).

It is important to note that this extraction method is not enantioselective; it is designed to extract the total valifenalate (the racemic mixture). The separation and quantification of the specific L-(R)-valifenalate enantiomer would require a subsequent chiral chromatographic step, typically using high-performance liquid chromatography (HPLC) with a chiral stationary phase.[2][3][4][5]

Principle of the Method

The QuEChERS method is a streamlined approach to sample preparation that involves two main steps: an extraction with an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[6][7][8] For the analysis of valifenalate in soil, samples are first extracted with acetonitrile. The addition of salts induces phase separation and helps to drive the analyte into the organic layer. The supernatant is then subjected to a d-SPE cleanup step where sorbents are used to remove interfering matrix components. The final extract is then ready for analysis, typically by ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[9][10]

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (HPLC or pesticide residue grade)

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

  • d-SPE Sorbents: Octadecylsilane (C18), Graphitized carbon black (GCB)

  • Apparatus: 50 mL polypropylene centrifuge tubes, vortex mixer, centrifuge, micropipettes, analytical balance.

2. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate amount of anhydrous MgSO₄ and NaCl (commonly a pre-packaged mixture for QuEChERS).

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a new centrifuge tube containing the d-SPE sorbents. For valifenalate in soil, a combination of C18 and GCB is effective for removing non-polar interferences and pigments.[10]

  • Vortex the tube for 30 seconds to disperse the sorbent and facilitate the cleanup process.

  • Centrifuge the tube at ≥5000 rcf for 2 minutes to pellet the sorbent.

  • The resulting supernatant is the final extract. Carefully collect the cleaned extract for analysis.

4. Instrumental Analysis

The cleaned extract is typically analyzed by UHPLC-MS/MS for the quantification of valifenalate. For the specific analysis of the this compound enantiomer, a chiral HPLC column would be required to separate it from the L-(S)-enantiomer prior to detection by the mass spectrometer.

Quantitative Data Summary

The following table summarizes the performance data for the modified QuEChERS method for the analysis of valifenalate in soil.[9][10]

ParameterResult
Linearity (R²)≥ 0.9988
Limit of Quantitation (LOQ)2 µg/kg
Spiking Levels2, 20, 200, and 2000 µg/kg
Recovery Rates (%)
2 µg/kg90.5 - 111.1
20 µg/kg90.5 - 111.1
200 µg/kg90.5 - 111.1
2000 µg/kg90.5 - 111.1
Precision (RSD %)
Intraday0.7 - 6.5
Interday5.2 - 11.8

Visualizations

SPE_Workflow sample 1. Sample Weighing (10g of soil) extraction 2. Extraction (Add 10mL Acetonitrile) sample->extraction salts 3. Salting Out (Add MgSO4 + NaCl) extraction->salts vortex1 4. Vortex (1 min) salts->vortex1 centrifuge1 5. Centrifugation (≥3000 rcf, 5 min) vortex1->centrifuge1 supernatant 6. Supernatant Transfer centrifuge1->supernatant dspe 7. d-SPE Cleanup (Add C18 + GCB) supernatant->dspe vortex2 8. Vortex (30 sec) dspe->vortex2 centrifuge2 9. Centrifugation (≥5000 rcf, 2 min) vortex2->centrifuge2 final_extract 10. Final Extract for Analysis centrifuge2->final_extract

Caption: Workflow of the modified QuEChERS method for valifenalate extraction from soil.

References

Application Note: Protocol for Determining the Solubility of L-(R)-valifenalate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for determining the thermodynamic and kinetic solubility of L-(R)-valifenalate, a critical parameter for preclinical and pharmaceutical development. Low aqueous solubility can impede drug absorption and lead to variable bioavailability.[1][2]

Introduction

Solubility is a fundamental physicochemical property that significantly influences a drug's absorption, distribution, and overall efficacy.[3][4] It is defined by a compound's structure and the solution conditions, including pH, temperature, and the presence of co-solvents.[5][6] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[1] Valifenalate is a fungicide comprised of a racemic mixture of L-(R)- and L-(S)-valifenalate.[7][8] While it has moderate aqueous solubility, understanding its behavior in various physiological and pharmaceutical solutions is essential for development.[9]

This application note details two standard methods for solubility assessment:

  • Thermodynamic (Equilibrium) Solubility: Measures the true solubility of a compound at equilibrium, where the dissolved solute is in balance with an excess of undissolved solid.[6][10] This "shake-flask" method is crucial for formulation development and is considered the gold standard.[11][12]

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (e.g., DMSO) to an aqueous buffer.[6][13] This high-throughput method is valuable for early drug discovery to quickly assess compounds.[5][14]

Factors Influencing Solubility

Several factors can affect the solubility of a drug substance like this compound:

  • Physicochemical Properties: The molecule's structure, polarity, crystal energy, and ionizability are inherent determinants of its solubility.[5][15]

  • pH and pKa: As most drugs are weak acids or bases, the pH of the solution and the compound's pKa value heavily influence the degree of ionization and, consequently, aqueous solubility.[1][15]

  • Temperature: Most compounds absorb heat during dissolution (endothermic process), meaning solubility increases with temperature.[15][16]

  • Solvent Polarity: The principle of "like dissolves like" governs solubility; polar solvents are better at dissolving polar solutes.[16] The use of water-miscible co-solvents can enhance the solubility of poorly soluble drugs.[17]

Experimental Protocols

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This protocol uses the shake-flask method to determine the maximum concentration of this compound that dissolves in a given solvent at equilibrium.[12][18]

3.1.1 Materials and Equipment

  • This compound (solid powder, >98% purity)

  • Glass vials (e.g., 2 mL or 4 mL) with screw caps

  • Analytical balance

  • Orbital shaker with temperature control (set to 25°C and 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC with UV or MS detector

  • Volumetric flasks and pipettes

  • Solvents:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 N HCl (pH ~1.2)

    • Acetate Buffer, pH 4.5

    • Phosphate Buffer, pH 6.8

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

3.1.2 Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is required (e.g., 2-5 mg). Record the exact weight.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant speed (e.g., 200 rpm) and temperature (e.g., 37 ± 1 °C) for 24 to 48 hours to ensure equilibrium is reached.[11][13]

  • Phase Separation: After incubation, allow the vials to stand for a short period to let the larger particles settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection: Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the appropriate solvent.

    • Dilute the filtered supernatant as needed to fall within the range of the calibration curve.

    • Analyze the standards and the sample by a validated HPLC-UV or LC-MS method to determine the concentration.[18]

  • Replication: Perform each measurement in triplicate to ensure accuracy and precision.[12]

Protocol 2: Kinetic Solubility Determination

This protocol assesses the solubility of this compound when introduced from a DMSO stock solution into an aqueous buffer, mimicking conditions in high-throughput screening assays.[5][19]

3.2.1 Materials and Equipment

  • This compound

  • DMSO (spectroscopic grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Plate shaker

  • Plate reader (Nephelometer or UV-Vis spectrophotometer)

  • Multichannel pipette

3.2.2 Procedure

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM or 20 mM).[19]

  • Sample Preparation:

    • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well plate.

    • Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) to achieve the desired final concentration. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its co-solvent effect.

  • Incubation: Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C) for a specified period, typically 2 to 4 hours.[13]

  • Measurement (Nephelometry Method):

    • Measure the light scattering of the solution in each well using a nephelometer.[14]

    • The amount of scattered light is proportional to the amount of precipitated compound. The kinetic solubility is the concentration at which significant precipitation is first observed.

  • Measurement (Direct UV Method):

    • After incubation, filter the solutions using a 96-well filter plate to remove any precipitate.[5]

    • Measure the UV absorbance of the filtrate in a UV-transparent plate.

    • Quantify the concentration of the dissolved compound by comparing its absorbance to a pre-established calibration curve.

Data Presentation

Quantitative solubility data should be summarized for clear comparison. The following table presents hypothetical data for this compound.

Solvent/Buffer SystemTemperature (°C)Thermodynamic Solubility (mg/mL)Thermodynamic Solubility (µg/mL)
Deionized Water250.02424
0.1 N HCl (pH 1.2)370.03535
Acetate Buffer (pH 4.5)370.02828
Phosphate Buffer (pH 6.8)370.02222
PBS (pH 7.4)370.02121
Ethanol2515.515500
DMSO25>100>100000

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the factors that influence solubility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess This compound B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Analyze Filtrate by HPLC/LC-MS E->F G Calculate Concentration vs. Standards F->G

Caption: Thermodynamic solubility experimental workflow.

G cluster_physchem Physicochemical Properties cluster_env Environmental Factors center This compound Solubility pka pKa / Ionization center->pka logp LogP / Lipophilicity center->logp solid Solid State Form (Crystal vs. Amorphous) center->solid ph Solution pH center->ph temp Temperature center->temp solvent Solvent Polarity & Co-solvents center->solvent

Caption: Key factors influencing drug substance solubility.

References

Application Note: Enzymatic Synthesis of L-(R)-Valifenalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details chemoenzymatic approaches for the synthesis of L-(R)-valifenalate, a chiral ester of significant interest in pharmaceutical development. The synthesis of this molecule, comprised of L-valine and (R)-1-phenylethanol, presents a stereochemical challenge that can be effectively addressed using biocatalysis. This document outlines two primary enzymatic strategies for the synthesis of the chiral alcohol precursor, (R)-1-phenylethanol: kinetic resolution of a racemic mixture and asymmetric reduction of a prochiral ketone. Subsequently, a lipase-catalyzed esterification protocol for coupling L-valine with the chiral alcohol is presented. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to facilitate the practical application of these methods in a laboratory setting.

Introduction

This compound is a chiral molecule with potential applications in the pharmaceutical industry. Its synthesis requires precise control of two stereocenters, one in the L-valine moiety and the other in the (R)-1-phenylethanol moiety. Traditional chemical synthesis of such molecules often involves multiple protection and deprotection steps and may require challenging chiral separations. Biocatalysis, utilizing the inherent stereoselectivity of enzymes, offers a green and efficient alternative for the synthesis of enantiomerically pure compounds under mild reaction conditions.[1][2][3] This application note explores the use of lipases and alcohol dehydrogenases to achieve the stereoselective synthesis of this compound precursors and their subsequent enzymatic coupling.

Chemoenzymatic Synthesis Workflow

A plausible and efficient chemoenzymatic route to this compound is proposed. The overall strategy involves the enzymatic synthesis of the chiral intermediate, (R)-1-phenylethanol, followed by a lipase-catalyzed esterification with a protected L-valine derivative, and a final deprotection step.

Chemoenzymatic_Synthesis_of_L_R_Valifenalate cluster_alcohol Synthesis of (R)-1-Phenylethanol cluster_valine L-Valine Preparation cluster_esterification Enzymatic Esterification cluster_deprotection Final Deprotection rac_phenylethanol Racemic 1-Phenylethanol R_phenylethanol (R)-1-Phenylethanol rac_phenylethanol->R_phenylethanol Kinetic Resolution (Lipase) acetophenone Acetophenone acetophenone->R_phenylethanol Asymmetric Reduction (ADH) N_Boc_L_R_valifenalate N-Boc-L-(R)-valifenalate R_phenylethanol->N_Boc_L_R_valifenalate R_phenylethanol->N_Boc_L_R_valifenalate Lipase (e.g., Novozym 435) L_valine L-Valine N_Boc_L_valine N-Boc-L-Valine L_valine->N_Boc_L_valine Chemical Protection (Boc Anhydride) N_Boc_L_valine->N_Boc_L_R_valifenalate N_Boc_L_valine->N_Boc_L_R_valifenalate Lipase (e.g., Novozym 435) L_R_valifenalate This compound N_Boc_L_R_valifenalate->L_R_valifenalate Chemical Deprotection (e.g., TFA)

Caption: Chemoenzymatic workflow for this compound synthesis.

Part 1: Enzymatic Synthesis of (R)-1-Phenylethanol

Two effective enzymatic methods for preparing enantiomerically pure (R)-1-phenylethanol are presented below.

Method A: Kinetic Resolution of Racemic 1-Phenylethanol using Lipase

This method involves the selective acylation of the (S)-enantiomer from a racemic mixture of 1-phenylethanol, leaving the desired (R)-enantiomer unreacted.

Experimental Protocol:

  • Reaction Setup: In a screw-capped flask, dissolve racemic 1-phenylethanol (1.0 g, 8.2 mmol) and vinyl acetate (2.1 g, 24.6 mmol) in 20 mL of n-hexane.

  • Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, 100 mg) to the reaction mixture.

  • Incubation: Incubate the flask at 40°C with shaking (200 rpm) for 24-48 hours. Monitor the reaction progress by chiral GC or HPLC.

  • Work-up: Once the conversion reaches approximately 50%, filter off the enzyme. The filtrate contains (R)-1-phenylethanol and (S)-1-phenylethyl acetate.

  • Purification: Separate (R)-1-phenylethanol from the acetate by column chromatography on silica gel.

EnzymeAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee) of (R)-alcohol (%)
Novozym 435Vinyl acetaten-Hexane40~50>99
Burkholderia cepacia LipaseVinyl acetaten-Heptane455099
Acylase IVinyl acetateHexaneRoom Temp.~50>95
Method B: Asymmetric Reduction of Acetophenone using Alcohol Dehydrogenase (ADH)

This method directly produces (R)-1-phenylethanol from the prochiral ketone, acetophenone, with high enantioselectivity.

Experimental Protocol:

  • Reaction Setup: In a buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 7.5), add acetophenone (1.2 g, 10 mmol).

  • Cofactor Regeneration System: Add a cofactor regeneration system. A common system consists of glucose (1.8 g, 10 mmol) and glucose dehydrogenase (GDH, ~20 U).

  • Cofactor and Enzyme Addition: Add NAD(P)H (e.g., NADPH, 0.015 mmol) and the (R)-selective alcohol dehydrogenase.

  • Incubation: Stir the mixture at 30°C for 24 hours.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting (R)-1-phenylethanol by column chromatography if necessary.

Enzyme SystemSubstrateCofactor RegenerationTemperature (°C)Conversion (%)Enantiomeric Excess (ee) of (R)-alcohol (%)
ADH from Lactobacillus kefirAcetophenoneGlucose/GDH30>95>99
Engineered SCRII MutantAcetophenoneGlucose/GDH30>99>99

Part 2: Lipase-Catalyzed Esterification of N-Boc-L-Valine with (R)-1-Phenylethanol

Due to the poor solubility of free amino acids in organic solvents typically used for esterification, a chemoenzymatic approach is employed where L-valine is first protected with a tert-butyloxycarbonyl (Boc) group.

Step 1: Chemical Protection of L-Valine (N-Boc-L-Valine Synthesis)

Experimental Protocol:

  • Dissolution: Dissolve L-valine (1.17 g, 10 mmol) in a mixture of 1,4-dioxane (20 mL) and 1 M NaOH (11 mL).

  • Boc-Anhydride Addition: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc)₂O (2.4 g, 11 mmol) dissolved in 1,4-dioxane (5 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-L-valine.

Step 2: Enzymatic Esterification

Experimental Protocol:

  • Reaction Setup: In a screw-capped vial, dissolve N-Boc-L-valine (217 mg, 1 mmol) and (R)-1-phenylethanol (122 mg, 1 mmol) in 5 mL of a suitable organic solvent (e.g., toluene or 2-methyl-2-butanol).

  • Enzyme Addition: Add immobilized lipase Novozym 435 (50 mg).

  • Incubation: Incubate the vial at 50-60°C with shaking (200 rpm) for 48-72 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up: After the reaction, filter off the enzyme.

  • Purification: Remove the solvent under reduced pressure and purify the resulting N-Boc-L-(R)-valifenalate by column chromatography.

EnzymeSubstratesSolventTemperature (°C)Reaction Time (h)Expected Yield
Novozym 435N-Boc-L-Valine, (R)-1-PhenylethanolToluene6072High
Novozym 435N-Boc-L-Valine, (R)-1-Phenylethanol2-Methyl-2-butanol5048High

Part 3: Deprotection of N-Boc-L-(R)-Valifenalate

The final step is the chemical removal of the Boc protecting group to yield this compound.

Experimental Protocol:

  • Dissolution: Dissolve the purified N-Boc-L-(R)-valifenalate in dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 1:1 v/v with DCM) at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product can be purified by crystallization or chromatography.

Signaling Pathways and Logical Relationships

The logical flow of the synthesis can be visualized as a decision-making process for the production of the chiral alcohol, followed by a linear synthesis pathway.

Logical_Flow start Start: Synthesis of this compound choose_alcohol_route Choose Route for (R)-1-Phenylethanol start->choose_alcohol_route kinetic_resolution Kinetic Resolution of Racemic 1-Phenylethanol choose_alcohol_route->kinetic_resolution Racemic Precursor Available asymmetric_reduction Asymmetric Reduction of Acetophenone choose_alcohol_route->asymmetric_reduction Prochiral Ketone Available obtain_R_alcohol Obtain (R)-1-Phenylethanol kinetic_resolution->obtain_R_alcohol asymmetric_reduction->obtain_R_alcohol enzymatic_esterification Enzymatic Esterification obtain_R_alcohol->enzymatic_esterification protect_valine Protect L-Valine (N-Boc-L-Valine) protect_valine->enzymatic_esterification deprotection Deprotection enzymatic_esterification->deprotection final_product Final Product: This compound deprotection->final_product

Caption: Decision and workflow diagram for this compound synthesis.

Conclusion

The chemoenzymatic synthesis of this compound offers a highly stereoselective and environmentally benign alternative to purely chemical methods. The enzymatic production of the key chiral intermediate, (R)-1-phenylethanol, can be achieved with excellent enantiopurity through either kinetic resolution or asymmetric reduction. Subsequent lipase-catalyzed esterification with N-protected L-valine provides a robust method for forming the desired ester linkage. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to implement these enzymatic strategies for the efficient and sustainable synthesis of this compound and other chiral molecules.

References

Troubleshooting & Optimization

Technical Support Center: L-(R)-Valifenalate Extraction from Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of L-(R)-valifenalate from various plant matrices. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering step-by-step solutions.

Issue 1: Low Recovery of this compound

Low recovery is a frequent challenge. The following sections break down potential causes and their solutions.

Possible Cause 1: Suboptimal Solvent Selection

The polarity and composition of the extraction solvent are critical for efficiently extracting valifenalate.[1]

  • Solution:

    • Solvent Polarity: this compound has moderate aqueous solubility but is soluble in most organic solvents.[2] Acetonitrile, acetone, and methanol are commonly used.[3] If using a single solvent yields poor results, consider solvent mixtures. Aqueous mixtures of methanol or ethanol can be more effective for extracting polyphenolic compounds.[1]

    • Acidification: The addition of acid to the extraction solvent can improve recovery. A validated method for grapes, lettuce, potatoes, and tomatoes uses sequential extraction with acetone acidified with 0.5 M HCl.[3] Another method incorporates 0.1% formic acid in the mobile phase for LC-MS/MS analysis, suggesting its utility in maintaining valifenalate in a stable, protonated state.[3]

    • Solvent-to-Sample Ratio: A higher solvent-to-sample ratio can enhance the migration of the analyte from the matrix into the solvent.[4] Experiment with increasing the solvent volume to find the optimal ratio for your specific matrix.

Possible Cause 2: Inefficient Cell Lysis

The analyte must be released from the plant cells for extraction.

  • Solution:

    • Homogenization: Ensure thorough homogenization of the plant material to increase the surface area for solvent interaction. Grinding samples with dry ice can prevent degradation during this process.[3]

    • Mechanical Disruption: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve cell disruption and solvent penetration, leading to higher extraction yields and reduced extraction times.

Possible Cause 3: Inadequate Extraction Time or Temperature

  • Solution:

    • Extraction Time: While some methods like QuEChERS are rapid, ensure the chosen extraction time is sufficient for the solvent to penetrate the matrix. For sequential shaking, extraction times of 10-30 minutes per step have been reported.[3]

    • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may degrade this compound. Hot solvent systems under reflux have been shown to be more efficient for the recovery of some antioxidant components.[1] If applying heat, monitor for analyte degradation.

Possible Cause 4: Analyte Degradation

This compound may degrade during the extraction process.

  • Solution:

    • pH Control: Maintain an acidic pH during extraction to prevent the hydrolysis of the ester group in valifenalate.

    • Temperature Control: Perform extraction at room temperature or below unless a heated method has been validated.[3] Use of dry ice during homogenization helps keep the sample cool.[3]

    • Light Exposure: this compound is photochemically stable, so light degradation is not a primary concern.[5]

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification.[6][7]

Possible Cause 1: Co-elution of Interfering Compounds

Endogenous matrix components (e.g., lipids, pigments, sugars) can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[7][8]

  • Solution:

    • Effective Sample Cleanup:

      • Dispersive Solid-Phase Extraction (d-SPE): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and incorporates a d-SPE cleanup step.[9] Common sorbents include:

        • Primary Secondary Amine (PSA): Removes sugars and organic acids.

        • Octadecylsilane (C18): Removes non-polar interferences like lipids.

        • Graphitized Carbon Black (GCB): Removes pigments and sterols. Be cautious, as it can also adsorb planar analytes.

      • Liquid-Liquid Partitioning (LLE): Partitioning the initial extract with a non-polar solvent like n-hexane can effectively remove lipids.[3]

    • Chromatographic Optimization:

      • Modify the LC gradient to better separate this compound from matrix components.

      • Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity.

    • Dilution: Diluting the final extract can mitigate matrix effects, but ensure the analyte concentration remains above the limit of quantification (LOQ).

Possible Cause 2: Inappropriate Internal Standard

  • Solution:

    • The most effective way to compensate for matrix effects is to use a stable isotopically labeled (SIL) internal standard of this compound. The SIL internal standard will behave almost identically to the analyte during extraction, cleanup, and ionization, thus correcting for any signal suppression or enhancement.[7]

Possible Cause 3: Matrix-to-Matrix Variability

  • Solution:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.[10]

Logical Workflow for Troubleshooting Low Recovery

low_recovery_troubleshooting start Start: Low this compound Recovery check_solvent Is the extraction solvent optimal? start->check_solvent optimize_solvent Optimize Solvent: 1. Test Acetonitrile, Acetone, Methanol. 2. Consider acidified solvents (e.g., Acetone/HCl). 3. Increase solvent-to-sample ratio. check_solvent->optimize_solvent No check_lysis Is cell lysis sufficient? check_solvent->check_lysis Yes optimize_solvent->check_lysis improve_lysis Improve Lysis: 1. Ensure thorough sample homogenization. 2. Consider UAE or MAE. check_lysis->improve_lysis No check_conditions Are extraction time and temperature adequate? check_lysis->check_conditions Yes improve_lysis->check_conditions adjust_conditions Adjust Conditions: 1. Increase extraction time. 2. Cautiously test elevated temperatures. check_conditions->adjust_conditions No check_degradation Is analyte degradation occurring? check_conditions->check_degradation Yes adjust_conditions->check_degradation prevent_degradation Prevent Degradation: 1. Maintain acidic pH. 2. Control temperature (use cooling if needed). check_degradation->prevent_degradation Yes end_bad Issue Persists: Re-evaluate Method check_degradation->end_bad No end_good Recovery Improved prevent_degradation->end_good

Caption: A decision tree for troubleshooting low recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from grapes?

A modified QuEChERS method or a sequential solvent extraction are both effective. For regulatory purposes, a validated method (RA036 v0.2) involves homogenizing the sample and performing sequential extractions with acetone:0.5 M HCl (70:30, v/v), followed by acetone:0.5 M HCl (50:50, v/v), and finally pure acetone.[3] This ensures the extraction of both the parent compound and its primary metabolite, valifenalate-acid.

Q2: How can I reduce matrix effects when analyzing tomato extracts?

Tomato extracts are known for having significant matrix effects. To mitigate this:

  • Use a robust cleanup step. A d-SPE with a combination of PSA (to remove organic acids) and C18 (to remove lipids) is recommended.

  • Optimize your LC method to achieve baseline separation of valifenalate from the bulk of the matrix components.

  • Always use matrix-matched calibration standards for quantification.[10]

  • If available, a stable isotopically labeled internal standard is the best approach to compensate for these effects.[7]

Q3: Is pH adjustment necessary during extraction?

Yes, pH control is important. This compound is an ester and can be susceptible to hydrolysis under neutral or basic conditions. Acidifying the extraction solvent (e.g., with HCl or formic acid) helps to keep the analyte in a stable form and can improve extraction efficiency.[3] For example, extractions of polyphenols from grape pomace have been shown to be more effective at an acidic pH of 2.[11]

Q4: What are the main metabolites of this compound that I should be aware of?

The primary metabolite in plants is valifenalate-acid, formed through the demethylation of the parent compound's methyl ester group.[3][12] Some analytical methods are designed to quantify both this compound and valifenalate-acid simultaneously.[3] Minor metabolites, such as valifenalate-acid glucosyl ester, may also be present.[5]

Q5: How should I store my plant samples before extraction?

To prevent degradation of this compound, samples should be frozen, preferably at -20°C or lower, immediately after collection and stored frozen until analysis. Homogenization should be performed while the sample is still frozen, for instance, by grinding with dry ice.[3]

Data Presentation

Table 1: Comparison of Extraction Solvents and Cleanup Sorbents

Plant MatrixExtraction MethodExtraction SolventCleanup Sorbent(s)Average Recovery (%)Reference
GrapesModified QuEChERSAcetonitrilePSA + C1890.5 - 111.1[9]
TomatoesModified QuEChERSAcetonitrilePSA + C1890.5 - 111.1[9]
LettuceModified QuEChERSAcetonitrilePSA + C1890.5 - 111.1[9]
PotatoesModified QuEChERSAcetonitrilePSA + C1890.5 - 111.1[9]
GrapesSequential ExtractionAcetone:0.5M HClNone specified>70 (validated method)[3]
VariousGenericAcetonitrile:Triethylaminen-Hexane partition, Alumina column>70 (validated method)[12]

Note: Recovery percentages can vary based on spiking level and specific laboratory conditions.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Various Plant Matrices

This protocol is adapted from established methods for pesticide residue analysis.[9]

  • Sample Preparation:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute.

  • Extraction (Salting Out):

    • Add a QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rcf for 2 minutes.

  • Analysis:

    • Take the supernatant, filter through a 0.22 µm filter if necessary, and inject it into the LC-MS/MS system.

Protocol 2: Sequential Acidified Solvent Extraction (Method RA036 v0.2)

This protocol is based on a validated method for the determination of valifenalate and valifenalate-acid.[3]

  • Sample Preparation:

    • Weigh an appropriate amount of the homogenized sample (e.g., 10-15 g) into a centrifuge tube.

  • Sequential Extraction:

    • Step 1: Add a defined volume of acetone:0.5 M HCl (70:30, v/v). Shake for 10-30 minutes. Centrifuge and collect the supernatant.

    • Step 2: Re-extract the pellet with acetone:0.5 M HCl (50:50, v/v). Shake for 10-30 minutes. Centrifuge and collect the supernatant.

    • Step 3: Re-extract the pellet with pure acetone. Shake for 10-30 minutes. Centrifuge and collect the supernatant.

  • Post-Extraction:

    • Combine all supernatants.

    • The combined extract can be concentrated and reconstituted in a suitable solvent (e.g., methanol:water) for LC-MS/MS analysis.

Experimental Workflow Diagram

extraction_workflow start Start: Plant Sample Collection homogenize Sample Homogenization (e.g., with dry ice) start->homogenize extraction Extraction homogenize->extraction quechers QuEChERS Method: 1. Acetonitrile Extraction 2. Salting Out (MgSO4, NaCl) extraction->quechers QuEChERS sequential Sequential Method: 1. Acetone/HCl (70:30) 2. Acetone/HCl (50:50) 3. Acetone extraction->sequential Sequential cleanup Cleanup Step quechers->cleanup sequential->cleanup dspe d-SPE Cleanup (PSA, C18, MgSO4) cleanup->dspe d-SPE lle Liquid-Liquid Partitioning (e.g., with n-Hexane) cleanup->lle LLE analysis LC-MS/MS Analysis dspe->analysis lle->analysis end End: Data Quantification analysis->end

Caption: General workflow for this compound extraction from plant matrices.

References

Technical Support Center: L-(R)-Valifenalate Laboratory Spray Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the laboratory spray application of L-(R)-valifenalate. Given that specific public data on this compound is limited, this guide is based on established principles for the formulation and application of novel compounds in a research setting. The provided protocols and data are illustrative templates to be adapted to your specific experimental context.

Troubleshooting Guide

This section addresses common issues encountered during the spray application of this compound in a laboratory environment.

Question: Why is the spray from the nozzle inconsistent or producing a "sputtering" effect?

Answer: Inconsistent spray patterns are often due to issues with the formulation, the spray apparatus, or environmental conditions. Follow these troubleshooting steps:

  • Check for Clogging: Disassemble the nozzle and clean it thoroughly with an appropriate solvent. Even small particles can cause significant disruption in a laboratory-scale sprayer.

  • Examine Formulation for Precipitate: Visually inspect your this compound solution for any undissolved particles or precipitate. If present, consider filtration or re-evaluating the solvent system and concentration.

  • Adjust Air/Liquid Pressure: Ensure the air and liquid pressures are within the recommended range for your specific nozzle. Low liquid pressure or high air pressure can lead to sputtering. Refer to the table below for example starting parameters.

  • Evaluate Viscosity: If the formulation is too viscous, it may not atomize correctly. Consider diluting the sample or gently heating the solution (if the compound is thermally stable) to reduce viscosity.

Question: My spray application results in poor surface coverage and beading of droplets on the target surface. What should I do?

Answer: Poor surface wetting is typically caused by high surface tension of the formulation on the target substrate.

  • Incorporate a Surfactant: The addition of a small concentration (e.g., 0.01-0.1%) of a suitable non-ionic surfactant can significantly reduce surface tension and improve spreading.

  • Solvent Selection: The solvent system can influence wetting properties. Solvents with lower surface tension may improve coverage.

  • Substrate Cleaning: Ensure the target surface is clean and free of any contaminants that could repel the spray droplets.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for my this compound formulation?

A1: The ideal solvent should provide good solubility for this compound, have an appropriate evaporation rate, and be compatible with your target surface and experimental system. A systematic solubility screen is recommended. See the "Experimental Protocols" section for a detailed method.

Q2: What type of nozzle is best for laboratory-scale applications?

A2: The choice of nozzle depends on the desired droplet size and spray pattern. For uniform, fine mist applications in a lab setting, a hydraulic fine spray nozzle or an air-atomizing nozzle is often preferred. The latter offers more control over droplet size by adjusting air and liquid pressures.

Q3: How can I determine the droplet size of my spray?

A3: Droplet size can be measured using techniques such as laser diffraction or phase Doppler particle analysis. If this equipment is not available, water-sensitive paper can provide a qualitative and semi-quantitative assessment of droplet size distribution.

Q4: Are there any safety precautions I should take when spraying this compound?

A4: Yes. All spray applications should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of aerosols. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for this compound for specific handling information.

Experimental Protocols

Protocol 1: Solubility Screening of this compound

Objective: To determine the solubility of this compound in various solvents to identify suitable candidates for a spray formulation.

Methodology:

  • Weigh 10 mg of this compound into several separate glass vials.

  • To each vial, add a different solvent (e.g., acetone, ethanol, ethyl acetate, dichloromethane, water) in 100 µL increments.

  • After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

  • Continue adding solvent up to a total volume of 1 mL.

  • Record the volume of solvent required to fully dissolve the compound.

  • Calculate the solubility in mg/mL for each solvent.

  • Organize the results in a table for comparison (see Table 1 for an example).

Protocol 2: Determining Optimal Surfactant Concentration

Objective: To find the lowest effective concentration of a surfactant that provides adequate surface wetting.

Methodology:

  • Prepare a stock solution of this compound in your chosen solvent system.

  • Prepare a series of dilutions of a selected non-ionic surfactant (e.g., Triton X-100, Tween 20) in the stock solution, with concentrations ranging from 0.001% to 0.5% (w/v).

  • Pipette a small, uniform droplet (e.g., 10 µL) of each solution onto the target substrate.

  • Measure the contact angle of the droplet on the surface. A lower contact angle indicates better wetting.

  • The optimal surfactant concentration is the lowest concentration that results in a significantly reduced and stable contact angle.

  • Tabulate the contact angle measurements for each surfactant concentration (see Table 2 for an example).

Data Presentation

Table 1: Example Solubility Data for this compound

SolventSolubility (mg/mL)Observations
Acetone> 100Dissolved readily
Ethanol50Slow to dissolve
Ethyl Acetate25Required vortexing
Dichloromethane> 100Dissolved readily
Water< 1Insoluble

Table 2: Example Contact Angle Measurements for Surfactant Optimization

Surfactant Conc. (% w/v)Average Contact Angle (°)Standard Deviation
0 (Control)95± 3.2
0.0162± 2.5
0.0545± 1.8
0.143± 2.1
0.244± 1.9

Visualizations

Workflow_Optimization cluster_formulation Formulation Development cluster_application Application Parameters cluster_analysis Analysis & Refinement Solubility Solubility Screening (Protocol 1) Solvent Select Solvent System Solubility->Solvent Concentration Define this compound Concentration Solvent->Concentration Surfactant Surfactant Optimization (Protocol 2) Nozzle Select Nozzle Type Surfactant->Nozzle Concentration->Surfactant Pressure Set Air & Liquid Pressure Nozzle->Pressure Distance Optimize Spray Distance & Speed Pressure->Distance Droplet Analyze Droplet Size (e.g., Laser Diffraction) Distance->Droplet Coverage Assess Surface Coverage (e.g., Image Analysis) Droplet->Coverage Efficacy Evaluate Biological Efficacy Coverage->Efficacy Refine Refine Parameters Efficacy->Refine Refine->Solubility Iterate

Caption: Workflow for optimizing this compound spray application.

Troubleshooting_Spray_Issues cluster_pattern Inconsistent Pattern cluster_wetting Poor Wetting/Beading start Spray Issue Identified p1 Clogged Nozzle? start->p1 p3 Precipitate in Formulation? start->p3 p5 Incorrect Pressure? start->p5 w1 High Surface Tension? start->w1 w3 Substrate Contaminated? start->w3 p2 Clean/Replace Nozzle p1->p2 p4 Filter Formulation/ Re-dissolve p3->p4 p6 Adjust Pressure p5->p6 w2 Add/Increase Surfactant w1->w2 w4 Clean Substrate w3->w4

Common interferences in the analysis of valifenalate isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of valifenalate isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the analysis of valifenalate isomers?

A1: The most significant sources of interference in the analysis of valifenalate and its isomers by liquid chromatography-mass spectrometry (LC-MS/MS) are:

  • Matrix Effects: Co-extracted compounds from the sample matrix (e.g., soil, grapes, vegetables) can suppress or enhance the ionization of the target analytes in the mass spectrometer's source, leading to inaccurate quantification.[1][2]

  • Co-elution of Isomers: If the chromatographic method does not provide adequate separation, the different isomers of valifenalate may co-elute, making it impossible to distinguish and accurately quantify each isomer individually.

  • Co-elution with Metabolites: The primary metabolite, valifenalate-acid, and other minor metabolites can potentially co-elute with the parent valifenalate isomers, which can cause interference, especially if they share similar fragment ions in the MS/MS analysis.[3]

  • Sample Preparation Inefficiencies: Incomplete removal of matrix components during the sample cleanup phase of methods like QuEChERS can lead to significant matrix effects and instrument contamination.

Q2: How can I minimize matrix effects in my analysis?

A2: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: Utilize a robust sample preparation method like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol with appropriate sorbents to remove interfering matrix components. For example, PSA (Primary Secondary Amine) is used to remove organic acids and sugars, while C18 can remove nonpolar interferences.[1] Graphitized carbon black (GCB) can be used for pigment removal, but its use should be optimized as it can also remove planar pesticides.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[2]

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the target analytes. However, ensure that the analyte concentrations remain above the limit of quantification (LOQ).

  • Stable Isotope-Labeled Internal Standards: When available, the use of stable isotope-labeled internal standards that co-elute with the analyte is the most effective way to correct for matrix effects and variations in instrument response.

Q3: I am observing poor peak shape and shifting retention times. What could be the cause?

A3: Poor peak shape (e.g., fronting, tailing, or splitting) and retention time shifts are common issues in HPLC analysis. The potential causes include:

  • Column Degradation: The analytical column may be degrading due to harsh mobile phases, high pressures, or contamination.

  • Inadequate Mobile Phase Preparation: Improperly degassed mobile phases can introduce air bubbles into the system, leading to unstable pump pressure and retention time variability. The pH of the mobile phase can also significantly affect the peak shape of ionizable compounds.

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. It is best to dissolve the final extract in a solvent that is similar in composition to the initial mobile phase conditions.

  • System Leaks or Blockages: Leaks in the HPLC system can cause pressure fluctuations, while blockages in the tubing, injector, or column can lead to high backpressure and distorted peaks.

Q4: How do I choose the right cleanup sorbent for my sample matrix in the QuEChERS method?

A4: The choice of dispersive solid-phase extraction (d-SPE) sorbent in the QuEChERS method depends on the nature of the sample matrix:

  • General Matrices (e.g., most fruits and vegetables): A combination of PSA and magnesium sulfate is often sufficient.

  • Fatty Matrices (e.g., avocados, nuts): The addition of C18 sorbent is recommended to remove lipids.

  • Pigmented Matrices (e.g., spinach, grapes): Graphitized carbon black (GCB) can be used to remove pigments like chlorophyll. However, care must be taken as GCB can also adsorb planar analytes.

  • Complex Matrices: Newer generation sorbents like Z-Sep or EMR-Lipid may offer better cleanup for particularly challenging matrices with high fat content.[4][5]

Troubleshooting Guides

Issue 1: Inaccurate Quantification due to Matrix Effects

This guide provides a systematic approach to diagnosing and resolving inaccuracies in the quantification of valifenalate isomers caused by matrix effects.

cluster_0 Troubleshooting Workflow: Matrix Effects Start Start Inaccurate_Quantification Inaccurate Quantification (High Variability, Poor Recovery) Start->Inaccurate_Quantification Assess_Matrix_Effect Assess Matrix Effect (Compare solvent vs. matrix-matched calibration) Inaccurate_Quantification->Assess_Matrix_Effect Matrix_Effect_Present Significant Matrix Effect (>20%)? Assess_Matrix_Effect->Matrix_Effect_Present Optimize_Cleanup Optimize QuEChERS Cleanup (Test different sorbents: PSA, C18, GCB, Z-Sep) Matrix_Effect_Present->Optimize_Cleanup Yes Use_Matrix_Matched_Cal Implement Matrix-Matched Calibration Matrix_Effect_Present->Use_Matrix_Matched_Cal No (minor effect) Optimize_Cleanup->Use_Matrix_Matched_Cal Dilute_Sample Dilute Sample Extract Use_Matrix_Matched_Cal->Dilute_Sample Re-evaluate Re-evaluate Quantification Dilute_Sample->Re-evaluate Re-evaluate->Matrix_Effect_Present Issue Persists End End Re-evaluate->End Resolved

Caption: Troubleshooting workflow for addressing matrix effects.

Issue 2: Poor Resolution of Valifenalate Isomers

This guide outlines the steps to improve the chromatographic separation of valifenalate isomers.

cluster_1 Troubleshooting Workflow: Isomer Resolution Start_Res Start Poor_Resolution Poor Resolution of Valifenalate Isomers Start_Res->Poor_Resolution Check_Column Check Chiral Column Condition (Age, Contamination) Poor_Resolution->Check_Column Column_OK Column OK? Check_Column->Column_OK Replace_Column Replace Chiral Column Column_OK->Replace_Column No Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Organic Modifier, Additives) Column_OK->Optimize_Mobile_Phase Yes Replace_Column->Optimize_Mobile_Phase Optimize_Flow_Temp Optimize Flow Rate and Column Temperature Optimize_Mobile_Phase->Optimize_Flow_Temp Re-inject Re-inject Standards Optimize_Flow_Temp->Re-inject Resolution_Improved Resolution Improved? Re-inject->Resolution_Improved Resolution_Improved->Optimize_Mobile_Phase No End_Res End Resolution_Improved->End_Res Yes

Caption: Troubleshooting workflow for improving isomer separation.

Data Presentation

Table 1: Matrix Effects of Valifenalate in Various Matrices

The matrix effect (ME) is calculated as: ME (%) = [(slope of matrix-matched calibration curve / slope of solvent calibration curve) - 1] x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

MatrixMatrix Effect (%)Reference
Grape-25.3% to -15.8%Illustrative Data
Tomato-18.5% to -9.2%Illustrative Data
Lettuce-35.1% to -22.4%Illustrative Data
Eggplant-15.7% to -5.6%Illustrative Data
Potato-10.2% to +2.1%Illustrative Data
Soil-45.8% to -30.5%Illustrative Data

*Illustrative data based on typical matrix effects observed for pesticides in these commodities. Actual values may vary depending on the specific experimental conditions.

Table 2: Recovery of Valifenalate using Different QuEChERS Cleanup Sorbents
Cleanup Sorbent CombinationRecovery in Grape (%)Recovery in Soil (%)Reference
50 mg PSA85.2 ± 4.178.9 ± 5.3Illustrative Data
50 mg C1888.6 ± 3.582.1 ± 4.8Illustrative Data
50 mg PSA + 50 mg C1892.3 ± 3.189.5 ± 4.2[1]
50 mg PSA + 10 mg GCB75.4 ± 6.270.3 ± 7.1Illustrative Data*

*Illustrative data based on typical recoveries. The combination of PSA and C18 is often effective for a wide range of pesticides and matrices.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Valifenalate Analysis

This protocol is a modified version of the QuEChERS method suitable for the extraction of valifenalate from solid matrices like fruits, vegetables, and soil.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

  • Final Centrifugation: Shake for 30 seconds and centrifuge at ≥4000 x g for 5 minutes.

  • Analysis: Take the supernatant for LC-MS/MS analysis. It may be necessary to dilute the final extract and add an acidifier (e.g., formic acid) to improve the stability of the analyte.

Protocol 2: UHPLC-MS/MS Analysis of Valifenalate

This protocol provides a general framework for the instrumental analysis of valifenalate.

  • Instrument: Ultra-High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS).

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transitions:

    • Valifenalate: Precursor ion m/z 399 -> Product ions m/z 155 (quantifier) and m/z 116 (qualifier).[6]

    • Valifenalate-acid: Precursor ion m/z 385 -> Product ions m/z 116 (quantifier) and m/z 144 (qualifier).[6]

Protocol 3: Chiral Separation of Valifenalate Isomers

Achieving enantioselective separation requires a chiral stationary phase (CSP). This is a representative protocol.

  • Instrument: HPLC or UHPLC system.

  • Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK series or Lux Cellulose/Amylose series). The specific choice of column will require screening.

  • Mobile Phase: Chiral separations are often achieved using normal-phase (e.g., hexane/isopropanol mixtures) or polar organic modes (e.g., methanol or acetonitrile with additives). Reversed-phase conditions are also possible with certain chiral columns.

  • Additives: Small amounts of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) are often added to the mobile phase to improve peak shape and resolution.

  • Flow Rate and Temperature: These parameters must be carefully optimized to achieve baseline separation of the enantiomers. Lower flow rates and temperatures often improve resolution but increase analysis time.

References

Technical Support Center: Method Optimization for Baseline Separation of Valifenalate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method optimization of valifenalate enantiomer separation. This resource is designed for researchers, scientists, and professionals in drug development and related fields. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving baseline separation of valifenalate enantiomers in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of valifenalate enantiomers by High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Recommended Solution
No Separation or Poor Resolution (Rs < 1.5) Inappropriate chiral stationary phase (CSP) selection.Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally effective for fungicide enantiomers. Consider screening columns like Chiralpak® AD-H, Chiralcel® OD-H, or equivalent phases with different phenylcarbamate derivatives.
Suboptimal mobile phase composition.Optimize the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. A lower percentage of the alcohol modifier often improves separation but increases analysis time.[1]
Incorrect mobile phase additive or concentration.For weakly acidic compounds like valifenalate, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution. For basic compounds, a basic additive like diethylamine (DEA) is often used.[2]
Mobile phase pH is not optimal.Adjusting the pH of the mobile phase can influence the ionization state of the analyte and its interaction with the stationary phase, which is a critical factor for separation.
Peak Tailing or Asymmetry Secondary interactions between the analyte and the stationary phase.The addition of a mobile phase additive (e.g., a competing acid or base) can help to minimize these interactions and improve peak shape.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Unstable Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This is especially important when changing mobile phase compositions.
Fluctuations in temperature.Use a column oven to maintain a constant and controlled temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Co-elution with Matrix Components Insufficient sample cleanup.Employ a suitable sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components before HPLC analysis.
Lack of selectivity of the analytical method.Further optimize the mobile phase composition or try a different chiral stationary phase with alternative selectivity.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating valifenalate enantiomers?

A1: Polysaccharide-based CSPs are highly recommended for the chiral separation of fungicides like valifenalate. Columns with cellulose or amylose derivatives, such as Chiralpak® and Lux® Cellulose series, have demonstrated broad applicability for this class of compounds. The selection of the specific CSP often requires screening a few different phases to find the one with the best selectivity for valifenalate.

Q2: How do I choose the right mobile phase for my chiral separation?

A2: The choice of mobile phase is critical for achieving baseline separation. For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and a polar organic modifier such as isopropanol or ethanol is commonly used. The ratio of these solvents significantly impacts retention and resolution. For reversed-phase chromatography, a mixture of water or buffer and an organic solvent like acetonitrile or methanol is typical.

Q3: What is the role of additives in the mobile phase?

A3: Mobile phase additives, such as acids (trifluoroacetic acid, formic acid) or bases (diethylamine), can significantly improve peak shape and resolution. They work by minimizing undesirable interactions between the analyte and the stationary phase and by controlling the ionization state of the analyte. The choice of additive depends on the chemical nature of the analyte.

Q4: My resolution is still not optimal after optimizing the mobile phase. What else can I do?

A4: If mobile phase optimization is insufficient, consider adjusting other parameters. Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time. Temperature can also affect selectivity; therefore, experimenting with different column temperatures (e.g., in the range of 10-40°C) may be beneficial. If these adjustments do not yield the desired separation, screening other chiral stationary phases is the next logical step.

Q5: How can I confirm the elution order of the valifenalate enantiomers?

A5: The elution order of enantiomers can be determined by injecting a standard of a single, pure enantiomer if available. Alternatively, a detector that can measure optical rotation, such as a circular dichroism (CD) detector, can be used to identify the eluting enantiomers.

Experimental Protocols

General Method Development Workflow

Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation CSP_Screen Select & Screen CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) MP_Screen Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) CSP_Screen->MP_Screen Initial hits? MP_Screen->CSP_Screen No, select new CSPs Modifier_Opt Optimize Organic Modifier Ratio MP_Screen->Modifier_Opt Yes Additive_Opt Optimize Additive (Type & Concentration) Modifier_Opt->Additive_Opt Temp_Flow_Opt Optimize Temperature & Flow Rate Additive_Opt->Temp_Flow_Opt Linearity Linearity & Range Temp_Flow_Opt->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ End Baseline Separation Achieved LOD_LOQ->End Start Start Start->CSP_Screen

Caption: General workflow for chiral method development.
Recommended Starting Conditions for Method Development

Parameter Condition 1 (Normal Phase) Condition 2 (Normal Phase) Condition 3 (Reversed Phase)
Chiral Column Chiralpak® AD-H (or equivalent amylose-based CSP)Chiralcel® OD-H (or equivalent cellulose-based CSP)Chiralpak® IA (or equivalent immobilized CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% TFAn-Hexane / Ethanol (95:5, v/v) with 0.1% TFAAcetonitrile / Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temp. 25 °C25 °C30 °C
Detection UV at 230 nmUV at 230 nmUV at 230 nm
Injection Vol. 10 µL10 µL10 µL

These are starting points and will likely require optimization for baseline separation of valifenalate enantiomers.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical progression for troubleshooting common issues in chiral method development.

Troubleshooting Start Problem Identified No_Separation No Separation Start->No_Separation Poor_Resolution Poor Resolution Start->Poor_Resolution Bad_Peak_Shape Bad Peak Shape Start->Bad_Peak_Shape Check_CSP Verify CSP Suitability No_Separation->Check_CSP Optimize_MP Optimize Mobile Phase (Organic Modifier %) Poor_Resolution->Optimize_MP Optimize_Additive Optimize Additive (Type & Concentration) Bad_Peak_Shape->Optimize_Additive Check_CSP->Optimize_MP Optimize_MP->Optimize_Additive Check_Temp_Flow Adjust Temperature & Flow Rate Optimize_Additive->Check_Temp_Flow Check_Sample Check Sample Prep & Concentration Optimize_Additive->Check_Sample Solution Problem Resolved Check_Temp_Flow->Solution Check_Column_Health Check Column Health Check_Sample->Check_Column_Health Check_Column_Health->Solution

Caption: Troubleshooting logic for chiral HPLC separation.

References

Technical Support Center: Overcoming Matrix Effects in L-(R)-valifenalate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of L-(R)-valifenalate.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unresolved components from the sample's matrix.[1][2] This interference can lead to either signal suppression (ion suppression) or signal enhancement (ion enhancement), which adversely affects the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] Common components causing matrix effects include salts, phospholipids, proteins, and dosing vehicles.[1][3]

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard solution of valifenalate into the mass spectrometer after the LC column.[4] A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant signal at the retention time of valifenalate indicates the presence of ion suppression or enhancement, respectively.[4]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common approach. The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the same analyte in a neat (clean) solvent.[1] The matrix factor (MF) is calculated using the formula: MF = (Peak Area in Matrix) / (Peak Area in Solvent). An MF value < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement. A significant matrix effect is generally considered to be present if the MF is outside the range of 0.85 to 1.15.

Q3: What are the most common sources of matrix effects in valifenalate analysis?

For this compound, which is often analyzed in complex samples, common sources of matrix effects include:

  • Agricultural Matrices (e.g., grapes, soil, vegetables): Organic acids, sugars, pigments, and complex carbohydrates.[5][6]

  • Biological Matrices (e.g., plasma, tissue): Phospholipids, salts, and proteins are major contributors to matrix effects.[1]

  • Water Samples: Dissolved organic matter and salts can cause interference.[7]

Q4: What is the most effective strategy to compensate for matrix effects?

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][8][9] A SIL-IS is a form of the analyte (valifenalate) where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C). Because it is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[9][10] This allows for reliable correction and highly accurate quantification.[11]

Q5: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard (SIL-IS)?

The choice depends on the availability of resources and the required level of accuracy. A SIL-IS is the preferred choice for highest accuracy.[9] However, SIL-IS can be expensive or not commercially available.[9] Matrix-matched calibration, where standards are prepared in a blank matrix extract, is a very effective alternative when a representative blank matrix is available.[8][12] It is a widely used technique to compensate for matrix effects when a SIL-IS is not feasible.[13]

Troubleshooting Guides

Problem: Poor Reproducibility and Inaccurate QC Samples

Primary Cause: This issue is frequently caused by variable and uncompensated matrix effects between different samples or batches.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow A Poor Reproducibility / Inaccurate QCs B Assess Matrix Effect (Post-Extraction Spike) A->B C Is |(1 - MF)| > 15%? B->C D Optimize Sample Preparation (e.g., SPE, QuEChERS) C->D Yes H Re-evaluate Method C->H No E Optimize Chromatographic Separation (e.g., Gradient, Column) D->E F Select Appropriate Calibration Strategy E->F G Analysis Successful F->G

Caption: Troubleshooting workflow for poor analytical reproducibility.

Solutions:

  • Quantify the Matrix Effect: First, perform a post-extraction spike experiment as detailed in Protocol 1 to confirm the extent of the matrix effect.

  • Improve Sample Cleanup: If significant matrix effects are present, enhance your sample preparation method. Different techniques offer varying levels of cleanliness. See Table 2 for a comparison. For complex matrices like grapes or soil, a QuEChERS-based method is highly effective.[5] For aqueous samples, Solid-Phase Extraction (SPE) is recommended.[14]

  • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the region where matrix interference occurs (identified via post-column infusion).[4]

  • Implement a Compensation Strategy: If cleanup and chromatography are insufficient, use an appropriate calibration method as outlined in the decision tree below.

Problem: Significant Ion Suppression for this compound

Primary Cause: Co-elution of valifenalate with highly abundant, easily ionizable molecules from the matrix, such as phospholipids in plasma or organic compounds in soil extracts.

Solutions:

  • Choose a More Selective Sample Preparation Technique: Simple "dilute-and-shoot" or protein precipitation methods are often inadequate for complex matrices. Employing a more rigorous technique like SPE or QuEChERS can selectively remove these interferences.

  • Implement a QuEChERS Protocol: For food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides excellent cleanup.[5][15] See Protocol 2 for a detailed methodology for grape and soil samples.

  • Use Phospholipid Removal Products: For bioanalytical samples (e.g., plasma), specific SPE cartridges or plates designed for phospholipid removal can be highly effective.

Problem: Poor Linearity in the Calibration Curve

Primary Cause: The matrix effect is not consistent across the calibration range, often becoming more pronounced at lower concentrations where the analyte-to-matrix ratio is smaller.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution, as the SIL-IS will track and correct for non-linear matrix effects across the entire concentration range.

  • Prepare Matrix-Matched Calibrants: If a SIL-IS is unavailable, preparing your calibration standards in an extract of a blank matrix is essential.[8][13] This ensures that your standards experience the same matrix effect as your unknown samples, improving linearity and accuracy. Refer to the decision tree below for guidance.

cluster_1 Calibration Strategy Decision Tree A Start: Need Accurate Quantitation B Is a SIL-IS available & affordable? A->B C Use Stable Isotope-Labeled Internal Standard (SIL-IS) B->C Yes D Is a representative blank matrix available? B->D No E Use Matrix-Matched Calibration D->E Yes F Use Standard Addition or Surrogate Matrix Method D->F No

Caption: Decision tree for selecting a calibration strategy.

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Two Sets of Samples:

    • Set A (Matrix): Select at least six different lots of blank matrix (e.g., control soil, blank plasma). Process them using your established extraction procedure. After the final evaporation step and before reconstitution, spike the dried extract with this compound at low and high QC concentrations.

    • Set B (Solvent): In clean vials, prepare standards in the final reconstitution solvent at the identical low and high QC concentrations.

  • Analyze Samples: Inject both sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)

  • Evaluate Results: The coefficient of variation (CV%) of the MF across the different lots should ideally be ≤15%. This confirms that the matrix effect, while present, is consistent.[1]

Protocol 2: QuEChERS Sample Preparation for Valifenalate (Grape/Soil)

Adapted from validated methods for pesticide residue analysis.[5][6]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Shake immediately and vigorously for 1 minute, then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).[5]

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at ≥10,000 rcf for 2 minutes.

  • Analysis: Take an aliquot of the cleaned supernatant, dilute as needed with mobile phase, and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Valifenalate (Water)

Based on established methods for valifenalate in water.[7][14]

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Acidify the water sample (e.g., 100 mL) with an acid like formic acid. Pass the entire sample through the conditioned SPE cartridge at a slow flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.

  • Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Data & Parameters

Table 1: Typical LC-MS/MS Parameters for this compound and its Metabolite

Parameter Setting for this compound Setting for Valifenalate-acid Reference
Ionization Mode Positive Electrospray (ESI+) Positive Electrospray (ESI+) [5][14]
Precursor Ion (Q1) m/z 399 m/z 385 [7]
Product Ion (Q3) - Primary m/z 155 m/z 116 [7][16]
Product Ion (Q3) - Confirmatory m/z 116 m/z 144 [7][16]
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water [7]

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |[7] |

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Technique Principle Pros Cons Best For
Dilute-and-Shoot Sample is simply diluted with solvent. Fast, simple, low cost. Minimal cleanup, high risk of matrix effects and instrument contamination. Simple, clean matrices.
Protein Precipitation (PPT) Protein is crashed out with organic solvent. Simple, fast, removes proteins. Does not remove phospholipids or salts, still a "dirty" extract. Biofluids (initial screening).
Liquid-Liquid Extraction (LLE) Analyte partitioned between two immiscible liquids. Good removal of salts and polar interferences. Can be labor-intensive, uses large solvent volumes. Biofluids, water samples.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, interferences washed away. High selectivity, excellent cleanup, can concentrate analyte. More complex method development, higher cost per sample. Water, biofluids, complex mixtures.[14]

| QuEChERS | Acetonitrile extraction followed by d-SPE cleanup. | Fast, effective for a wide range of analytes, high throughput. | Sorbent selection is matrix-dependent. | Food, soil, and other complex solid matrices.[5][6] |

References

Strategies to prevent L-(R)-valifenalate degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the storage and handling of L-(R)-valifenalate samples to minimize degradation and ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample storage?

A1: The primary degradation pathway for this compound is the hydrolysis of its methyl ester group to form valifenalate-acid.[1][2] This reaction is catalyzed by alkaline conditions. This compound is reported to be stable against photolysis.[2]

Q2: What are the optimal storage conditions to prevent this compound degradation?

A2: To minimize degradation, samples containing this compound should be stored in a cool, dark, and dry place. General recommendations for pesticide storage suggest temperatures between 40-100°F (~4-38°C). For long-term storage, freezing (e.g., -20°C) is advisable, especially for samples in aqueous solutions, to significantly slow down the hydrolysis rate. It is also crucial to control the pH of aqueous samples, maintaining acidic conditions (pH 4-6) to inhibit base-catalyzed hydrolysis.

Q3: How does pH affect the stability of this compound in aqueous samples?

A3: this compound is significantly more stable in acidic to neutral aqueous solutions. Under alkaline conditions (pH 9), its degradation via hydrolysis is considerably accelerated. A study has shown that while stable at pH 4, this compound degrades at pH 7 and more rapidly at pH 9.[1]

Q4: Can I store this compound samples in standard laboratory plasticware?

A4: While short-term storage in high-quality, inert plasticware (e.g., polypropylene) may be acceptable, long-term storage is best in glass containers to prevent potential leaching from or adsorption to the plastic. Ensure containers are tightly sealed to prevent solvent evaporation and exposure to moisture.

Q5: What are the signs of this compound degradation in my sample?

A5: Degradation is typically identified analytically. When analyzing your sample using a stability-indicating method such as HPLC or LC-MS/MS, you will observe a decrease in the peak area of this compound and a corresponding increase in the peak area of its primary degradation product, valifenalate-acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly low this compound concentration in a freshly analyzed sample. 1. Improper sample storage (e.g., high temperature, exposure to light). 2. Sample matrix has a high pH. 3. Contamination of the sample or storage container.1. Review storage conditions. Ensure samples are stored at the recommended temperature in the dark. 2. Measure the pH of the sample matrix. If alkaline, consider adjusting the pH of future samples to a neutral or slightly acidic range if it does not interfere with the analysis. 3. Use clean, inert storage containers. Review sample handling procedures to avoid cross-contamination.
High levels of valifenalate-acid detected in the sample. 1. Significant hydrolysis has occurred due to prolonged storage, high temperature, or alkaline pH.1. Re-evaluate the storage duration and conditions. For long-term studies, freezing is recommended. 2. For aqueous samples, ensure the pH is controlled.
Inconsistent results between replicate samples. 1. Non-homogenous sample. 2. Variable storage conditions for different aliquots. 3. Inconsistent sample preparation.1. Ensure thorough mixing of the bulk sample before aliquoting. 2. Store all replicates under identical conditions. 3. Standardize the sample preparation workflow.

Quantitative Data on this compound Degradation

The following tables summarize the degradation of valifenalate in aqueous buffer solutions at 50°C, as reported in a hydrolysis study.[1]

Table 1: Hydrolysis of Valifenalate at pH 7 and 50°C [1]

Sampling Time (days)Valifenalate (% Remaining)Valifenalate-acid (% Formed)
098.341.30
286.671.52
377.311.05
469.540.85
562.380.75
755.580.81
855.340.53
948.110.62
1041.360.55
1132.510.36

Table 2: Hydrolysis of Valifenalate at pH 9 and 50°C [1]

Sampling Time (hours)Valifenalate (% Remaining)Valifenalate-acid (% Formed)
098.33-
284.95-
380.05-

Note: The original study did not report the percentage of valifenalate-acid formed at each time point for the pH 9 experiment.

Experimental Protocols

Protocol 1: Sample Storage Stability Testing

Objective: To evaluate the stability of this compound in a given sample matrix under controlled storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a homogenous bulk sample of the matrix to be tested.

    • Fortify the bulk sample with a known concentration of this compound.

    • Aliquot the fortified sample into multiple, identical storage containers made of inert material (e.g., amber glass vials).

  • Storage Conditions:

    • Divide the aliquots into different storage groups to test various conditions (e.g., refrigerated at 4°C, frozen at -20°C, and at an elevated temperature for accelerated testing, such as 40°C).

    • Protect all samples from light.

  • Time Points:

    • Establish a schedule for sample analysis at various time points (e.g., 0, 7, 14, 30, 60, and 90 days for long-term studies; 0, 7, and 14 days for accelerated studies).

  • Analysis:

    • At each time point, retrieve a set of samples from each storage condition.

    • Allow samples to equilibrate to room temperature before processing.

    • Extract and analyze the samples for the concentration of this compound and its primary degradation product, valifenalate-acid, using a validated stability-indicating analytical method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the concentration of this compound versus time for each storage condition to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC-MS/MS Method for this compound and Valifenalate-Acid

Objective: To quantify this compound and its primary degradation product, valifenalate-acid, in stored samples.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[3][4]

  • Chromatographic Conditions (Example): [3]

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate this compound and valifenalate-acid.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (Example): [3][4]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and valifenalate-acid.

  • Sample Preparation (Example using QuEChERS for solid matrices): [5]

    • Homogenize the sample.

    • Extract a known weight of the sample with acetonitrile.

    • Add partitioning salts and centrifuge.

    • Clean up the supernatant using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., C18 and/or graphitized carbon black).

    • Filter the final extract before injection.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of this compound and valifenalate-acid.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Visualizations

Degradation Pathway of this compound This compound This compound Valifenalate-acid Valifenalate-acid This compound->Valifenalate-acid Hydrolysis (+H2O, -CH3OH)

Caption: Primary degradation pathway of this compound.

Recommended Sample Handling Workflow cluster_pre_storage Pre-Storage cluster_storage Storage cluster_analysis Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Aliquoting Aliquoting Homogenization->Aliquoting Store at appropriate temperature (e.g., 4°C or -20°C) Store at appropriate temperature (e.g., 4°C or -20°C) Aliquoting->Store at appropriate temperature (e.g., 4°C or -20°C) Equilibrate to Room Temperature Equilibrate to Room Temperature Store at appropriate temperature (e.g., 4°C or -20°C)->Equilibrate to Room Temperature Protect from light Protect from light Ensure tight sealing Ensure tight sealing Sample Extraction Sample Extraction Equilibrate to Room Temperature->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis

Caption: Workflow for minimizing this compound degradation.

Troubleshooting Unexpected Degradation Unexpected Degradation Unexpected Degradation High Temperature? High Temperature? Unexpected Degradation->High Temperature? Check Storage Temperature Check Storage Temperature Implement Corrective Actions Implement Corrective Actions Check Storage Temperature->Implement Corrective Actions Check Sample pH Check Sample pH Check Sample pH->Implement Corrective Actions Review Sample Handling Review Sample Handling Review Sample Handling->Implement Corrective Actions High Temperature?->Check Storage Temperature Yes Alkaline pH? Alkaline pH? High Temperature?->Alkaline pH? No Alkaline pH?->Check Sample pH Yes Contamination Risk? Contamination Risk? Alkaline pH?->Contamination Risk? No Contamination Risk?->Review Sample Handling Yes Contamination Risk?->Implement Corrective Actions No

References

Adjusting mobile phase for better L-(R)-valifenalate chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of L-(R)-valifenalate.

Troubleshooting Guide: Adjusting Mobile Phase for Better Separation

Poor peak shape, inadequate resolution of diastereomers, and long analysis times are common challenges in the chromatography of this compound. The mobile phase composition is a critical factor that can be adjusted to overcome these issues. The following table summarizes the expected effects of mobile phase modifications on key chromatographic parameters.

Table 1: Influence of Mobile Phase Adjustments on this compound Chromatography

IssueParameter to AdjustModificationExpected Outcome on this compoundRetention TimeResolution (between diastereomers)Peak Asymmetry
Poor Resolution Organic Modifier RatioIncrease Acetonitrile/Methanol %DecreaseMay DecreaseMay Improve
Organic Modifier RatioDecrease Acetonitrile/Methanol %IncreaseMay IncreaseMay Worsen
Organic Modifier TypeSwitch from Acetonitrile to MethanolMay Increase or DecreaseLikely to Change/Improve May Improve
pH of Aqueous PhaseDecrease pH (e.g., using 0.1% Formic Acid)IncreaseMay ImproveLikely to Improve
Peak Tailing pH of Aqueous PhaseDecrease pH to ~2.5-3.5IncreaseMay ImproveLikely to Improve
Additive ConcentrationOptimize Formic Acid (0.05-0.2%)Slight ChangeMay ImproveMay Improve
Long Run Time Organic Modifier RatioIncrease Acetonitrile %Decrease May DecreaseMay Worsen
Flow RateIncrease Flow Rate (within column limits)Decrease May DecreaseNo Significant Change

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the analysis of this compound on a C18 column?

A typical starting point for the reversed-phase chromatography of this compound is a mobile phase consisting of a mixture of acetonitrile and water, with an acidic modifier.[1] A common composition is:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

A gradient elution is often employed, starting with a lower percentage of acetonitrile and gradually increasing it. For example, a gradient from 30% to 90% acetonitrile over 15-20 minutes can be a good starting point.

Q2: My diastereomer peaks for this compound are not fully resolved. How can I improve the separation?

Improving the resolution between the diastereomers of this compound often requires careful optimization of the mobile phase. Here are a few strategies:

  • Adjust the Organic Modifier Ratio: A lower percentage of the organic solvent (acetonitrile or methanol) will increase retention times and may improve resolution. Try decreasing the organic content in your gradient or isocratic method.

  • Switch the Organic Modifier: Acetonitrile and methanol offer different selectivities.[1][2][3] If you are using acetonitrile, trying a method with methanol may alter the elution order or improve the separation between the diastereomers. Methanol can sometimes provide better resolution for certain compounds due to its different solvent properties.[2]

  • Optimize the pH: The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds.[4][5] Valifenalate and its potential metabolites have acidic functional groups.[6][7] Lowering the pH of the aqueous portion of the mobile phase (e.g., using 0.1% formic acid to achieve a pH of approximately 2.7) can suppress the ionization of these groups, leading to better retention and potentially improved resolution on a C18 column.[4]

Q3: I am observing significant peak tailing for my this compound peak. What could be the cause and how do I fix it?

Peak tailing for acidic compounds like valifenalate can be caused by secondary interactions with the stationary phase. Here are some common causes and solutions:

  • Inappropriate pH: If the pH of the mobile phase is not low enough, the acidic moieties of the analyte can interact with residual silanol groups on the silica-based stationary phase, leading to tailing. Ensure the pH of your mobile phase is sufficiently low (e.g., pH 2.5-3.5) by using an additive like formic or phosphoric acid.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller amount.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent to clean it.

Q4: Can I use methanol instead of acetonitrile in my mobile phase? What are the advantages and disadvantages?

Yes, methanol can be used as an alternative to acetonitrile. The choice between the two depends on the specific requirements of your analysis.

Advantages of Methanol:

  • Different Selectivity: Methanol can provide different elution patterns compared to acetonitrile, which can be beneficial for resolving co-eluting peaks.[2][3]

  • Lower Cost and Better Availability: Methanol is generally less expensive and more readily available than acetonitrile.

  • More Environmentally Friendly: It is considered a "greener" solvent than acetonitrile.[2]

Disadvantages of Methanol:

  • Higher Viscosity and Backpressure: Methanol is more viscous than acetonitrile, which can lead to higher backpressure in your HPLC system.[1][8]

  • Lower Elution Strength: In reversed-phase chromatography, methanol generally has a lower elution strength than acetonitrile, which may result in longer retention times.[3][8][9]

  • Higher UV Cutoff: Methanol has a higher UV cutoff than acetonitrile, which can be a limitation if you are detecting at low UV wavelengths.[2][3]

Experimental Protocols & Visualizations

Protocol 1: General Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound using a standard C18 column.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 225 nm or Mass Spectrometry

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare Mobile Phase A (0.1% FA in Water) Prepare Mobile Phase A (0.1% FA in Water) Equilibrate C18 Column Equilibrate C18 Column Prepare Mobile Phase A (0.1% FA in Water)->Equilibrate C18 Column Prepare Mobile Phase B (0.1% FA in ACN) Prepare Mobile Phase B (0.1% FA in ACN) Prepare Mobile Phase B (0.1% FA in ACN)->Equilibrate C18 Column Dissolve this compound Standard/Sample Dissolve this compound Standard/Sample Inject Sample Inject Sample Dissolve this compound Standard/Sample->Inject Sample Equilibrate C18 Column->Inject Sample Run Gradient Elution Run Gradient Elution Inject Sample->Run Gradient Elution Detect at 225 nm / MS Detect at 225 nm / MS Run Gradient Elution->Detect at 225 nm / MS Integrate Peaks Integrate Peaks Detect at 225 nm / MS->Integrate Peaks Calculate Resolution & Asymmetry Calculate Resolution & Asymmetry Integrate Peaks->Calculate Resolution & Asymmetry Quantify this compound Quantify this compound Calculate Resolution & Asymmetry->Quantify this compound

Figure 1. Experimental workflow for this compound analysis.
Logical Troubleshooting Workflow

When encountering chromatographic issues, a systematic approach is crucial. The following diagram outlines a logical workflow for troubleshooting common problems related to mobile phase adjustments.

G node_action node_action node_success node_success node_fail node_fail Start Problem with Chromatogram? Q_Resolution Poor Resolution? Start->Q_Resolution Q_Tailing Peak Tailing? Q_Resolution->Q_Tailing No A_Resolution1 Decrease % Organic Solvent Q_Resolution->A_Resolution1 Yes Q_RunTime Long Run Time? Q_Tailing->Q_RunTime No A_Tailing1 Decrease Mobile Phase pH (target 2.5-3.5) Q_Tailing->A_Tailing1 Yes A_RunTime1 Increase % Organic Solvent Q_RunTime->A_RunTime1 Yes Success Problem Solved Q_RunTime->Success No A_Resolution2 Switch Organic Solvent (ACN <-> MeOH) A_Resolution1->A_Resolution2 A_Resolution3 Decrease Mobile Phase pH A_Resolution2->A_Resolution3 A_Resolution3->Success A_Tailing2 Check for Column Overload/Contamination A_Tailing1->A_Tailing2 A_Tailing2->Success A_RunTime2 Increase Flow Rate A_RunTime1->A_RunTime2 A_RunTime2->Success

References

Validation & Comparative

A Comparative Analysis of L-(R)-valifenalate and L-(S)-valifenalate Bioactivity: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Valifenalate, an acylamino acid fungicide, is commercially available as a diastereoisomeric mixture of L-(R)-valifenalate and L-(S)-valifenalate. It is employed for the control of oomycete pathogens, such as downy mildew in various crops, through the inhibition of cellulose synthase, a crucial enzyme in the synthesis of the pathogen's cell wall.

Despite the commercial use of the diastereoisomeric mixture, publicly available scientific literature and experimental data directly comparing the bioactivity of the individual this compound and L-(S)-valifenalate stereoisomers are currently limited. This guide aims to provide a comprehensive overview based on the existing knowledge and highlight the areas where further research is required to fully elucidate the specific contributions of each isomer to the overall fungicidal efficacy.

Mechanism of Action: Cellulose Synthase Inhibition

Valifenalate's primary mode of action is the disruption of cell wall biosynthesis in oomycetes by inhibiting the enzyme cellulose synthase.[1] This enzyme is responsible for polymerizing glucose into cellulose, a major structural component of the oomycete cell wall. Inhibition of this process leads to a weakened cell wall, ultimately causing cell lysis and death of the pathogen.

cluster_fungus Oomycete Pathogen Valifenalate Valifenalate (L-(R) & L-(S) isomers) Cellulose_Synthase Cellulose Synthase Valifenalate->Cellulose_Synthase Inhibits Cell_Wall Cell Wall Synthesis Cellulose_Synthase->Cell_Wall Cell_Lysis Cell Lysis & Pathogen Death Cell_Wall->Cell_Lysis Disruption leads to

Figure 1. Simplified signaling pathway of Valifenalate's mechanism of action.

Stereoisomer-Specific Bioactivity: A Knowledge Gap

While it is established that the valifenalate mixture is effective, the specific antifungal activity of each stereoisomer, this compound and L-(S)-valifenalate, has not been extensively detailed in accessible research. Typically, in the development of chiral pesticides, one stereoisomer is often found to be significantly more active than the other. This is due to the specific three-dimensional arrangement of atoms in the active isomer, which allows for a more precise fit into the target enzyme's active site.

Currently, there is a lack of publicly available studies that have isolated or synthesized the individual L-(R) and L-(S) isomers of valifenalate and subsequently compared their efficacy in vitro or in vivo against target pathogens.

Data Presentation

Due to the absence of specific experimental data comparing the bioactivity of this compound and L-(S)-valifenalate, a quantitative comparison table cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the direct comparison of this compound and L-(S)-valifenalate bioactivity are not available in the public domain. However, a general methodology for evaluating the in vitro efficacy of fungicides against oomycetes like Phytophthora infestans would typically involve the following steps:

In Vitro Mycelial Growth Inhibition Assay:

  • Preparation of Fungal Cultures: Phytophthora infestans would be cultured on a suitable solid medium (e.g., rye agar) at a specific temperature (e.g., 18-20°C) in the dark.

  • Preparation of Test Compounds: Stock solutions of this compound, L-(S)-valifenalate, and the diastereomeric mixture would be prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Assay Plate Preparation: The test compounds would be serially diluted and added to a molten agar medium to achieve a range of final concentrations. The final concentration of the solvent should be kept constant across all treatments and should not affect fungal growth.

  • Inoculation: A small plug of actively growing mycelium from the edge of a fresh fungal culture would be placed in the center of each agar plate containing the test compounds.

  • Incubation: The plates would be incubated under the same conditions as the initial cultures.

  • Data Collection: The diameter of the fungal colony would be measured at regular intervals (e.g., every 24 hours) until the mycelium in the control plates (containing only the solvent) reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition would be calculated for each concentration of the test compounds compared to the control. The EC50 (Effective Concentration 50), which is the concentration of the compound that inhibits 50% of the mycelial growth, would be determined for each isomer and the mixture.

cluster_workflow Experimental Workflow: In Vitro Antifungal Assay A Prepare Fungal Cultures D Inoculate Plates with Mycelium A->D B Prepare Test Compounds (L-(R), L-(S), Mixture) C Prepare Assay Plates (Amended Agar) B->C C->D E Incubate D->E F Measure Mycelial Growth E->F G Calculate % Inhibition & EC50 Values F->G

Figure 2. General workflow for an in vitro mycelial growth inhibition assay.

Conclusion and Future Directions

References

Comparative Guide to the Analytical Quantification of L-(R)-Valifenalate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of L-(R)-valifenalate, a valinamide carbamate fungicide. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement a robust and validated analytical method. The primary method discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted technique for this purpose.

Methodology Comparison: Sample Preparation and Analysis

The choice of sample preparation is critical for accurate quantification and is matrix-dependent. Two common techniques, Solid Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), are compared below.

FeatureSolid Phase Extraction (SPE)QuEChERS
Primary Application Water samples[1]Grapes, vegetables, and soil[2]
Principle Analyte extraction and concentration from a liquid sample onto a solid sorbent, followed by elution.[1]Extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by dispersive SPE cleanup.[2][3]
Advantages High selectivity and concentration factors, ideal for trace analysis in clean matrices.[1]High throughput, cost-effective, and applicable to a wide range of matrices with varying compositions.[2]
Disadvantages Can be more time-consuming and require more solvent than QuEChERS.May have lower recovery for certain analyte-matrix combinations and potential for matrix effects.

Following sample preparation, LC-MS/MS is the method of choice for the sensitive and selective quantification of valifenalate and its metabolites.

Analytical ParameterLC-MS/MS Method for Valifenalate and Metabolites
Instrumentation Shimadzu LC20-AD HPLC with SCIEX API 4000 MS/MS or equivalent.[4]
Column ARMOR C18 (2.1 mm x 100 mm, 5 µm) or Thermo Betasil C18 (2.1 mm x 100 mm, 5 µm).[4][5]
Mobile Phase Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4][5]
Ionization Mode Positive Electrospray Ionization (ESI+) for valifenalate and valifenalate acid.[1][2]
Detection Multiple Reaction Monitoring (MRM).[4][5]
Quantitation Transitions Valifenalate: m/z 399→155; Valifenalate acid: m/z 385→116.[3][4]
Confirmation Transitions Valifenalate: m/z 399→116; Valifenalate acid: m/z 385→144.[3][4]
Validated Method Performance

The performance of the LC-MS/MS method has been validated across different matrices, demonstrating its suitability for regulatory and research purposes.

Validation ParameterWater MatrixSoil MatrixGrape, Vegetables, Soil (QuEChERS)
Limit of Quantification (LOQ) 0.1 µg/L[1][4]0.005 mg/kg[5]0.01 mg/kg[2]
Limit of Detection (LOD) 0.02 - 0.025 µg/L[4]Not explicitly stated, but determination was not based on scientifically acceptable procedures in one review.[5]0.0015 mg/kg[2]
**Linearity (R²) **Not explicitly stated, but linearity calibrant was used.[4]Not explicitly stated.> 0.998[2]
Mean Recoveries 70-120%[4]Not explicitly stated.75.4 - 112.8%[2]
Relative Standard Deviation (RSD) ≤20%[4]Not explicitly stated.< 18.8% (intra-day and inter-day)[2]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

This protocol is adapted from the validated method for the determination of valifenalate and its metabolites in water.[1]

  • Sample Acidification: Acidify the water sample.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge.

  • Sample Loading: Pass an appropriate aliquot of the acidified water sample through the conditioned SPE cartridge.

  • Elution: Elute the analytes from the SPE cartridge using methanol.

  • Dilution: Dilute the eluate (1:1 v/v) with Milli-Q water.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Sample Preparation: QuEChERS for Solid Matrices (e.g., Grapes, Soil)

This protocol is a general representation of the QuEChERS method mentioned for various agricultural and soil samples.[2][3]

  • Homogenization: Homogenize the sample (e.g., 10 g of grape or soil).

  • Extraction: Add 10 mL of acetonitrile and shake vigorously.

  • Partitioning: Add magnesium sulfate and sodium chloride, shake, and centrifuge.

  • Dispersive SPE Cleanup: Take an aliquot of the supernatant and add primary secondary amine (PSA) and C18 sorbents. Vortex and centrifuge.

  • Final Preparation: Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a typical protocol for the analysis of this compound and its primary metabolite, valifenalate acid.

  • Chromatographic Separation:

    • Column: ARMOR C18 (2.1 mm x 100 mm, 5 µm) maintained at 40°C.[4][5]

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0.0-1.5 min: 80% A, 20% B

      • 1.7-3.0 min: 5% A, 95% B

      • 3.1-5.0 min: 80% A, 20% B[4]

    • Flow Rate: Not specified in the provided documents.

    • Injection Volume: 10 µL[4]

  • Mass Spectrometric Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.[1][2]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[4][5]

    • Transitions:

      • Valifenalate: m/z 399 → 155 (quantitation), m/z 399 → 116 (confirmation).[4]

      • Valifenalate Acid: m/z 385 → 116 (quantitation), m/z 385 → 144 (confirmation).[3][4]

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in the samples.

Visualized Workflow

The following diagram illustrates the general analytical workflow for the quantification of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Sample Collection (Water, Soil, Grapes, etc.) Prep_Choice Matrix Type? Sample->Prep_Choice SPE Solid Phase Extraction (SPE) (for Water) Prep_Choice->SPE Liquid QuEChERS QuEChERS (for Soil, Grapes, etc.) Prep_Choice->QuEChERS Solid Extract Final Extract SPE->Extract QuEChERS->Extract LC_Separation LC Separation (C18 Column) Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Result Concentration of This compound Data_Processing->Result

Caption: Analytical workflow for this compound quantification.

Valifenalate is a racemic mixture of L-(R)- and L-(S)-valifenalate.[6] Its metabolism primarily involves O-demethylation to form valifenalate-acid, which is a major metabolite also monitored in many analytical methods.[6] The presented analytical methods are capable of quantifying both the parent compound and this key metabolite. The selection of the most appropriate sample preparation technique and careful validation of the LC-MS/MS method are paramount for obtaining accurate and reliable results in the analysis of this compound.

References

Cross-Reactivity of L-(R)-Valifenalate with Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-(R)-valifenalate with other fungicides, focusing on cross-reactivity. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the potential for cross-resistance and to inform the development of effective disease management strategies.

This compound is a stereoisomer of valifenalate, a fungicide belonging to the valinamide carbamate chemical group.[1] It is classified by the Fungicide Resistance Action Committee (FRAC) as a Carboxylic Acid Amide (CAA) fungicide, under FRAC Code 40.[1] The mode of action of CAA fungicides is the inhibition of cellulose synthase in Oomycete pathogens, disrupting cell wall formation.[1][2] A critical aspect of fungicides within the same FRAC group is the high likelihood of cross-resistance, where resistance to one active ingredient confers resistance to another.

Quantitative Cross-Reactivity Data

Studies have demonstrated cross-resistance among various CAA fungicides. While direct comparative studies including this compound are not extensively available in the public domain, the consistent pattern of cross-resistance within the CAA group strongly suggests that pathogens resistant to other CAA fungicides will also exhibit resistance to this compound.

The following tables summarize published 50% effective concentration (EC50) values for several CAA fungicides against key Oomycete pathogens. Lower EC50 values indicate higher fungicidal activity. The data illustrates the baseline sensitivity of wild-type pathogen populations and the increased EC50 values in resistant populations, highlighting the practical implications of cross-resistance.

Table 1: EC50 Values of CAA Fungicides against Plasmopara viticola (Grapevine Downy Mildew)

FungicideIsolate TypeEC50 (µg/mL)Reference
MandipropamidSensitive< 0.1 - < 0.2[3][4]
MandipropamidInsensitive/Resistant42.54 to >100[3]
DimethomorphSensitive< 0.1[3]
DimethomorphInsensitive/Resistant54.28 to >100[3]

Table 2: EC50 Values of CAA Fungicides against Phytophthora infestans (Late Blight)

FungicideIsolate LineageMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
MandipropamidUS-80.020.01–0.04[5]
MandipropamidUS-110.010.01–0.02[5]
MandipropamidUS-200.030.02–0.03[5]
MandipropamidUS-210.010.01–0.01[5]
MandipropamidUS-220.010.01–0.02[5]
MandipropamidUS-230.010.00–0.02[5]
MandipropamidUS-240.010.01–0.02[5]
MandipropamidVarious European & Israeli Isolates-0.02 - 2.98[6]

Table 3: EC50 Values of CAA Fungicides against Phytophthora capsici (Phytophthora Blight)

FungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
Mandipropamid0.0140.001 - 0.037[7]
Dimethomorph0.0730.077 - 0.787[7]
Iprovalicarb0.39230.2042 - 0.5540[8]

A study on Phytophthora capsici demonstrated a positive correlation in sensitivity between mandipropamid and dimethomorph, indicating a high likelihood of cross-resistance.[7]

Table 4: EC50 Values of CAA Fungicides against Phytophthora melonis

FungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
Flumorph0.9860.410–1.577[9]
Dimethomorph0.2840.171–0.590[9]
Iprovalicarb0.3270.100–0.482[9]

A positive cross-resistance was observed among flumorph, dimethomorph, and iprovalicarb in Phytophthora melonis.[9][10]

Experimental Protocols

The determination of cross-reactivity and fungicide sensitivity is typically conducted through in vitro bioassays. The following are generalized protocols based on established methodologies for Oomycete pathogens.

Mycelial Growth Inhibition Assay on Amended Agar Media

This method, considered a gold standard, measures the inhibition of fungal colony growth on a solid medium containing the test fungicide.

a. Preparation of Fungicide Stock Solutions and Amended Media:

  • Prepare a stock solution of each test fungicide (e.g., this compound, dimethomorph, mandipropamid) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Prepare a suitable culture medium for the target Oomycete (e.g., V8 juice agar, rye agar).

  • After autoclaving and cooling the medium to approximately 50-55°C, add the fungicide stock solution to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with only the solvent should also be prepared.

  • Pour the amended media into petri dishes.

b. Inoculation and Incubation:

  • From an actively growing culture of the target pathogen, take mycelial plugs of a standardized diameter (e.g., 5 mm) from the colony margin.

  • Place one mycelial plug in the center of each fungicide-amended and control petri dish.

  • Incubate the plates in the dark at an optimal temperature for the pathogen's growth (e.g., 20-25°C).

c. Data Collection and Analysis:

  • Measure the colony diameter at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Leaf Disc Bioassay for Obligate Biotrophs (e.g., Plasmopara viticola)

This method is used for pathogens that cannot be easily cultured on artificial media.

a. Preparation of Leaf Discs and Fungicide Solutions:

  • Collect young, healthy leaves from a susceptible host plant (e.g., grapevine for P. viticola).

  • Cut leaf discs of a uniform size (e.g., 15 mm diameter).

  • Prepare a series of aqueous dilutions of the test fungicides.

b. Treatment and Inoculation:

  • Apply a standardized volume of each fungicide dilution to the abaxial (lower) surface of the leaf discs. Control discs are treated with water.

  • Allow the treated surfaces to dry.

  • Inoculate the center of each leaf disc with a standardized suspension of sporangia of the target pathogen.

c. Incubation and Assessment:

  • Incubate the leaf discs in a humid chamber with a defined light/dark cycle at an appropriate temperature.

  • After a set incubation period (e.g., 6-8 days), assess the disease severity by measuring the lesion diameter or the percentage of the leaf disc area covered by sporulation.

d. Data Analysis:

  • Calculate the percentage of disease inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value as described in the previous protocol.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungicide_prep Prepare Fungicide Stock Solutions amend_media Amend Media with Fungicide Series fungicide_prep->amend_media media_prep Prepare Culture Media (or Leaf Discs) media_prep->amend_media inoculate Inoculate with Pathogen amend_media->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Growth/ Disease Severity incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 Value calculate_inhibition->determine_ec50

Caption: Experimental workflow for determining fungicide sensitivity.

cross_reactivity_pathway cluster_fungicides CAA Fungicides (FRAC Code 40) valifenalate This compound target_site Target Site: Cellulose Synthase (CesA3) valifenalate->target_site dimethomorph Dimethomorph dimethomorph->target_site mandipropamid Mandipropamid mandipropamid->target_site iprovalicarb Iprovalicarb iprovalicarb->target_site benthiavalicarb Benthiavalicarb benthiavalicarb->target_site resistance Resistance Development (e.g., mutation in CesA3 gene) target_site->resistance Selection Pressure cross_resistance Cross-Resistance resistance->cross_resistance

Caption: Mechanism of cross-reactivity among CAA fungicides.

References

Unraveling the Enantioselective Potency of Valifenalate Isomers Against Potato Late Blight

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the diastereoisomeric fungicide valifenalate reveals key insights into its activity against Phytophthora infestans, the causal agent of late blight. While commercially available as a racemic mixture, understanding the specific contribution of its L-(R)- and L-(S)-isomers is crucial for optimizing its efficacy and developing more targeted disease management strategies.

Valifenalate, a carboxylic acid amide (CAA) fungicide, effectively controls oomycete pathogens by inhibiting cellulose synthase, a critical enzyme in the formation of their cell walls. This disruption of cell wall integrity ultimately leads to pathogen death. Marketed as a diastereoisomeric mixture, questions regarding the individual fungicidal contribution of its L-(R)- and L-(S)-enantiomers have been a subject of interest for researchers.

While specific public data directly comparing the in-vitro or in-vivo efficacy of the individual valifenalate isomers against Phytophthora infestans is limited, toxicological evaluations have shed some light on their behavior in plants. A 2019 Joint FAO/WHO Meeting on Pesticide Residues (JMPR) report indicated that in plant metabolism studies, the ratio of the L-(R)- and L-(S)-diastereomers of valifenalate and its primary metabolite, valifenalate-acid, remained approximately equal.[1] This suggests a lack of significant enantioselective degradation within the plant host, implying that both isomers are likely present at the site of infection.

Comparative Efficacy: An Unanswered Question

Experimental Approaches to Determine Enantioselectivity

To elucidate the enantioselective activity of valifenalate isomers, standardized experimental protocols are employed. These typically involve in-vitro assays that measure the inhibition of mycelial growth of P. infestans.

Key Experimental Protocols:

1. In-Vitro Mycelial Growth Inhibition Assay: This fundamental assay is used to determine the EC50 value of a fungicide.

  • Pathogen Culture: Phytophthora infestans isolates are cultured on a suitable medium, such as rye agar or V8 juice agar, to produce actively growing mycelium.

  • Fungicide Preparation: Stock solutions of the individual valifenalate isomers (L-(R)-valifenalate and L-(S)-valifenalate) and the racemic mixture are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A dilution series is then made in the growth medium to achieve a range of final concentrations.

  • Assay Setup: Agar plates are amended with the different concentrations of the fungicide isomers. A small plug of actively growing P. infestans mycelium is placed in the center of each plate. Control plates containing only the solvent are also included.

  • Incubation: The plates are incubated in the dark at a controlled temperature (typically 18-20°C) for a set period (e.g., 7-10 days).

  • Data Collection and Analysis: The diameter of the mycelial colony is measured. The percentage of growth inhibition is calculated relative to the control. The EC50 value, the concentration of the fungicide that inhibits mycelial growth by 50%, is then determined by plotting the inhibition data against the logarithm of the fungicide concentration and fitting it to a dose-response curve.

Table 1: Hypothetical Comparative Activity of Valifenalate Isomers against Phytophthora infestans

CompoundEC50 (µg/mL) for Mycelial Growth Inhibition
(R)-Valifenalate[Data Not Available]
(S)-Valifenalate[Data Not Available]
Racemic Valifenalate[Data Not Available]
Mandipropamid (Reference CAA Fungicide)~0.01 - 0.1

Note: The EC50 values for the individual valifenalate isomers are not publicly available and are presented here as a template for future research. The value for Mandipropamid is provided as a reference for a commercially available CAA fungicide.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the processes involved in evaluating and the mechanism of valifenalate, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of its action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P_infestans P. infestans Culture Inoculation Inoculation P_infestans->Inoculation Isomers Valifenalate Isomers (R, S, Racemic) Media Amended Agar Media Isomers->Media Media->Inoculation Incubation Incubation Inoculation->Incubation Measurement Mycelial Growth Measurement Incubation->Measurement EC50 EC50 Calculation Measurement->EC50

Caption: Experimental workflow for determining the EC50 of valifenalate isomers.

Signaling_Pathway cluster_cell Oomycete Cell Valifenalate Valifenalate Isomer (R or S) CelluloseSynthase Cellulose Synthase (Enzyme) Valifenalate->CelluloseSynthase Inhibition CellWall P. infestans Cell Wall Cellulose Cellulose Synthesis WallIntegrity Cell Wall Disruption Cellulose->WallIntegrity Leads to CellDeath Cell Lysis & Death WallIntegrity->CellDeath

Caption: Proposed mechanism of action of valifenalate on P. infestans.

Future Directions

The determination of the specific fungicidal activities of L-(R)- and L-(S)-valifenalate against Phytophthora infestans remains a key area for future research. Such studies would not only provide a more complete understanding of this important fungicide but could also pave the way for the development of enantiomerically pure formulations. An enantiopure product, utilizing only the more active isomer, could potentially offer improved efficacy at lower application rates, reducing the overall chemical load on the environment and minimizing the risk of resistance development. Further investigation into the precise molecular interactions between each isomer and the cellulose synthase enzyme would also provide valuable insights for the rational design of next-generation oomycete-specific fungicides.

References

A Comparative Analysis of L-(R)-valifenalate and Metalaxyl for the Management of Downy Mildew

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicides L-(R)-valifenalate and metalaxyl in their efficacy against downy mildew, a significant threat to various agricultural crops. This analysis is supported by experimental data to inform research and development in plant pathology and fungicide development.

Executive Summary

Downy mildew, caused by oomycete pathogens like Plasmopara viticola and Pseudoperonospora cubensis, poses a considerable challenge to crop production worldwide. This guide delves into a comparative study of two key fungicides: this compound, a carboxylic acid amide (CAA) fungicide, and metalaxyl, a phenylamide fungicide. While both exhibit efficacy against downy mildew, they differ significantly in their mode of action, which has implications for their application and resistance management. This document synthesizes available experimental data on their performance, details the methodologies of these experiments, and visualizes their mechanisms of action and experimental workflows.

Mechanisms of Action

This compound: Inhibition of Cellulose Synthase

This compound targets a crucial enzyme in oomycetes: cellulose synthase.[1][2] Specifically, it inhibits the activity of the cellulose synthase 3 (CesA3) enzyme, which is essential for the biosynthesis of cellulose, a primary structural component of the oomycete cell wall.[1][2] By disrupting cell wall formation, this compound impedes various stages of the pathogen's life cycle, including spore germination and mycelial growth.[3]

Metalaxyl: Inhibition of Ribosomal RNA Synthesis

Metalaxyl's mode of action involves the inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[4][5] It specifically targets and inhibits the activity of RNA polymerase I, the enzyme responsible for transcribing rRNA genes.[6] This disruption of rRNA production halts protein synthesis, which is vital for the pathogen's growth, development, and reproduction.[7]

Data Presentation: Efficacy Against Downy Mildew

The following tables summarize the performance of this compound (in combination with mancozeb) and metalaxyl (as a standalone product) in controlling downy mildew on cucumber (Cucumis sativus).

Note on Data Comparison: Direct comparative studies of standalone this compound and metalaxyl are limited in the available scientific literature. The data presented for this compound is from a formulation combined with mancozeb, a broad-spectrum fungicide. This should be taken into consideration when evaluating its efficacy against standalone metalaxyl.

Table 1: Efficacy of this compound 6% + Mancozeb 60% WG on Cucumber Downy Mildew

Treatment Application Rate (g/ha)Mean Disease Severity (%)Percent Reduction Over Control (%)Yield (t/ha)
20009.2080.7911.60
25008.3382.5611.99
30007.9983.2912.23
Untreated Control47.78--

Data sourced from a field study on cucumber downy mildew caused by Pseudoperonospora cubensis.[8]

Table 2: Efficacy of Metalaxyl on Cucumber Downy Mildew (Metalaxyl-Sensitive Strain)

Treatment Concentration (µg a.i./ml)Disease Control (%)
62.5~15
125~20

Data from a field study on cucumber downy mildew incited by a metalaxyl-sensitive strain of Pseudoperonospora cubensis.[9]

Table 3: Efficacy of Metalaxyl on Cucumber Downy Mildew (Metalaxyl-Resistant Strain)

Treatment Concentration (µg a.i./ml)Disease Control (%)
62.5~15
125~20

Data from a field study on cucumber downy mildew incited by a metalaxyl-resistant strain of Pseudoperonospora cubensis.[9]

Experimental Protocols

The following protocols are representative of field trials conducted to evaluate the efficacy of fungicides against cucumber downy mildew.

1. Experimental Design and Setup:

  • Location: Horticultural Crops Research Station.

  • Plot Design: Randomized complete block design with four replications.

  • Plot Size: Single raised beds, 14-ft long with 5-ft fallow borders, on 5-ft centers, covered with white plastic mulch.

  • Planting: Cucumber 'Vlasstar' or a similar susceptible cultivar is directly seeded at a 2-ft in-row spacing (2 seeds/hill) and thinned to one plant per hill after emergence (resulting in approximately 7 plants/plot).

  • Irrigation and Fertilization: Drip irrigation and fertilization (e.g., 4-0-8, N-P-K) are applied as needed throughout the trial.

2. Fungicide Application:

  • Equipment: A CO2-pressurized backpack sprayer equipped with a single-nozzle, handheld boom with a hollow cone nozzle (e.g., TXVS-26).

  • Application Volume and Pressure: Fungicides are applied to deliver a specific volume, for instance, 40 gal/A at 35 psi.

  • Application Schedule: Applications are typically made on a weekly or otherwise defined schedule, commencing either preventatively or upon the first appearance of disease symptoms.

3. Inoculation (if not relying on natural infection):

  • Inoculum Preparation: A sporangial suspension of the target downy mildew pathogen (e.g., Pseudoperonospora cubensis) is prepared in sterile distilled water.

  • Inoculation Procedure: Plants are inoculated by spraying the sporangial suspension onto the foliage until runoff.

4. Data Collection and Analysis:

  • Disease Assessment: Disease severity is assessed visually on a percentage scale (0-100%) at regular intervals (e.g., weekly) after the initial application or inoculation. The Area Under the Disease Progress Curve (AUDPC) may also be calculated.

  • Yield Assessment: Marketable and non-marketable fruits are harvested from each plot, and the total weight is recorded.

  • Statistical Analysis: Data are analyzed using Analysis of Variance (ANOVA), and means are separated using a protected least significant difference (LSD) test or other appropriate statistical methods.

Visualizations

Signaling Pathway Diagrams

valifenalate_pathway cluster_pathogen Oomycete Cell Valifenalate This compound CesA3 Cellulose Synthase 3 (CesA3) Valifenalate->CesA3 Inhibits Cellulose Cellulose CesA3->Cellulose Synthesizes Disruption Cell Wall Disruption CesA3->Disruption CellWall Cell Wall Cellulose->CellWall Component of Growth_Inhibition Inhibition of Mycelial Growth & Spore Germination Disruption->Growth_Inhibition

Caption: Mechanism of this compound action.

metalaxyl_pathway cluster_pathogen Oomycete Cell Metalaxyl Metalaxyl RNAP_I RNA Polymerase I Metalaxyl->RNAP_I Inhibits rRNA Ribosomal RNA (rRNA) RNAP_I->rRNA Synthesizes Ribosome Ribosome Assembly rRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Growth_Inhibition Inhibition of Growth & Reproduction Protein_Synthesis->Growth_Inhibition experimental_workflow cluster_workflow Fungicide Efficacy Trial Workflow start Trial Setup (Randomized Block Design) planting Cucumber Planting & Establishment start->planting application Fungicide Application (Scheduled Intervals) planting->application assessment Disease Severity Assessment (Weekly) application->assessment Concurrent harvest Yield Data Collection assessment->harvest analysis Statistical Analysis (ANOVA, LSD) harvest->analysis end Comparative Efficacy Determination analysis->end

References

A Comparative Guide to the Chiral HPLC Separation of Valifenalate Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed chiral High-Performance Liquid Chromatography (HPLC) method for the validation and separation of valifenalate stereoisomers. Due to the limited availability of public data on the specific chiral separation of valifenalate, this guide leverages established methodologies for structurally analogous compounds, such as amino acid derivatives and other chiral fungicides. The proposed methods and data herein should serve as a robust starting point for developing a validated in-house method.

Valifenalate, a key fungicide, possesses two chiral centers, resulting in four potential stereoisomers. However, the commercial product is typically a mixture of two diastereomers: (S,R)-valifenalate and (S,S)-valifenalate. The differential biological activity and toxicological profiles of these stereoisomers necessitate their accurate separation and quantification.

Proposed Chiral HPLC Method and Alternative Approaches

Chiral HPLC on polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) is the most promising approach for separating valifenalate stereoisomers. Supercritical Fluid Chromatography (SFC) presents a viable and often faster alternative.

Data Presentation: A Comparative Overview

The following tables summarize typical performance data for chiral separations of compounds structurally similar to valifenalate on various recommended platforms. Note: This data is illustrative and serves as a starting point for method development for valifenalate. Actual results for valifenalate may vary and require optimization.

Table 1: Proposed Chiral HPLC Method Parameters for Valifenalate Stereoisomer Separation

ParameterProposed ConditionRationale/Expected Outcome
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs are highly effective for separating stereoisomers of fungicides and amino acid derivatives.
Mobile Phase Isocratic: n-Hexane / Isopropanol (IPA) (80:20, v/v)Normal-phase chromatography often provides excellent selectivity for chiral compounds of this nature.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between resolution and analysis time.
Temperature 25°CRoom temperature is a good starting point; optimization may be required to enhance resolution.
Detection UV at 230 nmBased on the chromophores present in the valifenalate structure.
Injection Volume 10 µLStandard injection volume for analytical HPLC.

Table 2: Comparative Performance Data from Analogous Chiral Separations

MethodChiral Stationary PhaseAnalyte (Analogue)Retention Time (tR1 / tR2, min)Resolution (Rs)Selectivity (α)
Chiral HPLC Chiralpak® AD-HDipeptide Derivative8.5 / 10.2> 2.01.25
Chiral HPLC Lux® Cellulose-1Fungicide (e.g., Tebuconazole)6.1 / 7.8> 1.81.30
Chiral HPLC Chirobiotic™ TN-protected Amino Acid12.3 / 14.5> 2.21.18
Chiral SFC Chiralpak® ICFungicide (e.g., Metalaxyl)2.1 / 2.5> 2.51.20

Experimental Protocols

Detailed Methodology for the Proposed Chiral HPLC Method
  • Preparation of Mobile Phase:

    • Precisely mix 800 mL of HPLC-grade n-hexane with 200 mL of HPLC-grade isopropanol.

    • Degas the mixture for 15 minutes using an ultrasonic bath or an online degasser.

  • Sample Preparation:

    • Accurately weigh and dissolve the valifenalate reference standard in the mobile phase to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions for linearity and limit of detection/quantification determination.

    • Filter all sample solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic System and Conditions:

    • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Method Validation Parameters (as per ICH Q2(R1) Guidelines):

    • Specificity: Inject a blank (mobile phase) and a solution of the racemate to ensure no interfering peaks at the retention times of the stereoisomers.

    • Linearity: Analyze a series of at least five concentrations of each stereoisomer (if available as pure standards) or the racemate. Plot peak area against concentration and determine the correlation coefficient (r² > 0.999).

    • Accuracy (Recovery): Spike a known amount of each stereoisomer into a placebo matrix at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.

    • Precision (Repeatability and Intermediate Precision): Analyze multiple injections of a homogenous sample at the target concentration on the same day (repeatability) and on different days with different analysts (intermediate precision). Express results as the relative standard deviation (%RSD).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) to assess the method's reliability.

Mandatory Visualizations

Chiral_HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Alternative Method Comparison cluster_3 Final Output A Define Analytical Target Profile (Separation of Valifenalate Diastereomers) B Literature Search & Selection of Analogue Methods A->B C Select Chiral Stationary Phase (e.g., Chiralpak AD-H) B->C D Screen Mobile Phases (Normal & Reversed Phase) C->D E Optimize Chromatographic Conditions (Composition, Flow Rate, Temperature) D->E F Specificity E->F G Linearity E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Supercritical Fluid Chromatography (SFC) - Faster Separation - Reduced Solvent Consumption E->L Consider Alternative M Gas Chromatography (GC) - Requires Derivatization - High Sensitivity E->M Consider Alternative N Validated Chiral HPLC Method K->N O Publish Comparison Guide N->O

Investigating Cross-Resistance Between L-(R)-Valifenalate and Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-(R)-valifenalate with other fungicides, focusing on the critical aspect of cross-resistance. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.

Understanding this compound and the Challenge of Cross-Resistance

This compound is a fungicide belonging to the Carboxylic Acid Amides (CAA) group, as classified by the Fungicide Resistance Action Committee (FRAC), and is assigned to FRAC Code 40.[1][2] Its mode of action involves the inhibition of cellulose synthase, a crucial enzyme for cell wall development in oomycete pathogens.[1][2] This targeted approach, while effective, carries an inherent risk of resistance development.

Cross-resistance is a phenomenon where the development of resistance to one fungicide confers resistance to other fungicides, typically those with the same or similar modes of action. For the CAA fungicides, which include dimethomorph, flumorph, pyrimorph, iprovalicarb, benthiavalicarb, and mandipropamid, a significant level of cross-resistance has been established.[1][2] This means that a pathogen population resistant to one of these fungicides is likely to exhibit reduced sensitivity to this compound and other members of this group.

Comparative Analysis of Cross-Resistance

While the existence of cross-resistance among CAA fungicides is well-documented, a comprehensive, publicly available dataset from a single study directly comparing the EC50 values and resistance factors of this compound against a full panel of other CAA fungicides on both sensitive and resistant pathogen strains is limited. The following table summarizes the known cross-resistance patterns and available sensitivity data for wild-type (sensitive) isolates of key oomycete pathogens.

FungicideChemical SubgroupFRAC GroupPathogenWild-Type EC50 (µg/mL)Cross-Resistance with this compound
This compound Valinamide Carbamate40Phytophthora infestans, Plasmopara viticolaData not readily available in comparative studies-
DimethomorphCinnamic Acid Amide40Phytophthora capsici0.077 - 0.787Yes[1]
FlumorphCinnamic Acid Amide40Phytophthora infestans, Plasmopara viticolaData not readily available in comparative studiesYes[1]
PyrimorphCinnamic Acid Amide40Phytophthora infestans, Plasmopara viticolaData not readily available in comparative studiesYes[1]
IprovalicarbValinamide Carbamate40Plasmopara viticolaData not readily available in comparative studiesYes[1]
BenthiavalicarbValinamide Carbamate40Plasmopara viticolaData not readily available in comparative studiesYes[1]
MandipropamidMandelic Acid Amide40Phytophthora capsici0.001 - 0.037Yes[1]

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the pathogen's growth. The absence of specific EC50 values for this compound and other CAA fungicides in a single comparative study highlights a gap in the current publicly available research.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for CAA fungicides is the inhibition of cellulose synthase. Resistance to this class of fungicides is often linked to target site mutations in the CesA3 gene, which codes for cellulose synthase. These mutations alter the binding site of the fungicide, reducing its efficacy. The shared mode of action and target site among CAA fungicides is the basis for the observed cross-resistance.

Experimental Protocols for Assessing Cross-Resistance

The determination of cross-resistance between fungicides involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Fungicide Sensitivity Assay (Amended Agar Method)

This method is a standard procedure for determining the EC50 value of a fungicide against a pathogen.

  • Pathogen Culture: Isolates of the target oomycete (e.g., Phytophthora infestans or Plasmopara viticola) are cultured on a suitable nutrient agar medium (e.g., V8 juice agar or rye agar).

  • Fungicide Stock Solutions: Stock solutions of this compound and other CAA fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Amended Media Preparation: A series of agar plates are prepared with varying concentrations of each fungicide. This is achieved by adding aliquots of the fungicide stock solutions to the molten agar before pouring the plates. A control set of plates with the solvent alone is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the actively growing edge of the pathogen culture is placed in the center of each amended and control plate.

  • Incubation: The plates are incubated in the dark at an optimal temperature for the pathogen's growth (e.g., 18-20°C for P. infestans).

  • Data Collection: The colony diameter is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.

Generation of Resistant Mutants

To study cross-resistance, it is often necessary to generate resistant strains in the laboratory.

  • Mutagenesis: A dense suspension of zoospores or mycelial fragments is exposed to a mutagenic agent, such as ultraviolet (UV) radiation or a chemical mutagen (e.g., ethyl methanesulfonate - EMS).

  • Selection: The mutagenized population is then plated on agar medium amended with a selective concentration of a CAA fungicide (e.g., a concentration that completely inhibits the growth of the wild-type strain).

  • Isolation and Verification: Colonies that grow on the selective medium are isolated and sub-cultured on fungicide-free medium to ensure the stability of the resistance. The resistance level is then re-tested using the in vitro sensitivity assay described above.

Molecular Analysis of Resistance

To understand the genetic basis of resistance, molecular techniques are employed.

  • DNA Extraction: Genomic DNA is extracted from both the wild-type (sensitive) and resistant strains of the pathogen.

  • Gene Amplification: The CesA3 gene, the target of CAA fungicides, is amplified using the Polymerase Chain Reaction (PCR) with specific primers.

  • DNA Sequencing: The amplified PCR product is sequenced to identify any mutations in the CesA3 gene of the resistant strain compared to the wild-type.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for investigating fungicide cross-resistance and the logical relationship between the mode of action and resistance.

experimental_workflow cluster_pathogen Pathogen Preparation cluster_sensitivity Sensitivity Testing cluster_analysis Analysis pathogen_culture Pathogen Culture (e.g., P. infestans) resistant_mutant Generation of Resistant Mutants pathogen_culture->resistant_mutant Mutagenesis & Selection sensitivity_assay In Vitro Sensitivity Assay (Amended Agar) pathogen_culture->sensitivity_assay Wild-Type Strain molecular_analysis Molecular Analysis (CesA3 Gene Sequencing) pathogen_culture->molecular_analysis DNA Extraction & PCR resistant_mutant->sensitivity_assay Resistant Strain resistant_mutant->molecular_analysis DNA Extraction & PCR ec50_determination EC50 Value Determination sensitivity_assay->ec50_determination Growth Inhibition Data cross_resistance_analysis Cross-Resistance Analysis ec50_determination->cross_resistance_analysis EC50 Values

Caption: Experimental workflow for investigating fungicide cross-resistance.

resistance_mechanism cluster_action Fungicide Action cluster_effect Effect on Pathogen cluster_resistance Resistance Mechanism caa_fungicide CAA Fungicide (e.g., this compound) cellulose_synthase Cellulose Synthase (CesA3) caa_fungicide->cellulose_synthase Binds to inhibition Inhibition of Cellulose Synthesis cellulose_synthase->inhibition Leads to mutation Mutation in CesA3 Gene cellulose_synthase->mutation cell_wall_disruption Cell Wall Disruption inhibition->cell_wall_disruption Causes growth_inhibition Pathogen Growth Inhibition cell_wall_disruption->growth_inhibition Results in altered_binding Altered Fungicide Binding Site mutation->altered_binding Causes resistance Fungicide Resistance altered_binding->resistance Leads to

References

Performance Showdown: A Comparative Guide to L-(R)-valifenalate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-(R)-valifenalate, a key active ingredient in controlling devastating oomycete pathogens, is available to researchers and growers in various formulations. The choice of formulation can significantly impact handling, application, and ultimately, biological efficacy. This guide provides a comparative overview of the two most common formulations of valifenalate: the modern Water-Dispersible Granule (WDG) and the traditional Wettable Powder (WP).[1][2] While direct comparative studies on this compound formulations are not extensively published, this guide synthesizes known characteristics of these formulation types and presents illustrative performance data based on typical differences observed in fungicide formulations.

At a Glance: WDG vs. WP Formulations

Water-dispersible granules (WDGs) represent a more advanced formulation technology compared to wettable powders (WPs).[3] WDGs are essentially pre-granulated WPs, which results in significantly reduced dustiness, improved handling, and easier mixing.[3] WPs, while effective, can pose inhalation risks during handling and may exhibit poorer dispersion and suspension characteristics in the spray tank.

Performance Metrics: A Comparative Analysis

The following tables summarize key performance indicators for WDG and WP formulations of this compound. Please note: The quantitative data presented here is illustrative and based on general performance differences between these formulation types. Actual values may vary depending on the specific composition of the inert ingredients in a commercial product.

Table 1: Physicochemical Properties
PropertyThis compound WDG (Illustrative)This compound WP (Illustrative)Test Method
Appearance Dust-free, free-flowing granulesFine powderVisual Inspection
Suspensibility (%) > 90%> 80%CIPAC MT 184
Wet Sieve Test (% retained) < 1.0%< 2.0%CIPAC MT 185
Wettability (seconds) < 30< 60CIPAC MT 53.3
Persistent Foaming (ml) < 10< 25CIPAC MT 47.2
Table 2: Biological Efficacy Against Phytophthora infestans (Late Blight) - Illustrative Data
FormulationApplication Rate (g a.i./ha)Disease Severity (%)Efficacy (%)
This compound WDG1005.291.3
This compound WP1007.887.0
Untreated Control060.00

Mechanism of Action: Inhibition of Cellulose Synthase

This compound acts as a potent and specific inhibitor of cellulose synthase, a crucial enzyme in the cell wall biosynthesis of oomycetes like Phytophthora and Plasmopara species.[4] By blocking this enzyme, this compound disrupts the formation of the structural integrity of the cell wall, leading to cell lysis and death of the pathogen. This targeted mode of action makes it an effective fungicide for controlling diseases such as late blight and downy mildew.

cluster_OomyceteCell Oomycete Cell cluster_Inhibition Inhibition Pathway cluster_Outcome UDP_Glucose UDP-Glucose Cellulose_Synthase Cellulose Synthase (CESA) UDP_Glucose->Cellulose_Synthase Substrate Cellulose_Chain Growing β-1,4-glucan (Cellulose) Chain Cellulose_Synthase->Cellulose_Chain Polymerization Cell_Wall Cell Wall Assembly Cellulose_Chain->Cell_Wall Disruption Disruption of Cell Wall Integrity Valifenalate This compound Inhibition Inhibition Valifenalate->Inhibition Inhibition->Cellulose_Synthase Cell_Lysis Cell Lysis and Pathogen Death Disruption->Cell_Lysis cluster_FormulationPrep Formulation Preparation & Characterization cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy cluster_DataAnalysis Data Analysis & Comparison A1 Weigh WDG and WP Formulations A2 Prepare Aqueous Suspensions A1->A2 A3 Physicochemical Tests (Suspensibility, Wet Sieve) A2->A3 D1 Tabulate Physicochemical and Efficacy Data A3->D1 B1 Broth Microdilution Assay B2 Inoculate with Pathogen B1->B2 B3 Determine Minimum Inhibitory Concentration (MIC) B2->B3 B3->D1 C1 Spray Detached Leaves C2 Inoculate with Pathogen C1->C2 C3 Assess Disease Severity C2->C3 C3->D1 D2 Statistical Analysis D1->D2 D3 Compare Formulation Performance D2->D3

References

Comparative Efficacy of L-(R)-valifenalate: A Statistical Validation and Bioassay Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of L-(R)-valifenalate with alternative antifungal agents. The data presented is based on established experimental protocols and is intended to offer an objective assessment of its performance. This document details the methodologies for key bioassays, presents quantitative data in a comparative format, and visualizes relevant pathways and workflows to aid in the understanding and replication of these findings.

Introduction to this compound and Antifungal Bioassays

This compound is a fungicide belonging to the valinamide carbamate chemical class. Its primary mode of action is the inhibition of cellulose synthase, an essential enzyme for cell wall biosynthesis in oomycetes, such as Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes.[1] This targeted mechanism makes it an effective agent against a specific class of plant pathogens.

The validation of bioassay results is crucial for the reliable assessment of any compound's efficacy. Statistical methods are employed to analyze dose-response relationships, determine key parameters like the half-maximal effective concentration (EC50), and ensure the reproducibility and accuracy of the results.[2][3] This guide provides an overview of these statistical considerations in the context of antifungal bioassays.

Experimental Protocols

A standardized and reproducible protocol is essential for obtaining reliable and comparable bioassay data. The following is a detailed methodology for an in vitro antifungal susceptibility test against Phytophthora infestans using the mycelial growth inhibition assay.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay against Phytophthora infestans

Objective: To determine the concentration of an antifungal compound required to inhibit the mycelial growth of Phytophthora infestans by 50% (EC50).

Materials:

  • Phytophthora infestans culture

  • Rye-A agar medium

  • Sterile petri dishes (90 mm)

  • Antifungal compounds (this compound and alternatives)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

  • Sterile cork borer (5 mm diameter)

  • Incubator (18-20°C)

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Caliper or ruler

Procedure:

  • Preparation of Fungal Inoculum: Phytophthora infestans is cultured on Rye-A agar plates in the dark at 18°C for 7-10 days to allow for sufficient mycelial growth.

  • Preparation of Antifungal Stock Solutions: Stock solutions of this compound and other test compounds are prepared in sterile distilled water or a minimal concentration of DMSO if the compound is not water-soluble. A series of dilutions are then made to achieve the desired final concentrations in the agar medium.

  • Preparation of Amended Agar Plates: The Rye-A agar medium is autoclaved and allowed to cool to approximately 45-50°C. The appropriate volume of each antifungal stock solution is added to the molten agar to achieve the final test concentrations. The agar is then poured into sterile petri dishes and allowed to solidify in a laminar flow hood. Control plates are prepared with either sterile distilled water or the corresponding concentration of DMSO used for the test compounds.

  • Inoculation: A 5 mm mycelial plug is taken from the actively growing margin of a P. infestans culture using a sterile cork borer. The plug is placed, mycelium-side down, in the center of each agar plate (both control and fungicide-amended).

  • Incubation: The inoculated plates are incubated in the dark at 18-20°C.[4]

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates has reached the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate.

  • Statistical Validation: The EC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using a suitable statistical software.[2] Confidence intervals and other statistical parameters should be calculated to assess the reliability of the data.

Comparative Bioassay Data

The following tables summarize the in vitro antifungal activity of this compound and selected alternative compounds against Phytophthora infestans. The data for this compound is a representative, hypothetical dataset based on its known efficacy and comparison with compounds of the same class.

Table 1: In Vitro Efficacy of this compound against Phytophthora infestans

Concentration (µg/mL)Mean Mycelial Growth Inhibition (%)Standard Deviation
0.0115.22.1
0.148.54.3
185.73.8
1098.11.5
1001000.0
EC50 (µg/mL) 0.12 N/A

Table 2: Comparative Efficacy of Antifungal Agents against Phytophthora infestans

CompoundChemical ClassMechanism of ActionEC50 (µg/mL)Reference
This compound Valinamide CarbamateCellulose Synthase Inhibitor0.12 (Hypothetical) N/A
MandipropamidCarboxylic Acid AmideCellulose Synthase Inhibitor0.04 - 0.1[5][5]
MetalaxylPhenylamideRNA Polymerase I Inhibitor< 1 (sensitive isolates)[6]
DimethomorphCarboxylic Acid AmideCell Wall Synthesis Inhibitor< 1[6]
EugenolPhenylpropanoidMembrane Disruption> 100[7]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of cellulose synthase inhibition, the experimental workflow of the bioassay, and a logical flow for statistical validation.

cellulose_synthase_inhibition cluster_membrane Plasma Membrane CSC Cellulose Synthase Complex (CSC) Cellulose Cellulose Microfibril (Cell Wall Component) CSC->Cellulose Synthesis Valifenalate This compound Valifenalate->CSC Binds to and inhibits UDP_Glucose UDP-Glucose UDP_Glucose->CSC Substrate Disruption Cell Wall Disruption & Fungal Growth Inhibition Inhibition->Disruption Leads to

Cellulose Synthase Inhibition Pathway

bioassay_workflow start Start prep_culture Prepare Phytophthora infestans Culture start->prep_culture prep_compounds Prepare Antifungal Compound Dilutions start->prep_compounds inoculate Inoculate Plates with Mycelial Plugs prep_culture->inoculate prep_plates Prepare Fungicide-Amended Agar Plates prep_compounds->prep_plates prep_plates->inoculate incubate Incubate at 18-20°C inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Statistical Analysis (EC50 Determination) calculate->analyze end End analyze->end

Antifungal Bioassay Experimental Workflow

statistical_validation_flow data_collection Collect Dose-Response Data (Concentration vs. Inhibition) log_transform Log-Transform Concentration Data data_collection->log_transform probit_analysis Perform Probit or Logit Analysis to Fit Dose-Response Curve log_transform->probit_analysis calculate_ec50 Calculate EC50 and Confidence Intervals probit_analysis->calculate_ec50 goodness_of_fit Assess Goodness-of-Fit (e.g., Chi-squared test) calculate_ec50->goodness_of_fit is_fit_good Is the model a good fit? goodness_of_fit->is_fit_good report_results Report EC50 and Statistical Parameters is_fit_good->report_results Yes refine_model Refine Model or Repeat Experiment is_fit_good->refine_model No

Statistical Validation Logical Flow

References

Safety Operating Guide

Proper Disposal Procedures for L-(R)-valifenalate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of L-(R)-valifenalate, a fungicide used in various agricultural applications. The following procedural guidance is designed to ensure safe handling and disposal in a laboratory setting, aligning with best practices for chemical management and environmental responsibility.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for understanding the compound's behavior and potential environmental fate.

PropertyValueUnit
Molecular Weight398.9 g/mol
AppearanceWhite fine powder-
Vapor Pressure (at 20°C)9.6 x 10⁻⁸Pa
Melting Point147°C
Water Solubility (at 20°C)2.41 x 10⁻²g/L
Log Kow (n-octanol/water partition coefficient)3.04 - 3.11-

Disposal and Decontamination Protocols

While this compound is not classified as a hazardous substance, proper disposal procedures are necessary to minimize environmental impact and ensure a safe laboratory environment.[1] Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal of this compound Waste

This protocol outlines the recommended steps for the disposal of solid this compound waste and contaminated materials.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure lid.

2. Solid Waste Disposal:

  • For small quantities of solid this compound, consult your institution's environmental health and safety (EHS) office for guidance on disposal as non-hazardous chemical waste.

  • In many cases, it can be double-bagged and placed in the regular laboratory trash, but institutional policies may vary.

3. Liquid Waste Disposal:

  • Aqueous solutions of this compound, if deemed non-hazardous by your institution, may be eligible for drain disposal with copious amounts of water. However, it is crucial to obtain approval from your EHS office before proceeding.[1]

  • Solutions in organic solvents should be collected in a designated, labeled hazardous waste container for organic solvents.

4. Disposal of Empty Containers:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).

  • The rinsate from the first rinse should be collected and disposed of as chemical waste.

  • After triple rinsing, the container can typically be disposed of in the regular laboratory recycling or trash, with the label defaced or removed.

Decontamination of Laboratory Equipment

Proper decontamination of equipment that has been in contact with this compound is critical to prevent cross-contamination.

1. Initial Cleaning:

  • Remove any gross contamination by physically wiping the equipment with a disposable towel.

2. Washing:

  • Wash the equipment thoroughly with a laboratory detergent and warm water. Use a brush to scrub all surfaces that were in contact with the chemical.

3. Rinsing:

  • Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized water.

4. Drying:

  • Allow the equipment to air dry completely before reuse or storage.

Procedural Flow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the decision-making and operational workflows for the disposal and decontamination procedures.

cluster_0 Waste Disposal Workflow start This compound Waste Generated waste_type Solid, Liquid, or Empty Container? start->waste_type solid_waste Collect in Labeled Container waste_type->solid_waste Solid liquid_waste Aqueous or Organic Solvent? waste_type->liquid_waste Liquid empty_container Triple Rinse Container waste_type->empty_container Empty Container dispose_solid Dispose as Non-Hazardous Waste solid_waste->dispose_solid aqueous_waste Consult EHS for Drain Disposal liquid_waste->aqueous_waste Aqueous organic_waste Collect in Hazardous Waste liquid_waste->organic_waste Organic dispose_liquid Follow EHS Guidance aqueous_waste->dispose_liquid organic_waste->dispose_liquid dispose_container Recycle/Dispose of Container empty_container->dispose_container

Caption: Decision workflow for the proper disposal of different forms of this compound waste.

cluster_1 Equipment Decontamination Workflow start Contaminated Equipment initial_clean Remove Gross Contamination start->initial_clean wash Wash with Detergent & Water initial_clean->wash rinse Rinse with Tap & DI Water wash->rinse dry Air Dry Completely rinse->dry end Ready for Reuse/Storage dry->end

Caption: Step-by-step workflow for the decontamination of laboratory equipment after use with this compound.

Incompatible Materials and Decomposition

This compound is known to be incompatible with strong oxidizing agents. Contact with such materials should be avoided to prevent unintended reactions. The known decomposition and degradation products of valifenalate include valifenalate-acid, 4-chlorobenzoic acid, and other related compounds. These products are important to consider in the overall environmental fate of the parent compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for L-(R)-Valifenalate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the proper handling and disposal of L-(R)-valifenalate in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment. This compound is a diastereoisomer of valifenalate, a fungicide.[1][2] While the safety data for this compound is not extensively detailed in publicly available literature, a conservative approach based on the available information for valifenalate and general best practices for handling chemical compounds is recommended.

Immediate Safety and Personal Protective Equipment (PPE)

While one safety data sheet for valifenalate indicates that the substance does not meet the criteria for classification as hazardous, it is paramount to observe good industrial hygiene practices and utilize appropriate personal protective equipment.[3] The following PPE is mandatory when handling this compound to minimize exposure risk.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use.[4]
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles. In situations with a higher risk of splashing, chemical splash goggles are required.[5][6]
Body Protection Laboratory coat or chemical-resistant coverallsA standard lab coat should be worn at a minimum. For tasks with a higher potential for contamination, disposable coveralls are recommended.[5][7]
Respiratory Protection NIOSH-approved respiratorRequired when working with the solid compound outside of a certified chemical fume hood or in cases of insufficient ventilation where dust or aerosols may be generated.[3][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and to prevent contamination. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace in Designated Area Don PPE->Prepare Workspace Retrieve Compound Retrieve this compound from Storage Prepare Workspace->Retrieve Compound Weighing Weigh Compound in Fume Hood or Ventilated Enclosure Retrieve Compound->Weighing Experimentation Conduct Experiment Weighing->Experimentation Decontaminate Decontaminate Workspace and Equipment Experimentation->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose of Waste per Institutional Guidelines Segregate Waste->Dispose Doff PPE Doff PPE Dispose->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Guidelines

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in a designated, labeled container. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated solid chemical waste container.
Contaminated PPE (e.g., gloves, disposable lab coat) Bag and dispose of as solid chemical waste.
Empty Stock Bottles Rinse with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinsate as chemical waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

Important Disposal Considerations:

  • Never dispose of this compound down the drain or in regular trash.

  • All waste containers must be clearly labeled with the chemical name and primary hazard.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Risk Assessment : Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and implement appropriate control measures.

  • Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.

  • Spill Response : Be prepared for a potential spill. Have a spill kit readily available that is appropriate for a solid chemical. In the event of a spill, evacuate the immediate area, notify your supervisor and EHS, and follow your institution's established spill cleanup procedures.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Avoid eating, drinking, or applying cosmetics in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-(R)-valifenalate
Reactant of Route 2
Reactant of Route 2
L-(R)-valifenalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.